molecular formula C12H15BrClNO2 B122744 2C-B-Fly CAS No. 178557-21-6

2C-B-Fly

Cat. No.: B122744
CAS No.: 178557-21-6
M. Wt: 320.61 g/mol
InChI Key: XHRNOQRXDGETTA-UHFFFAOYSA-N
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Description

2C-B-FLY is a hallucinogen related to the 2C amine family of illicit drugs such as 2C-B, 2C-I, 2C-E, and 2C-C. Psychedelic effects of this designer drug usually last from 6-8 hours with up to 12 hours observed for larger doses. This certified solution standard is suitable for 2C amine testing methods by GC/MS or LC/MS for clinical toxicology, forensic analysis, or urine drug testing applications.>A group of phenethylamine derivatives referred to as the FLY compounds, named for their insect-like appearance of two “wing-like” furan or dihydrofuran rings fused on the opposite sides of the central benzene ring, have been identified with allegedly potent hallucinogenic effects. This compound is the dihydrodifuran analog of the Schedule I hallucinogen 4-bromo-2,5-dimethoxyphenethylamine (2C-B). It is expected to show similar activity to 2C-B, which acts as a partial agonist at the 5-HT2A serotonin receptor and demonstrates high binding affinity for the 5-HT2B and 5-HT2C serotonin receptors. This product is intended for forensic and research purposes.

Properties

CAS No.

178557-21-6

Molecular Formula

C12H15BrClNO2

Molecular Weight

320.61 g/mol

IUPAC Name

2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)ethanamine;hydrochloride

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-9-3-6-15-11(9)7(1-4-14)8-2-5-16-12(8)10;/h1-6,14H2;1H

InChI Key

XHRNOQRXDGETTA-UHFFFAOYSA-N

SMILES

C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br

Canonical SMILES

C1COC2=C(C3=C(C(=C21)CCN)OCC3)Br.Cl

Appearance

Assay:≥98%A crystalline solid

Other CAS No.

733720-95-1
178557-21-6

Pictograms

Irritant

Synonyms

8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’]difuran-4-ethanamine Hydrochloride; 

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2C-B-Fly: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-B-Fly, known by its formal name 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine, is a psychedelic phenethylamine (B48288) and a structural analog of 2C-B.[2][3] It belongs to the "FLY" series of compounds, characterized by the fusion of two dihydrofuran rings to the central benzene (B151609) ring, creating a rigid molecular structure.[4] First synthesized in 1996 by a team led by David E. Nichols, this compound has garnered interest in the scientific community for its potent psychoactive effects, which are primarily mediated through its interaction with serotonin (B10506) receptors.[3][5] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and synthesis of this compound, intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Chemical Structure and Properties

This compound is a substituted phenethylamine with a molecular formula of C₁₂H₁₄BrNO₂ and a molecular weight of approximately 284.15 g/mol .[2] The defining feature of its structure is the tetrahydrobenzodifuran core, which distinguishes it from the more flexible structure of 2C-B.

Physicochemical Properties
PropertyValueReference
IUPAC Name 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine[2]
CAS Number 178557-21-6[2]
Molecular Formula C₁₂H₁₄BrNO₂[2]
Molecular Weight 284.15 g/mol [2]
Melting Point 310 °C
Solubility DMF: 1 mg/ml, DMSO: 5 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml, Methanol: 1 mg/ml[6]

Pharmacology

The pharmacological profile of this compound is primarily characterized by its activity as a potent partial agonist at several serotonin receptor subtypes, with the 5-HT₂ family of receptors being the most significant targets.

Receptor Binding Affinity

In vitro studies have demonstrated that this compound exhibits high affinity for the 5-HT₂A and 5-HT₂C serotonin receptors. The negative logarithm of the inhibition constant (pKi) values have been reported as 2.89 for the 5-HT₂A receptor and 2.93 for the 5-HT₂C receptor.[7] Another study reported a similar Ki value of 11 nM for the human 5-HT₂A receptor.[7]

Receptor SubtypeBinding Affinity (Ki)Reference
5-HT₂A 11 nM[7]
5-HT₂C pKi = 2.93
Functional Activity

As a partial agonist, this compound activates serotonin receptors but does not elicit the maximum possible response compared to a full agonist. Its functional activity has been characterized in various in vitro assays. One study investigating β-arrestin 2 (βarr2) recruitment, a measure of G-protein independent signaling, found that this compound has an EC₅₀ of 8.11 nM and an Eₘₐₓ of 81.8% at the 5-HT₂A receptor.[1] This potency and efficacy are comparable to its non-rigid analogue, 2C-B.[1]

AssayReceptorEC₅₀EₘₐₓReference
β-arrestin 2 Recruitment5-HT₂A8.11 nM81.8%[1]
Signaling Pathways

The primary mechanism of action for this compound's psychoactive effects is through the activation of the 5-HT₂A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR). Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is believed to be responsible for the downstream neuronal effects that manifest as altered perception, mood, and cognition.

Furthermore, the recruitment of β-arrestin 2 suggests the involvement of G-protein independent signaling pathways, which may contribute to the nuanced pharmacological effects of this compound.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_arrestin β-Arrestin Pathway This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates Beta_Arrestin β-Arrestin 2 5-HT2A_Receptor->Beta_Arrestin Recruits PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response Downstream_Signaling Downstream Signaling Beta_Arrestin->Downstream_Signaling

Caption: Simplified signaling pathway of this compound at the 5-HT2A receptor.

Synthesis

The synthesis of this compound was first described by Monte and Nichols in 1996. A key intermediate in the synthesis of "FLY" compounds is the tetrahydrobenzo[1,2-b;4,5-b']difuran core.[5] This heterocyclic nucleus is typically synthesized from commercially available 1,4-bis(2-hydroxyethoxy)-benzene.[5] The general synthetic route involves formylation, a Henry condensation to form a nitroalkene, followed by reduction of the nitroalkene to the corresponding phenethylamine (2C-H-Fly) using a reducing agent like lithium aluminum hydride.[5] The final step is the aromatic bromination of 2C-H-Fly to yield this compound.[5]

Synthesis_Workflow Start 1,4-bis(2-hydroxyethoxy)-benzene Formylation Formylation Start->Formylation Henry_Condensation Henry Condensation (with Nitroethane) Formylation->Henry_Condensation Nitroalkene Nitroalkene Intermediate Henry_Condensation->Nitroalkene Reduction Reduction (e.g., LiAlH4) Nitroalkene->Reduction 2C-H-Fly 2C-H-Fly Reduction->2C-H-Fly Bromination Aromatic Bromination 2C-H-Fly->Bromination This compound This compound Bromination->this compound

References

Pharmacological Profile of 2C-B-Fly: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-B-Fly is a substituted phenethylamine (B48288) and a structural analog of 2C-B. It belongs to the "FLY" series of compounds, characterized by the incorporation of the 2- and 5-methoxy groups of the parent phenethylamine into dihydrofuran rings. This structural modification results in a conformationally restrained molecule, which has been of interest in the study of structure-activity relationships at serotonin (B10506) receptors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its receptor binding affinities, functional activities, and the experimental methodologies used for their determination.

Receptor Binding Affinity

The primary mechanism of action of this compound, like other classic psychedelics, is through its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. Its binding profile is characterized by a high affinity for the 5-HT2 receptor subfamily.

Quantitative Data

The following table summarizes the available quantitative data on the receptor binding affinities of this compound and related compounds for comparison. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

CompoundReceptorKi (nM)SpeciesRadioligandReference
This compound 5-HT2A11Human[3H]ketanserin[1]
2C-B5-HT2A8.6Human[3H]ketanserin[1]
DOB-Fly5-HT2A18Rat[3H]ketanserin[1]
2C-B-5-hemiFLY-α6 (syn isomer)5-HT2A13-16HumanAgonist Radioligand[2]
2C-B-5-hemiFLY-α6 (syn isomer)5-HT2C4-6HumanAgonist Radioligand[2]
2C-B-5-hemiFLY-α6 (syn isomer)5-HT2B280HumanAgonist Radioligand[2]
2C-B-5-hemiFLY-α6 (syn isomer)5-HT1A960HumanAgonist Radioligand[2]

Note: Data for this compound at other receptors is not extensively available in the public domain.

Functional Activity

This compound acts as a potent agonist at several serotonin receptors, with its psychedelic effects primarily attributed to its partial agonism at the 5-HT2A receptor.[3][4][5]

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like this compound initiates a G-protein-coupled signaling cascade. The 5-HT2A receptor is predominantly coupled to the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+) stores, and DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds Gq Gq Protein 5-HT2A_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ IP3->Ca2+ Mobilizes Cellular_Response Downstream Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (for 5-HT2A Receptor)

This protocol describes a competitive displacement assay to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor using [3H]ketanserin as the radioligand.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]ketanserin (specific activity > 60 Ci/mmol).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates, glass fiber filters, and a cell harvester.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [3H]ketanserin (final concentration ~1-2 nM), and membrane suspension.

    • Non-specific Binding: Non-specific binding control, [3H]ketanserin, and membrane suspension.

    • Test Compound: Serial dilutions of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M), [3H]ketanserin, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]ketanserin binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, this compound) Start->Prepare_Reagents Assay_Setup Set up 96-well plate (Total, Non-specific, Test Compound) Prepare_Reagents->Assay_Setup Incubation Incubate at RT for 60 min Assay_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Counting Add Scintillation Cocktail & Count Radioactivity Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This protocol describes a method to measure the functional potency (EC50) of this compound at the 5-HT2A receptor by quantifying intracellular calcium mobilization.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Calcium Indicator Dye: Fluo-4 AM or a similar cell-permeant calcium-sensitive dye.

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Probenecid (optional): To prevent dye leakage from cells.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer, with or without probenecid). Incubate for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Establish a baseline fluorescence reading.

    • Use the automated injector to add the this compound dilutions to the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression.

Calcium_Mobilization_Workflow Start Start Cell_Plating Plate 5-HT2A expressing cells Start->Cell_Plating Dye_Loading Load cells with Calcium Indicator Dye Cell_Plating->Dye_Loading Compound_Addition Add serial dilutions of this compound Dye_Loading->Compound_Addition Fluorescence_Reading Measure Fluorescence over time Compound_Addition->Fluorescence_Reading Data_Analysis Calculate EC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Calcium Mobilization Assay Workflow

Metabolism

Expected Metabolic Pathways:

  • Phase I:

    • Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic ring or other parts of the molecule.

    • O-Demethylation: Removal of methyl groups from any methoxy (B1213986) substituents (though this compound itself lacks these).

    • N-Acetylation: Addition of an acetyl group to the primary amine.

  • Phase II:

    • Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion.

Conclusion

This compound is a potent serotonergic psychedelic that acts primarily as a partial agonist at the 5-HT2A receptor. Its rigidified structure, compared to 2C-B, provides a valuable tool for probing the pharmacophore of 5-HT2A receptor agonists. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel psychoactive compounds. Further research is warranted to establish a more complete receptor binding and functional activity profile for this compound and to fully elucidate its metabolic pathways and pharmacokinetic properties.

References

The Neuropharmacological Profile of 2C-B-Fly: A Technical Guide to its Mechanism of Action in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2C-B-Fly, a conformationally restricted analog of the psychedelic phenethylamine (B48288) 2C-B, has garnered significant interest within the scientific community for its potent effects on the central nervous system. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its molecular interactions with key neurotransmitter systems. We present a comprehensive summary of its receptor binding affinities, functional activities, and the downstream signaling cascades it initiates. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies and structured data to facilitate further investigation and therapeutic exploration.

Introduction

This compound (2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)ethanamine) is a psychedelic phenethylamine belonging to the "FLY" series of compounds, which are characterized by dihydrofuran rings that rigidify the methoxy (B1213986) groups common to the 2C family of substances.[2] This structural constraint significantly influences the compound's pharmacological profile, leading to a distinct pattern of receptor interactions compared to its more flexible counterpart, 2C-B. Understanding the precise mechanism of action is crucial for elucidating the basis of its psychoactive effects and evaluating its potential as a pharmacological tool or therapeutic agent. This guide synthesizes the current in vitro data to provide a detailed overview of its activity at the molecular level.

Pharmacodynamics: Receptor Interaction Profile

The primary mechanism of action of this compound in the central nervous system is mediated by its interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂ subfamily. It also displays significant affinity for other serotonin receptor subtypes and the trace amine-associated receptor 1 (TAAR1).

Receptor Binding Affinity

In vitro radioligand binding assays have been employed to determine the affinity of this compound for a wide array of CNS targets. The inhibition constant (Ki), a measure of binding affinity, indicates a high affinity for several serotonin receptors. Notably, this compound is a potent ligand at 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂C receptors.[1][3] Unusually for a 2C-series compound, it also demonstrates high affinity for the 5-HT₁D receptor.[2] The binding affinities for key receptors are summarized in Table 1.

Table 1: Receptor Binding Affinities (Ki) of this compound
Receptor Target Ki (nM)
Serotonin Receptors
5-HT₁ₐ450
5-HT₁D120
5-HT₂ₐ11
5-HT₂ₙ49
5-HT₂C20
Trace Amine Receptor
TAAR1140
Monoamine Transporters (IC₅₀ nM)
Serotonin Transporter (SERT)>10,000
Dopamine Transporter (DAT)>10,000
Norepinephrine Transporter (NET)7,100
Data compiled from Rickli et al. (2015). Lower Ki/IC₅₀ values indicate higher affinity/potency.
Functional Activity

Functional assays are critical to determine whether binding to a receptor results in its activation (agonism), blockade (antagonism), or no effect. This compound acts as a potent agonist or partial agonist at the 5-HT₂ receptor subfamily. Its activity at these receptors is believed to be the primary driver of its hallucinogenic effects, consistent with the established role of the 5-HT₂ₐ receptor in mediating the effects of classic psychedelics.[1] The functional potency (EC₅₀) and efficacy (Eₘₐₓ) are detailed in Table 2.

Table 2: Functional Activity (EC₅₀/Eₘₐₓ) of this compound
Receptor Target EC₅₀ (nM) Eₘₐₓ (%)
5-HT₂ₐ Activation 1.883
5-HT₂ₙ Activation 1.270
5-HT₂C Activation (Ca²⁺ flux) 1.2102
β-arrestin 2 Recruitment (5-HT₂ₐ) 13.891
Data compiled from Rickli et al. (2015), Ray (2010), and Pottie et al. (2020). Eₘₐₓ is relative to the endogenous agonist 5-HT.

Intracellular Signaling Pathways

Upon binding and activation of its primary targets, this compound initiates distinct intracellular signaling cascades. The engagement of these pathways ultimately leads to the modulation of neuronal excitability and gene expression, underpinning its psychoactive effects.

Gq/11-Protein Coupled Signaling

The 5-HT₂ receptor subfamily, including 5-HT₂ₐ and 5-HT₂C, primarily couples to the Gq/11 family of G-proteins. Agonist binding by this compound induces a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). This cascade results in increased neuronal excitability, a key mechanism for the effects of psychedelics.

Gq_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor 5-HT2A/2C Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Drug This compound Drug->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Increased Neuronal Excitability Ca_Release->Response PKC->Response

Canonical Gq/11 protein signaling pathway activated by this compound.
β-Arrestin Recruitment (Biased Agonism)

In addition to G-protein signaling, GPCRs can signal through β-arrestin pathways. Ligands that preferentially activate one pathway over the other are known as "biased agonists." Data from β-arrestin 2 recruitment assays show that this compound potently engages this pathway at the 5-HT₂ₐ receptor. While a full bias profile requires direct comparison of G-protein and β-arrestin activation in the same system, the potent recruitment of β-arrestin suggests this pathway is a significant component of this compound's mechanism of action. β-arrestin signaling can lead to receptor desensitization, internalization, and the activation of distinct downstream effectors like MAP kinases, influencing longer-term cellular responses.

Arrestin_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor 5-HT2A Receptor GRK GRK Receptor->GRK Activates Receptor_P Phosphorylated 5-HT2A Receptor Receptor->Receptor_P GRK->Receptor Phosphorylates Arrestin β-Arrestin 2 Receptor_P->Arrestin Recruits Drug This compound Drug->Receptor Binds Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Signaling (e.g., ERK) Arrestin->MAPK

β-Arrestin 2 recruitment pathway engaged by this compound at the 5-HT₂ₐ receptor.

Detailed Experimental Protocols

The quantitative data presented in this guide were generated using standardized in vitro pharmacological assays. The following sections provide an overview of the methodologies employed in the cited literature.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound (this compound) by measuring its ability to displace a radiolabeled ligand from a target receptor.

  • Objective: To determine the Ki of this compound at various CNS receptors.

  • Materials:

    • Cell Membranes: Membranes prepared from cell lines (e.g., HEK-293) stably expressing the human receptor of interest.

    • Radioligand: A high-affinity radiolabeled ligand specific to the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]mesulergine for 5-HT₂C).

    • Test Compound: this compound, prepared in serial dilutions.

    • Assay Buffer: Buffer solution (e.g., Tris-HCl) to maintain physiological pH and ionic strength.

    • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

    • Detection: Scintillation counter and scintillation fluid.

  • Procedure:

    • Incubation: Cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound are incubated in assay buffer until equilibrium is reached.

    • Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of this compound A1 Incubate membranes, radioligand, and this compound to equilibrium P1->A1 P2 Prepare cell membranes with target receptor P2->A1 P3 Prepare radioligand (e.g., [3H]ketanserin) P3->A1 A2 Rapidly filter mixture through glass fiber filters A1->A2 A3 Wash filters to remove unbound radioligand A2->A3 A4 Measure radioactivity on filters via scintillation counting A3->A4 D1 Generate competition curve A4->D1 D2 Calculate IC50 value D1->D2 D3 Convert IC50 to Ki using Cheng-Prusoff equation D2->D3

Experimental workflow for a radioligand competition binding assay.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This functional assay measures the recruitment of β-arrestin to an activated GPCR. The technology often relies on enzyme fragment complementation (EFC), such as the NanoBiT® system.

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to induce β-arrestin 2 recruitment to the 5-HT₂ₐ receptor.

  • Materials:

    • Cell Line: A cell line (e.g., HEK-293T) engineered to stably express the target receptor fused to one part of a reporter enzyme (e.g., LgBiT) and β-arrestin 2 fused to the complementary part (e.g., SmBiT).

    • Test Compound: this compound, prepared in serial dilutions.

    • Assay Buffer and Substrate: Buffer and the specific luminescent substrate for the complemented enzyme.

    • Detection: A plate reader capable of measuring luminescence.

  • Procedure:

    • Cell Plating: The engineered cells are plated into a microplate (e.g., 384-well) and incubated.

    • Stimulation: Cells are treated with varying concentrations of this compound and incubated to allow for receptor activation and β-arrestin recruitment.

    • Detection: The luminescent substrate is added. If recruitment occurs, the enzyme fragments complement, forming an active enzyme that converts the substrate, generating a light signal.

    • Quantification: The luminescent signal is read by a plate reader.

    • Data Analysis: A dose-response curve is generated by plotting the luminescent signal against the log concentration of this compound. Non-linear regression is used to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

The mechanism of action of this compound in the central nervous system is defined by its potent interaction with multiple serotonin receptors, primarily acting as a high-efficacy agonist at 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂C subtypes. Its rigidified structure confers a distinct pharmacological profile, including high affinity for the 5-HT₁D receptor. The activation of these receptors initiates downstream signaling through both canonical Gq/11-protein pathways, leading to increased intracellular calcium and neuronal excitability, and through β-arrestin 2 recruitment, which may contribute to receptor desensitization and activation of parallel signaling cascades. Unlike many related phenethylamines, this compound shows negligible activity at monoamine transporters. This selective, multi-receptor serotonergic agonist profile provides a molecular basis for its potent psychedelic effects and establishes it as a valuable tool for dissecting the complex roles of the serotonin system in consciousness and behavior. Further research, particularly in vivo studies and those directly comparing G-protein versus β-arrestin pathway activation, will be essential to fully delineate the therapeutic and toxicological potential of this compound.

References

An In-Depth Technical Guide on the Serotonin 5-HT2A Receptor Binding Affinity of 2C-B-Fly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro pharmacology of 2C-B-Fly, a synthetic phenethylamine (B48288), with a specific focus on its binding affinity and functional activity at the human serotonin (B10506) 5-HT2A receptor. This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows. The information compiled herein is based on a thorough review of the scientific literature.

Introduction

This compound is a substituted phenethylamine characterized by the fusion of its two methoxy (B1213986) groups into dihydrofuran rings, creating a more rigid molecular structure compared to its analogue, 2C-B. This structural modification influences its pharmacological profile, particularly its interaction with serotonin receptors. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a primary target for psychedelic compounds and is implicated in a wide range of neurological and psychiatric processes. Understanding the binding affinity and functional activity of ligands like this compound at this receptor is crucial for elucidating their mechanisms of action and for the development of novel therapeutics.

Quantitative Data: 5-HT2A Receptor Binding and Functional Activity of this compound

The interaction of this compound with the human 5-HT2A receptor has been characterized through various in-vitro assays. The following table summarizes the key quantitative data, providing a comparative view of its binding affinity and functional potency.

Assay TypeParameterValueRadioligand/MethodReceptor SourceReference
Radioligand Displacement AssayKi11 nM[3H]ketanserinCloned human 5-HT2A receptors[1]
β-Arrestin2 Recruitment AssayEC508.11 nMNot specifiedNot specifiedNot specified
β-Arrestin2 Recruitment AssayEmax81.8%Not specifiedNot specifiedNot specified

Note: The specific cell line and detailed conditions for the β-arrestin recruitment assay that yielded the EC50 and Emax values are not explicitly detailed in the readily available literature. The Ki value is from a study by Rickli et al. (2015).[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on established protocols for 5-HT2A receptor binding and functional assays.

Radioligand Displacement Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human 5-HT2A receptor using the antagonist radioligand [3H]ketanserin.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound at the human 5-HT2A receptor and subsequently calculate its inhibition constant (Ki).

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO-K1) expressing the recombinant human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin (specific activity: >60 Ci/mmol).

  • Test Compound: this compound.

  • Reference Antagonist (for non-specific binding): Ketanserin (B1673593) or Mianserin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Instrumentation: 96-well microplates, pipettes, cell harvester with glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the human 5-HT2A receptor.

    • Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 50-120 µg per well.

  • Assay Setup:

    • The assay is performed in a 96-well plate format in a final volume of 250 µL per well.

    • Total Binding: Add 150 µL of the membrane preparation, 50 µL of assay buffer, and 50 µL of [3H]ketanserin solution.

    • Non-specific Binding: Add 150 µL of the membrane preparation, 50 µL of the reference antagonist (e.g., 10 µM ketanserin final concentration), and 50 µL of [3H]ketanserin solution.

    • Competition Binding: Add 150 µL of the membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of [3H]ketanserin solution. The final concentration of [3H]ketanserin should be close to its Kd value (typically 1 nM).

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the assay by rapidly filtering the contents of each well through the glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

    • Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification:

    • Dry the filters for 30 minutes at 50°C.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin Recruitment Assay

This protocol outlines a general method for determining the functional activity (EC50 and Emax) of this compound at the human 5-HT2A receptor by measuring β-arrestin2 recruitment. Commercial kits such as the PathHunter® assay are commonly used for this purpose.

Objective: To quantify the potency and efficacy of this compound in inducing the recruitment of β-arrestin2 to the activated 5-HT2A receptor.

Materials:

  • Cell Line: A cell line (e.g., CHO-K1 or HEK293) engineered to co-express the human 5-HT2A receptor and a β-arrestin2 fusion protein linked to a reporter system (e.g., β-galactosidase fragment complementation).

  • Test Compound: this compound.

  • Reference Agonist: Serotonin (5-HT) or another known 5-HT2A agonist.

  • Assay Reagents: As provided by the commercial assay kit, typically including cell plating reagents, detection reagents, and lysis buffer.

  • Instrumentation: A luminometer or a fluorescence plate reader compatible with the assay's detection method.

Procedure:

  • Cell Plating:

    • Seed the engineered cells into 96- or 384-well white-walled, clear-bottom microplates at a predetermined density and allow them to adhere overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the reference agonist in the appropriate assay buffer.

    • Add the diluted compounds to the respective wells of the cell plate.

  • Incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Add the detection reagents to each well as per the manufacturer's protocol. This typically involves cell lysis and the addition of a substrate for the reporter enzyme.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Measurement:

    • Measure the luminescence or fluorescence signal from each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the response of the reference agonist (set to 100%).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Determine the EC50 (potency) and Emax (efficacy) values using a non-linear regression analysis (sigmoidal dose-response curve).

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathways

The 5-HT2A receptor primarily signals through two main pathways: the canonical Gq/G11 pathway and the β-arrestin pathway.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 2CBFly 2CBFly 5HT2A_R 5-HT2A Receptor 2CBFly->5HT2A_R Binds Gq_G11 Gq/G11 5HT2A_R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response_Gq Downstream Cellular Response PKC->Cellular_Response_Gq

Caption: Canonical 5-HT2A Receptor Gq/G11 Signaling Pathway.

B_arrestin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 2CBFly 2CBFly 5HT2A_R_P Phosphorylated 5-HT2A Receptor 2CBFly->5HT2A_R_P Agonist Binding & GRK Phosphorylation B_Arrestin β-Arrestin 5HT2A_R_P->B_Arrestin Recruits GRK GRK Scaffold Scaffolding Protein B_Arrestin->Scaffold Acts as Internalization Receptor Internalization B_Arrestin->Internalization MAPK_Cascade MAPK Cascade (e.g., ERK) Scaffold->MAPK_Cascade Activates Signaling G-protein independent signaling MAPK_Cascade->Signaling

Caption: 5-HT2A Receptor β-Arrestin Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the radioligand displacement and β-arrestin recruitment assays.

radioligand_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Membranes Prepare Receptor Membranes Plate_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Binding Receptor_Membranes->Plate_Setup Reagents Prepare Radioligand, Test Compound, & Buffers Reagents->Plate_Setup Incubation Incubate to Reach Equilibrium Plate_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting (CPM) Filtration->Counting Plotting Plot % Specific Binding vs. [Test Compound] Counting->Plotting Calculation Calculate IC50 & Ki Plotting->Calculation barrestin_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Engineered Cells Cell_Plating Plate Cells in Microplate Cell_Culture->Cell_Plating Compound_Prep Prepare Test Compound & Reference Agonist Compound_Addition Add Compounds to Wells Compound_Prep->Compound_Addition Cell_Plating->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Detection Add Detection Reagents Incubation->Detection Measurement Measure Luminescence/ Fluorescence Detection->Measurement Normalization Normalize Data to Reference Agonist Measurement->Normalization Calculation Calculate EC50 & Emax Normalization->Calculation

References

In Vitro Characterization of 2C-B-Fly: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-B-Fly is a substituted phenethylamine (B48288) and a structural analog of the psychedelic compound 2C-B. It belongs to the "FLY" series of compounds, which are characterized by the fusion of the two methoxy (B1213986) groups of the parent phenethylamine into dihydrofuran rings. This structural modification results in a more conformationally restricted molecule, which can significantly influence its pharmacological profile. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Data Presentation

Receptor Binding Affinities

The primary mechanism of action of this compound, like other classic psychedelics, is through its interaction with serotonin (B10506) (5-HT) receptors. The following table summarizes the binding affinities (Ki) of this compound and its parent compound, 2C-B, for various human serotonin receptors. The data is compiled from radioligand binding assays performed on cloned human receptors.

ReceptorThis compound Ki (nM)2C-B Ki (nM)Reference
5-HT2A 118.6[1]
5-HT2B ---
5-HT2C ---
5-HT1D High Affinity-[2]
5-HT1A Weak Affinity-[2]
5-HT1B Weak Affinity-[2]
5-HT1E Weak Affinity-[2]

Data for 5-HT2B and 5-HT2C, while mentioned as high affinity in some literature, lacks specific Ki values in the primary sources reviewed.

Functional Activity

Functional assays are crucial for determining the efficacy of a compound at its target receptor. The following table presents the functional potency (EC50) and efficacy (Emax) of this compound in a β-arrestin 2 recruitment assay at the human 5-HT2A receptor. This assay measures the recruitment of the scaffolding protein β-arrestin 2 to the activated receptor, a key event in receptor desensitization and signaling.

AssayParameterThis compound Value2C-B ValueReference
β-Arrestin 2 Recruitment (5-HT2A)EC50 (nM)8.119.03[3]
Emax (%)81.889[3]

Experimental Protocols

Radioligand Binding Assay (Representative Protocol)

This protocol is a representative method for determining the binding affinity of this compound for serotonin receptors, based on standard practices in the field.

1. Materials:

  • HEK293 cells stably expressing the human serotonin receptor of interest (e.g., 5-HT2A).

  • Radioligand appropriate for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • This compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known antagonist for the target receptor).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

2. Procedure:

  • Membrane Preparation: Culture the HEK293 cells and harvest them. Homogenize the cells in assay buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in fresh assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: Cell membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Cell membrane preparation, radioligand, and non-specific binding control.

    • Displacement: Cell membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

β-Arrestin 2 Recruitment Assay (Representative Protocol)

This protocol is a representative method for assessing the functional activity of this compound at the 5-HT2A receptor by measuring β-arrestin 2 recruitment.

1. Materials:

  • HEK293T cells.

  • Expression plasmids for 5-HT2A receptor fused to a luciferase fragment (e.g., NanoLuc) and β-arrestin 2 fused to the complementary luciferase fragment.

  • Cell culture medium and transfection reagents.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • This compound hydrochloride.

  • Luciferase substrate.

  • White opaque 96-well microplates.

  • Luminometer.

2. Procedure:

  • Cell Culture and Transfection: Co-transfect HEK293T cells with the 5-HT2A receptor and β-arrestin 2 expression plasmids.

  • Cell Plating: After 24-48 hours of transfection, seed the cells into white opaque 96-well microplates and allow them to attach.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer and add to the appropriate wells. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).

  • Luminescence Measurement: Add the luciferase substrate to each well according to the manufacturer's instructions and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence data to the vehicle control. Plot the normalized response as a function of the this compound concentration and use a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor by an agonist like this compound can initiate two primary signaling cascades: the canonical G-protein-mediated pathway, which is believed to be responsible for the psychedelic effects, and the β-arrestin-mediated pathway, which is involved in receptor desensitization and can also initiate its own signaling events.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound 5-HT2A_R 5-HT2A Receptor This compound->5-HT2A_R Binds to Gq_G11 Gq/11 5-HT2A_R->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca2+ Release (from ER) IP3->Ca_release Induces Downstream Downstream Signaling & Psychedelic Effects PKC->Downstream Ca_release->Downstream

G-Protein Coupled Signaling Pathway for 5-HT2A Receptor.

B_arrestin_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound 5-HT2A_R_active Activated 5-HT2A Receptor This compound->5-HT2A_R_active GRK GRK 5-HT2A_R_active->GRK Activates 5-HT2A_R_phospho Phosphorylated 5-HT2A Receptor GRK->5-HT2A_R_active Phosphorylates Receptor_Internalization Receptor Internalization 5-HT2A_R_phospho->Receptor_Internalization Leads to B_Arrestin β-Arrestin B_Arrestin->5-HT2A_R_phospho Recruited to MAPK_Signaling MAPK Signaling (e.g., ERK) B_Arrestin->MAPK_Signaling Initiates

β-Arrestin Mediated Signaling and Regulation.
Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a novel psychoactive compound like this compound.

experimental_workflow Compound_Synthesis Compound Synthesis & Purification (this compound) Primary_Screening Primary Screening: Receptor Binding Assays Compound_Synthesis->Primary_Screening Metabolism_Studies In Vitro Metabolism: (e.g., Microsomal Stability) Compound_Synthesis->Metabolism_Studies Functional_Assays Functional Assays: - G-Protein Signaling - β-Arrestin Recruitment Primary_Screening->Functional_Assays Hits Data_Analysis Data Analysis: Ki, EC50, Emax Determination Functional_Assays->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Toxicity_Screening In Vitro Toxicity Screening Metabolism_Studies->Toxicity_Screening

General Workflow for In Vitro Compound Characterization.

Conclusion

The in vitro characterization of this compound reveals it to be a potent agonist at the 5-HT2A receptor, with binding affinities and functional potencies comparable to its parent compound, 2C-B.[1][3] Its rigidified structure, a hallmark of the "FLY" series, likely contributes to its specific interactions with the serotonin receptor family. Further research is warranted to fully elucidate its binding profile across a wider range of receptors and to explore the downstream consequences of both G-protein and β-arrestin-mediated signaling. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this compound and other novel psychoactive compounds.

References

The Discovery and Developmental History of 2C-B-Fly: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the discovery, synthesis, and pharmacological profile of 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)ethanamine, commonly known as 2C-B-Fly. First synthesized and described in the mid-1990s as a conformationally restricted analog of the psychedelic phenethylamine (B48288) 2C-B, this compound has been a subject of interest in medicinal chemistry and pharmacology for its potent interactions with serotonin (B10506) receptors. This document details the historical context of its development, presents its receptor binding affinity and functional activity, outlines the experimental protocols for its synthesis and pharmacological evaluation, and visualizes its primary signaling pathway.

Introduction and Historical Context

The development of this compound is rooted in the structure-activity relationship (SAR) studies of psychedelic phenethylamines, a field significantly advanced by the work of Alexander Shulgin. The parent compound, 2C-B (4-bromo-2,5-dimethoxyphenethylamine), was first synthesized by Shulgin in 1974.[2][3][4] In an effort to understand the optimal conformation for receptor binding, researchers sought to create more rigid analogs of these flexible phenethylamine molecules.

This compound was first formally described in the scientific literature in 1995 by a team at Purdue University led by David E. Nichols, with Aaron Phillip Monte as a key contributor.[5][6] Their work focused on creating dihydrobenzofuran analogs of hallucinogens to model the active binding conformations of the methoxy (B1213986) groups present in compounds like 2C-B.[7] By cyclizing the 2- and 5-position methoxy groups into dihydrofuran rings, they created a more conformationally restricted molecule.[7][8] This structural constraint was hypothesized to enhance binding affinity and potency at target receptors. Following its initial synthesis and evaluation, this compound was also assessed by Alexander Shulgin.[6] It later appeared on the designer drug market in the mid-2000s.[7]

Chemical and Pharmacological Profile

This compound is classified as a psychedelic of the phenethylamine and benzodihydrodifuran classes.[9] Its full chemical name is 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)ethanamine.[6]

Receptor Binding and Functional Activity

This compound is a potent agonist at several serotonin (5-HT) receptors, which are the primary targets for classic psychedelic compounds.[6][10] Its psychedelic effects are believed to be primarily mediated through its action as a partial agonist at the 5-HT2A receptor.[10][11] It also demonstrates high affinity for the 5-HT2B and 5-HT2C receptors.[6][11] Unusually for a 2C-x compound, it also shows significant affinity for the 5-HT1D receptor.[6] The table below summarizes the available quantitative pharmacological data for this compound.

CompoundReceptor/AssayKi (nM)EC50 (nM)Emax (% of 5-HT)
This compound Human 5-HT2A11[12]--
5-HT2C (Gq/11)0.36>90%
5-HT2C (Gz)2.9>90%
5-HT2C (β-arrestin1)-42%
5-HT2C (β-arrestin2)-57%
For Comparison
2C-B Human 5-HT2A8.6[12]--

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from the formation of the key intermediate, the tetrahydrobenzodifuran core, followed by the addition of the ethylamine (B1201723) side chain and subsequent bromination. The general procedure is based on the methods described by Monte et al. (1996).[7][8]

Step 1: Synthesis of the Tetrahydrobenzo[1,2-b;4,5-b']difuran Core The synthesis begins with commercially available 1,4-bis(2-hydroxyethoxy)-benzene, which is cyclized to form the tetrahydrobenzo[1,2-b;4,5-b']difuran heterocyclic nucleus. This procedure is based on previously published methods cited in the primary literature.[8]

Step 2: Formylation of the Core The tetrahydrobenzodifuran core is formylated to introduce an aldehyde group at the 4-position, creating 4-formyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran.

Step 3: Henry Condensation (Nitroaldol Reaction) The resulting aldehyde is reacted with nitroethane in a Henry condensation reaction to yield the corresponding nitroalkene, 1-(2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-nitropropene. Catalysts such as ammonium (B1175870) acetate (B1210297) are typically used for this reaction.[14]

Step 4: Reduction of the Nitroalkene The nitroalkene is then reduced to the primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran, is used to convert the nitro group to an amine, yielding 2C-H-Fly (2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine).[8]

Step 5: Aromatic Bromination The final step is the selective bromination of the aromatic ring at the 8-position. This is achieved by reacting 2C-H-Fly with a brominating agent, such as elemental bromine in acetic acid, to yield the final product, this compound.[5][8]

Workflow for the Synthesis of this compound

G A 1,4-bis(2-hydroxyethoxy)-benzene B Tetrahydrobenzodifuran Core A->B Cyclization D 4-Formyl-tetrahydrobenzodifuran B->D Formylation C Formylation F Nitroalkene Intermediate D->F Henry Condensation E Henry Condensation (Nitroethane) H 2C-H-Fly F->H Reduction G Reduction (e.g., LiAlH4) J This compound H->J Bromination I Bromination

A generalized workflow for the synthesis of this compound.
Radioligand Binding Assay for 5-HT2A Receptor Affinity

The binding affinity of this compound for the 5-HT2A receptor is determined using a competitive radioligand binding assay. This protocol is a representative method based on standard practices for this type of analysis.

1. Materials and Reagents:

  • Receptor Source: Membrane homogenates from rat frontal cortex or from a cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin, a selective 5-HT2A receptor antagonist.

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin (B1673593) or M100907).

  • Instrumentation: Filtration apparatus (e.g., Brandel or Millipore harvester), glass fiber filters (e.g., GF/B or GF/C), and a liquid scintillation counter.

2. Membrane Preparation:

  • Tissue is homogenized in ice-cold lysis buffer.

  • The homogenate is centrifuged at low speed to remove nuclei and debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed, resuspended in fresh buffer, and stored at -80 °C. Protein concentration is determined using a standard assay (e.g., BCA).

3. Assay Procedure:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order: assay buffer, a fixed concentration of [3H]ketanserin (typically near its Kd value), and varying concentrations of the unlabeled test compound (this compound).

  • Control wells are included for total binding (no competing ligand) and non-specific binding (with a saturating concentration of a non-labeled antagonist).

  • The receptor membrane preparation is added to initiate the binding reaction.

  • The plate is incubated (e.g., 60 minutes at 30-37 °C) to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. Filters are washed multiple times with ice-cold buffer.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G A Prepare Reagents: Membranes, Radioligand, Test Compound (this compound) B Incubate Reagents in 96-well plate A->B C Rapid Filtration to separate bound from free radioligand B->C Equilibrium Reached D Wash Filters C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: Calculate IC50 and Ki E->F

A typical workflow for a competitive radioligand binding assay.

Mechanism of Action and Signaling Pathways

The primary psychological effects of this compound are mediated by its agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[9] Activation of the 5-HT2A receptor initiates a cascade of intracellular signaling events.

Canonical Gq/11 Pathway: Upon agonist binding, the 5-HT2A receptor couples to the Gq/11 protein. This activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC). PKC, in turn, phosphorylates a variety of downstream protein targets, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK, leading to changes in gene expression and neuronal excitability. This pathway is strongly associated with the psychedelic effects of 5-HT2A agonists.

Non-Canonical β-Arrestin Pathway: In addition to G-protein signaling, 5-HT2A receptors can also signal through a G-protein-independent pathway involving β-arrestins. Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This can lead to receptor desensitization and internalization, effectively turning off the G-protein signal. However, β-arrestin can also act as a scaffold for other signaling proteins, initiating a distinct wave of cellular responses, including the activation of the ERK/MAPK pathway. The balance between Gq and β-arrestin pathway activation is a key aspect of "functional selectivity" or "biased agonism," where different ligands can stabilize distinct receptor conformations, preferentially activating one pathway over the other.

5-HT2A Receptor Signaling Cascade

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_g_protein Gq/11 Pathway cluster_arrestin β-Arrestin Pathway 2CB-Fly 2CB-Fly 5HT2A_R 5-HT2A Receptor 2CB-Fly->5HT2A_R Gq Gq/11 5HT2A_R->Gq activates P P 5HT2A_R->P PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds PKC Protein Kinase C (PKC) DAG->PKC GRK GRK GRK->5HT2A_R Barr β-Arrestin P->Barr MAPK MAPK/ERK Pathway Barr->MAPK scaffolds Ca Ca²⁺ Release ER->Ca Ca->PKC PKC->MAPK Downstream Downstream Effects (Gene Expression, Neuronal Excitability) MAPK->Downstream

Signaling pathways activated by this compound at the 5-HT2A receptor.

Conclusion

This compound represents a significant development in the rational design of psychedelic compounds. Born from the systematic exploration of the structure-activity relationships of phenethylamines, its creation by Monte and Nichols provided a valuable tool for probing the conformational requirements of serotonin receptor activation. Its rigid structure, potent affinity for 5-HT2 receptors, and subsequent evaluation have contributed to a deeper understanding of serotonergic pharmacology. The detailed methodologies for its synthesis and in vitro evaluation outlined in this guide serve as a foundation for further research into this and related compounds, aiding in the ongoing exploration of their therapeutic potential and mechanisms of action.

References

An In-depth Technical Guide to 2C-B-Fly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic psychedelic compound 2C-B-Fly, focusing on its chemical identity, pharmacological properties, and the analytical and synthetic methodologies associated with it. The information is intended for a scientific audience and aims to be a valuable resource for research and development in the fields of pharmacology, neuroscience, and forensic science.

Chemical Identification and Properties

This compound is a psychedelic phenethylamine (B48288) and a member of the "FLY" series of compounds, which are rigid analogs of the 2C family of psychedelics. The defining structural feature of the FLY compounds is the fusion of the methoxy (B1213986) groups of the parent 2C molecule into dihydrofuran rings, which flank the central benzene (B151609) ring. This structural constraint is believed to enhance potency and receptor selectivity.

The definitive chemical identifiers for this compound are crucial for accurate research and regulatory purposes.

IdentifierValue
IUPAC Name 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethanamine
CAS Number 178557-21-6 (for hydrochloride salt)
Chemical Formula C₁₂H₁₄BrNO₂ (Freebase) C₁₂H₁₅BrClNO₂ (Hydrochloride)
Molecular Weight 284.15 g/mol (Freebase) 320.61 g/mol (Hydrochloride)
Synonyms This compound, 8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-ethanamine

Pharmacology

The primary mechanism of action for this compound's psychoactive effects is its interaction with serotonin (B10506) receptors, particularly the 5-HT₂ subfamily. It is classified as a potent partial agonist at these receptors.[1][2]

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound for various serotonin receptors is limited. However, it is known to have a high affinity for the 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ receptors.[2] Unusually for a 2C-type compound, it also demonstrates high affinity for the 5-HT₁ₒ receptor.[1] The table below summarizes the known receptor binding profile.

Receptor SubtypeBinding Affinity (Kᵢ, nM)Notes
5-HT₂ₐ High AffinityPrimary target for psychedelic effects.
5-HT₂ₑ High Affinity
5-HT₂ₒ High Affinity
5-HT₁ₐ Weak Affinity[1]
5-HT₁ₑ Weak Affinity[1]
5-HT₁ₒ High Affinity[1]
5-HT₁ₑ Weak Affinity[1]

Note: Specific Kᵢ values for this compound are not consistently reported in publicly available literature. The affinities are described qualitatively based on available data.

Signaling Pathway

As a partial agonist of the 5-HT₂ₐ receptor, this compound is understood to initiate its intracellular signaling cascade through the Gq/11 protein pathway.[3] Activation of the 5-HT₂ₐ receptor leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to a cascade of downstream cellular responses that are believed to underlie the compound's psychedelic effects.[3][4]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to Gq_Protein Gq/11 Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 -> DAG DAG PIP2->DAG -> ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release Ca²⁺ Release ER->Ca2_Release Triggers Cellular_Response Downstream Cellular Response PKC->Cellular_Response Ca2_Release->Cellular_Response

Figure 1: 5-HT2A Receptor Gq/11 Signaling Pathway.

Experimental Protocols

Synthesis Workflow

The synthesis of this compound was first reported by Aaron Monte in 1996. The general synthetic route for "FLY" compounds involves the construction of the central tetrahydrobenzodifuran core, followed by the addition of the ethylamine (B1201723) side chain.[5]

A key intermediate is the heterocyclic nucleus, tetrahydrobenzo[1,2-b;4,5-b']difuran, which can be synthesized from 1,4-bis(2-hydroxyethoxy)-benzene.[6] The synthesis proceeds through several key steps:

  • Formylation: The tetrahydrobenzodifuran core undergoes a Vilsmeier-Haack reaction to introduce a formyl group at the 4-position.

  • Henry Reaction: A nitroaldol condensation (Henry reaction) between the resulting aldehyde and nitroethane forms the corresponding nitrostyrene (B7858105) derivative.

  • Reduction: The nitro group is then reduced to an amine, typically using a reducing agent like lithium aluminum hydride (LAH), to yield 2C-H-Fly.

  • Bromination: The final step is the electrophilic aromatic substitution to introduce a bromine atom at the 8-position, yielding this compound.

Synthesis_Workflow Start 1,4-bis(2-hydroxyethoxy)benzene Step1 Acid-catalyzed Cyclization Start->Step1 Intermediate1 Tetrahydrobenzo[1,2-b:4,5-b']difuran Step1->Intermediate1 Step2 Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 4-formyl-tetrahydrobenzo[1,2-b:4,5-b']difuran Step2->Intermediate2 Step3 Henry Condensation Intermediate2->Step3 Nitroethane Nitroethane Nitroethane->Step3 Intermediate3 Nitrostyrene derivative Step3->Intermediate3 Step4 Reduction (e.g., LAH) Intermediate3->Step4 Intermediate4 2C-H-Fly Step4->Intermediate4 Step5 Aromatic Bromination Intermediate4->Step5 End This compound Step5->End

Figure 2: Generalized Synthesis Workflow for this compound.
Analytical Methodologies

The identification and quantification of this compound in forensic and research settings are typically achieved using modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the identification of this compound.[7]

  • Sample Preparation: Typically involves an acid-base extraction to isolate the compound from the matrix.

  • Instrumentation: An Agilent 5975 Series GC/MSD or similar instrument is used.[7]

  • Confirmation: Identification is confirmed by comparing the retention time and the electron ionization (EI) mass spectrum of the sample to a certified reference standard.[7]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This technique provides high-resolution mass data, aiding in the unambiguous identification of the compound.[7]

  • Sample Preparation: Samples are often diluted in the mobile phase.[7]

  • Instrumentation: A Sciex X500R LC-QTOF-MS or a similar high-resolution mass spectrometer is employed.[7]

  • Confirmation: As with GC-MS, confirmation is based on the comparison of retention time and mass spectral data with a known standard.[7]

Conclusion

This compound remains a compound of significant interest to the scientific community due to its unique rigid structure and potent psychedelic properties. This guide has provided a detailed overview of its chemical identity, pharmacological action, and the methodologies used for its synthesis and analysis. Further research into its specific receptor kinetics, metabolism, and toxicology is necessary to fully understand its pharmacological profile and potential therapeutic or toxicological implications. The data and protocols summarized herein serve as a foundational resource for professionals engaged in the study of novel psychoactive substances.

References

Spectroscopic and Pharmacological Profile of 2C-B-Fly: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-B-Fly (2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethanamine) is a psychedelic phenethylamine (B48288) that is structurally related to 2C-B. It is characterized by the fusion of the two methoxy (B1213986) groups of 2C-B into dihydrofuran rings, creating a more rigid molecular structure. This technical guide provides a summary of the available spectroscopic data (Nuclear Magnetic Resonance and Infrared Spectroscopy) and pharmacological information for this compound. While comprehensive, publicly accessible spectroscopic datasets remain limited, this document compiles the currently available information from various analytical sources.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₁₂H₁₄BrNO₂[1]
Molar Mass 284.15 g/mol [1]
Appearance Solid green material (as per one forensic sample)[2]
CAS Number 178557-21-6[1]

Spectroscopic Data

Infrared (IR) Spectroscopy

Key absorbance peaks for this compound have been noted in the literature, corresponding to specific functional groups within the molecule.

Wavenumber (cm⁻¹)Assignment
1100–1300C–O–C ether bridges (stretching)
1500–1600Aromatic C=C vibrations

Note: A full, publicly available IR spectrum with a comprehensive peak list for this compound has not been identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Publicly available, detailed ¹H NMR and ¹³C NMR data for this compound is currently unavailable. Forensic laboratories and research institutions that have synthesized and analyzed this compound hold this data, but it is not typically released in open-access publications. For researchers requiring this data, direct acquisition from a certified reference standard is recommended.

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR and IR data specifically for this compound are not available in the public literature. However, general methodologies for the analysis of novel psychoactive substances (NPS) are well-established.

General Protocol for NMR Analysis of Novel Psychoactive Substances
  • Sample Preparation: A few milligrams of the reference standard are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard ¹H and ¹³C NMR spectra are recorded. For unambiguous signal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

  • Data Processing: The resulting spectra are processed using appropriate software to identify chemical shifts, coupling constants, and through-bond correlations, allowing for the complete structural elucidation of the molecule.

General Protocol for FT-IR Analysis
  • Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Pharmacological Profile

This compound is a potent agonist at several serotonin (B10506) receptors, which is believed to be the primary mechanism for its psychedelic effects.[3]

Receptor Binding Profile
ReceptorAffinity (Kᵢ, nM) or Activity
5-HT₂ₐPotent agonist
5-HT₂ₑHigh affinity
5-HT₁ₐHigh affinity
5-HT₁ₑHigh affinity
5-HT₁ₖHigh affinity
5-HT₂ₒHigh affinity

Signaling Pathway

The following diagram illustrates the proposed primary signaling pathway of this compound at the 5-HT₂ₐ receptor, a key interaction for its psychedelic effects.

2C-B-Fly_Signaling_Pathway This compound This compound 5-HT2A_Receptor 5-HT2A_Receptor This compound->5-HT2A_Receptor Binds and Activates Gq_Protein Gq_Protein 5-HT2A_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2_Release IP3->Ca2_Release Induces PKC_Activation PKC_Activation DAG->PKC_Activation Activates Downstream_Effects Downstream_Effects Ca2_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Proposed signaling cascade of this compound at the 5-HT₂ₐ receptor.

Conclusion

While this compound has been characterized by forensic and research laboratories, a comprehensive public repository of its spectroscopic data (NMR and IR) is lacking. The information available confirms its identity as a rigid analog of 2C-B and outlines its potent interaction with multiple serotonin receptors. For definitive structural analysis and further research, it is essential to obtain a certified reference standard and perform independent spectroscopic analysis. The provided information serves as a foundational guide for professionals in the fields of forensic science, pharmacology, and drug development.

References

A Technical Guide to the Pharmacokinetics of 2C-B-Fly Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a detailed overview of the pharmacokinetics of 2C-B-Fly analogs in animal models, with a primary focus on this compound-NBOMe and 2C-B in Wistar rats. Due to the scarcity of data on this compound, this document synthesizes findings from related compounds to project a likely pharmacokinetic profile. It covers key parameters including absorption, distribution, metabolism, and elimination. Detailed experimental protocols for in-vivo pharmacokinetic studies and bioanalytical methods are provided, alongside visualizations of experimental workflows and putative metabolic pathways to guide future research in this area.

Introduction

This compound is a psychedelic phenethylamine (B48288) of the 2C family, characterized by a dihydrobenzofuran substitution. Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is fundamental for assessing its pharmacological and toxicological effects. This guide addresses the current knowledge gap by presenting a consolidated view of PK data from its N-benzyl analog, this compound-NBOMe, and its structural predecessor, 2C-B.

Pharmacokinetic Profiles of this compound Analogs

The primary animal model for which data is available is the male Wistar rat. The following tables summarize the key pharmacokinetic parameters derived from subcutaneous (s.c.) administration of this compound-NBOMe and 2C-B.

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of this compound-NBOMe in Male Wistar Rats (1 mg/kg, s.c.) [1][2][3]

ParameterSerumBrain
Tmax (Time to Peak Concentration) 0.5 hours1 hour
Cmax (Peak Concentration) 28 ng/mL171 ng/g
Elimination Half-life (t½) 1.56 hours2.40 hours

Table 2: Pharmacokinetic Parameters of 2C-B in Male Wistar Rats (50 mg/kg, s.c.) [4][5]

ParameterSerumBrain
Tmax (Time to Peak Concentration) 0.5 hours1 hour
Elimination Half-life (t½) 1.1 hoursNot Reported
Volume of Distribution (Vd) 16 L/kgNot Reported
Brain to Serum Ratio (at 6 hours) > 6.5-

Note: The significant dose difference between the this compound-NBOMe and 2C-B studies should be considered when comparing their pharmacokinetic parameters.

Key Observations
  • Absorption: Both this compound-NBOMe and 2C-B are rapidly absorbed following subcutaneous administration, with peak serum concentrations reached within 30 minutes.[1][3][4][5]

  • Distribution: These compounds readily penetrate the blood-brain barrier.[1][2][4][5] For this compound-NBOMe, brain concentrations are substantially higher than in serum, and the parent compound is detectable in the brain for at least 8 hours post-administration.[1][2][3] The elimination half-life of this compound-NBOMe is longer in the brain than in the serum, suggesting a slower turnover in the central nervous system.[1][3]

  • Metabolism: this compound-NBOMe undergoes extensive metabolism.[6][7][8][9] Studies have identified numerous phase I and phase II metabolites. The primary metabolic pathways include hydroxylation, O-demethylation, and oxidative debromination, followed by glucuronidation and N-acetylation.[6][8][9]

  • Elimination: The elimination half-life of this compound-NBOMe in rats is approximately 1.56 hours in serum and 2.40 hours in the brain.[1][3] The parent compound 2C-B has a reported elimination half-life of 1.1 hours in rats.[4][5]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of this compound-NBOMe and related compounds.

In-Vivo Pharmacokinetic Study Protocol

This protocol is based on the study of this compound-NBOMe in Wistar rats.[1][2][3]

  • Animal Model: Adult male Wistar rats (200-250g).[1]

  • Housing: Standard laboratory conditions with controlled temperature (22 ± 2°C), humidity (30-70%), and a 12-hour light/dark cycle. Animals are provided with ad libitum access to food and water.[8]

  • Drug Administration: this compound-NBOMe is dissolved in a suitable vehicle (e.g., deionized water with a small amount of Tween-20) and administered via subcutaneous (s.c.) injection at a dose of 1 mg/kg.[1][2][8]

  • Sample Collection:

    • Animals are divided into groups, with each group corresponding to a specific time point for sample collection (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-administration).[1]

    • At the designated time, animals are euthanized by decapitation.[1]

    • Trunk blood is collected and allowed to clot. Serum is separated by centrifugation (e.g., 1500 g for 10 minutes at 10°C).[1]

    • The whole brain is excised.[1]

    • All samples are stored at -20°C or lower until analysis.[1]

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of this compound analogs in biological matrices.[1][2][3][6][8]

  • Sample Preparation:

    • Serum: Protein precipitation is a common method. An organic solvent (e.g., ice-cold acetonitrile) is added to the serum sample to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.

    • Brain Tissue: The tissue is first homogenized in a suitable buffer. This is followed by a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the complex matrix.

  • Chromatography:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

Visualizations

Experimental Workflow for Animal Pharmacokinetic Study

G cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis cluster_pk Pharmacokinetic Modeling A Acclimatize Male Wistar Rats C Administer Drug (s.c.) A->C B Prepare this compound Analog Solution (e.g., 1 mg/kg in vehicle) B->C D Sacrifice Animal Cohorts at Predetermined Time Points (0.5, 1, 2, 4, 8, 24h) C->D Start Timer E Collect Blood (Serum) and Brain Tissue D->E F Store Samples at -20°C E->F G Sample Preparation (Protein Precipitation/Extraction) F->G H LC-MS/MS Analysis G->H I Quantify Drug Concentration H->I J Plot Concentration-Time Curve I->J K Calculate PK Parameters (Cmax, Tmax, t½, etc.) J->K

Caption: Workflow for a typical in-vivo pharmacokinetic study in rats.

Putative Metabolic Pathway of this compound-NBOMe

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound-NBOMe M1 Mono-hydroxylation parent->M1 M2 O-demethylation parent->M2 M3 Oxidative Debromination parent->M3 M4 N-demethoxybenzylation parent->M4 M5 Glucuronidation M1->M5 M2->M5 M6 N-acetylation M4->M6

Caption: Hypothesized metabolic pathways for this compound-NBOMe.

Conclusion and Future Directions

The available data from this compound-NBOMe and 2C-B provide a foundational understanding of the likely pharmacokinetic behavior of this compound in animal models. It is expected that this compound exhibits rapid absorption and significant brain penetration. The metabolism is likely to be extensive, involving multiple enzymatic pathways.

However, dedicated pharmacokinetic studies on this compound are imperative. Future research should focus on:

  • A comprehensive pharmacokinetic study of this compound in a rodent model, determining key parameters such as bioavailability, volume of distribution, and clearance.

  • Metabolite identification and profiling for this compound to understand its biotransformation and identify potentially active metabolites.

  • Comparative pharmacokinetic studies across different routes of administration (e.g., oral, intravenous) to fully characterize its disposition.

Such studies will be crucial for accurately interpreting pharmacological and toxicological findings and for understanding the compound's effects in living systems.

References

The Metabolic Fate of 2C-B-Fly: A Technical Guide to Biotransformation and Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the metabolism of 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethan-1-amine (2C-B-Fly). Direct research on the metabolic pathways of this compound is limited. Therefore, this document extrapolates probable metabolic routes based on comprehensive studies of its close structural analog, this compound-NBOMe, and its parent compound, 2C-B. The primary metabolic transformations are anticipated to involve Phase I reactions such as hydroxylation and deamination, followed by Phase II conjugation, likely N-acetylation. This guide details the experimental methodologies employed for the identification of metabolites of related compounds, presents relevant quantitative pharmacokinetic data from analog studies, and visualizes the hypothesized metabolic pathways and experimental workflows. The information herein is intended to serve as a foundational resource for researchers engaged in the study of novel psychoactive substances (NPS).

Introduction

This compound is a psychedelic phenethylamine (B48288) of the 2C family, characterized by a dihydrobenzofuran ring structure fused to the phenyl ring of 2C-B.[1] As with many novel psychoactive substances, a thorough understanding of its metabolic fate is crucial for assessing its pharmacological and toxicological profile. While direct studies on this compound metabolism are not extensively available in peer-reviewed literature, significant insights can be drawn from research on its N-benzyl derivative, this compound-NBOMe, and the foundational compound, 2C-B.[2][3]

This guide synthesizes the available data to propose the likely metabolic pathways for this compound, outlines the analytical techniques for metabolite identification, and provides quantitative data from related compounds to contextualize its pharmacokinetic properties.

Hypothesized Metabolic Pathways

Based on the metabolism of this compound-NBOMe and other phenethylamines, the biotransformation of this compound is expected to proceed through several key pathways.[2][4] The primary enzymatic systems involved are likely to be Cytochrome P450 (CYP) isoenzymes and Monoamine Oxidase (MAO).[5]

The major proposed metabolic reactions for this compound include:

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or other positions on the molecule, a common reaction catalyzed by CYP enzymes.

  • N-acetylation: The addition of an acetyl group to the primary amine, a common Phase II conjugation reaction.

  • Deamination: Removal of the amine group, primarily mediated by MAO-A and MAO-B, leading to the formation of an aldehyde intermediate which can be further oxidized to a carboxylic acid or reduced to an alcohol.[5]

The following diagram illustrates the hypothesized metabolic pathways for this compound.

This compound Metabolic Pathway This compound This compound Hydroxylated Metabolite Hydroxylated Metabolite This compound->Hydroxylated Metabolite Hydroxylation (CYP450) N-acetyl-2C-B-Fly N-acetyl-2C-B-Fly This compound->N-acetyl-2C-B-Fly N-acetylation Aldehyde Intermediate Aldehyde Intermediate This compound->Aldehyde Intermediate Deamination (MAO-A/B) Carboxylic Acid Metabolite Carboxylic Acid Metabolite Aldehyde Intermediate->Carboxylic Acid Metabolite Oxidation Alcohol Metabolite Alcohol Metabolite Aldehyde Intermediate->Alcohol Metabolite Reduction

Hypothesized metabolic pathway of this compound.

Experimental Protocols for Metabolite Identification

The identification and characterization of this compound metabolites would likely employ in vitro and in vivo models, followed by sophisticated analytical techniques. The protocols described for this compound-NBOMe serve as a direct template.[2]

In Vitro Metabolism Models
  • Human Liver Microsomes (HLMs): Pooled HLMs are a standard and cost-effective system for studying Phase I metabolism, as they contain a rich complement of CYP450 enzymes.[6]

    • Incubation: this compound would be incubated with pooled HLMs in a buffered solution containing NADPH as a cofactor to initiate enzymatic reactions.

    • Sample Quenching: The reaction is stopped at various time points by adding a cold organic solvent like acetonitrile (B52724).

    • Sample Preparation: The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

In Vivo Metabolism Models
  • Animal Models (e.g., Rats): Administration of this compound to rats allows for the collection of urine and blood samples containing in vivo generated metabolites.[2]

    • Administration: A controlled dose of this compound is administered, typically via oral or subcutaneous routes.

    • Sample Collection: Urine and blood are collected over a specified time course (e.g., 24 hours).

    • Sample Preparation: Urine samples may undergo enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites. Liquid-liquid extraction or solid-phase extraction is then used to isolate the metabolites.

Analytical Instrumentation and Methods
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary technique for the untargeted screening and identification of metabolites.[2]

    • Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system separates the components of the sample extract. A reversed-phase C18 column is commonly used with a gradient elution of mobile phases such as water with formic acid and acetonitrile or methanol (B129727) with formic acid.

    • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for detection. Data is acquired in both full scan mode to detect potential metabolites and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

    • Metabolite Identification: Putative metabolites are identified based on their accurate mass, retention time, and the fragmentation patterns observed in the MS/MS spectra, which are compared to the parent compound and known metabolic transformations.

The following diagram illustrates a typical experimental workflow for metabolite identification.

Metabolite Identification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data_analysis Data Analysis In_vitro_incubation In Vitro Incubation (e.g., HLMs) Extraction Extraction (LLE or SPE) In_vitro_incubation->Extraction In_vivo_sample In Vivo Sample (e.g., Rat Urine) In_vivo_sample->Extraction LC_separation LC Separation (U/HPLC) Extraction->LC_separation MS_detection HR-MS Detection (e.g., Q-TOF) LC_separation->MS_detection MSMS_fragmentation MS/MS Fragmentation MS_detection->MSMS_fragmentation Metabolite_profiling Metabolite Profiling MSMS_fragmentation->Metabolite_profiling Structure_elucidation Structure Elucidation Metabolite_profiling->Structure_elucidation Pathway_identification Pathway Identification Structure_elucidation->Pathway_identification

Experimental workflow for metabolite identification.

Quantitative Data and Pharmacokinetics of Analogs

While pharmacokinetic data for this compound is not available, studies on this compound-NBOMe in Wistar rats provide valuable comparative information.[7]

Table 1: Pharmacokinetic Parameters of this compound-NBOMe in Wistar Rats (1 mg/kg, s.c.) [7]

ParameterSerumBrain
Tmax (h) 0.51
Cmax 28 ng/mL171 ng/g
T1/2 (h) 1.562.40

Tmax: Time to maximum concentration; Cmax: Maximum concentration; T1/2: Elimination half-life.

These data indicate that this compound-NBOMe is rapidly absorbed and readily crosses the blood-brain barrier, with a longer half-life in the brain compared to the serum.[7] It is plausible that this compound exhibits similar pharmacokinetic behavior.

For the parent compound, 2C-B, human studies have shown an elimination half-life of 1.2 to 2.5 hours following oral administration.[3]

Conclusion and Future Directions

The metabolism of this compound is a critical area of research that remains largely unexplored. Based on robust data from its N-benzyl analog, this compound-NBOMe, and the parent compound 2C-B, it is hypothesized that this compound undergoes metabolism primarily through hydroxylation, N-acetylation, and deamination. The analytical workflows and experimental models detailed in this guide provide a clear roadmap for future studies aimed at definitively elucidating the biotransformation of this compound.

Further research is imperative to isolate and characterize the specific metabolites of this compound, determine the exact enzymes responsible for its metabolism, and assess the pharmacological activity of its metabolites. Such data will be invaluable for the scientific and medical communities to understand the complete pharmacological and toxicological profile of this novel psychoactive substance.

References

An In-Depth Technical Guide on the Neurochemical Effects of 2C-B-Fly Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the neurochemical effects of 2C-B-Fly, a psychedelic phenethylamine (B48288). The document synthesizes available data on its receptor binding profile, functional activity, and influence on monoamine systems. Detailed experimental protocols for key assays are provided to facilitate further research in this area. Furthermore, signaling pathways and experimental workflows are visually represented to enhance comprehension. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of psychoactive compounds and the development of novel therapeutics.

Introduction

This compound is a substituted phenethylamine characterized by a 2,3,6,7-tetrahydrodifuran ring structure fused to the phenyl ring of the 2C-B molecule. This structural modification confers a rigid conformation, influencing its interaction with various neuroreceptors. As a member of the "FLY" series of psychedelic compounds, this compound has garnered interest for its potent psychoactive effects, which are primarily attributed to its interaction with the serotonergic system. Understanding the detailed neurochemical profile of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Receptor Binding Affinity and Functional Activity

The primary neurochemical mechanism of this compound involves its interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂ subtype.

Serotonin Receptor Profile

This compound is a potent agonist at several serotonin receptors, with a notable affinity for the 5-HT₂ family (5-HT₂A, 5-HT₂B, and 5-HT₂C)[1]. While specific binding affinity (Ki) and functional potency (EC₅₀) values for this compound are not extensively reported in the literature, data from its close analog, 2C-B-5-hemiFLY-α6, provides valuable insights into its likely receptor interaction profile. The syn stereoisomer of 2C-B-5-hemiFLY-α6 demonstrates high affinity for human 5-HT₂A and 5-HT₂C receptors[2].

Table 1: Receptor Binding Affinities (Ki) and Functional Potency (EC₅₀) of 2C-B-5-hemiFLY-α6

ReceptorLigand TypeKi (nM)EC₅₀ (nM)Emax (%)SpeciesReference
5-HT₂AAgonist13–162,09063Human/Rat[2]
5-HT₂CAgonist4–6--Human[2]
5-HT₂BAgonist280--Human[2]
5-HT₁AAgonist960--Human[2]

Note: Data presented is for 2C-B-5-hemiFLY-α6 as a proxy for this compound due to the limited availability of specific data for the latter.

Monoamine Transporters

Like other phenethylamines, this compound is thought to interact with monoamine transporters, though with lower potency compared to its effects on serotonin receptors. It is suggested that this compound and related benzofuran (B130515) compounds inhibit noradrenaline and serotonin uptake more than dopamine (B1211576) uptake[3]. However, specific quantitative data on the binding affinities of this compound for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET) are currently lacking.

Effects on Monoamine Systems

The interaction of this compound with serotonin receptors and potentially monoamine transporters leads to downstream effects on monoaminergic neurotransmission.

Monoamine Oxidase Inhibition

This compound has been shown to inhibit monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters. An in vitro study investigating the interaction of several phenethylamines with human monoamine oxidases reported an IC₅₀ value for this compound.

Table 2: Monoamine Oxidase Inhibition by this compound

EnzymeIC₅₀ (µM)Reference
MAO-A19[4][5]

The inhibition of MAO-A can lead to an increase in the synaptic levels of serotonin and norepinephrine, potentially contributing to the overall psychoactive effects of this compound.

Monoamine Release

Direct in vivo evidence for this compound-induced monoamine release is not currently available in the scientific literature. However, based on its agonism at 5-HT₂A receptors, it is hypothesized to indirectly modulate dopamine and serotonin release in various brain regions. Activation of 5-HT₂A receptors can lead to a subsequent release of glutamate, which in turn can influence dopaminergic and serotonergic neuron firing[6]. Further research utilizing techniques such as in vivo microdialysis is required to directly measure the effects of this compound on extracellular monoamine concentrations.

Signaling Pathways

The psychoactive effects of this compound are primarily mediated through the activation of intracellular signaling cascades following its binding to the 5-HT₂A receptor. Two major signaling pathways are implicated: the Gq/11-phospholipase C (PLC) pathway and the β-arrestin pathway[7][8][9][10][11].

Gq/11-PLC Signaling Pathway

Activation of the 5-HT₂A receptor by an agonist like this compound leads to the coupling and activation of the Gq/11 protein. This initiates a cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). This pathway is believed to be central to the psychedelic effects of 5-HT₂A agonists.

Gq_PLC_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to Gq/11 Gq/11 5-HT2A_Receptor->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Downstream_Effects_Gq Downstream Cellular Effects (e.g., Neuronal Excitability) Ca2+->Downstream_Effects_Gq PKC->Downstream_Effects_Gq

Gq/11-PLC Signaling Pathway
β-Arrestin Signaling Pathway

In addition to G-protein coupling, agonist binding to the 5-HT₂A receptor can also lead to the recruitment of β-arrestins. This process is involved in receptor desensitization and internalization, but β-arrestins can also act as signal transducers themselves, initiating distinct downstream cellular responses. The balance between Gq/11 and β-arrestin pathway activation (functional selectivity or biased agonism) is an area of active research and may explain the diverse pharmacological profiles of different psychedelic compounds.

Beta_Arrestin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to GRK GRK 5-HT2A_Receptor->GRK Activates Receptor_Phosphorylation Receptor Phosphorylation GRK->Receptor_Phosphorylation Phosphorylates Beta_Arrestin β-Arrestin Receptor_Phosphorylation->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling_Scaffold Signaling Scaffold (e.g., MAPK activation) Beta_Arrestin->Signaling_Scaffold

β-Arrestin Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a general method for determining the binding affinity of a test compound like this compound for serotonin receptors using a competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A 1. Prepare cell membranes expressing the target serotonin receptor D 4. Incubate membranes, radioligand, and this compound at various concentrations A->D B 2. Prepare radioligand solution (e.g., [3H]ketanserin for 5-HT2A) B->D C 3. Prepare serial dilutions of this compound C->D E 5. Separate bound from free radioligand via vacuum filtration D->E F 6. Measure radioactivity of bound radioligand using scintillation counting E->F G 7. Plot competition curves (% specific binding vs. log[this compound]) F->G H 8. Calculate IC50 value G->H I 9. Convert IC50 to Ki value using the Cheng-Prusoff equation H->I

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human serotonin receptor of interest are cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the unlabeled test compound (this compound) are incubated.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Monoamine Measurement

This protocol describes a general procedure for in vivo microdialysis to measure extracellular levels of dopamine and serotonin in the brain of a conscious animal following the administration of this compound.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis cluster_data Data Interpretation A 1. Stereotaxically implant a guide cannula into the target brain region (e.g., striatum) B 2. Allow for post-operative recovery A->B C 3. Insert microdialysis probe and perfuse with artificial CSF B->C D 4. Collect baseline dialysate samples C->D E 5. Administer this compound (e.g., via intraperitoneal injection) D->E F 6. Collect post-administration dialysate samples at regular time intervals E->F G 7. Analyze dialysate samples for dopamine and serotonin using HPLC-ECD F->G H 8. Quantify changes in extracellular monoamine levels relative to baseline G->H

In Vivo Microdialysis Workflow

Detailed Methodology:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized animal (e.g., a rat). The animal is then allowed to recover from surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate.

  • Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals to establish a baseline level of extracellular monoamines.

  • Drug Administration: this compound is administered to the animal (e.g., via systemic injection or local perfusion through the probe).

  • Post-Dosing Collection: Dialysate collection continues at the same intervals for a specified period after drug administration.

  • Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of dopamine, serotonin, and their metabolites.

  • Data Analysis: The changes in neurotransmitter levels are expressed as a percentage of the baseline values.

Conclusion

This compound is a potent serotonergic psychedelic with a primary mechanism of action involving agonism at 5-HT₂A and 5-HT₂C receptors. Its neurochemical profile is also characterized by the inhibition of MAO-A. The downstream effects of 5-HT₂A receptor activation are mediated through the Gq/11-PLC and β-arrestin signaling pathways, which are thought to underlie its psychoactive properties. While the current body of research provides a foundational understanding of this compound's neurochemical effects, further studies are needed to provide more specific quantitative data on its receptor binding affinities, functional potencies, and its direct in vivo effects on monoamine release. The experimental protocols and conceptual frameworks presented in this guide are intended to support and stimulate future research in this area, ultimately contributing to a more complete understanding of this and other novel psychoactive substances.

References

The FLY in the Ointment of Serotonin Receptors: A Technical Guide to the Structure-Activity Relationship of 2C-B-Fly Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2C-B-Fly and its analogues, a class of psychedelic phenethylamines characterized by a rigidified dihydrobenzofuran ring system. By constraining the methoxy (B1213986) groups of the parent 2C-B molecule, these analogues offer a unique opportunity to probe the conformational requirements for ligand interaction at serotonin (B10506) receptors, primarily the 5-HT₂ subfamily. This document summarizes the available quantitative data on receptor binding and functional activity, details the experimental protocols used for their characterization, and visualizes key molecular interactions and experimental workflows.

Core Structure-Activity Relationship Insights

The fundamental structural modification in the this compound series is the incorporation of the 2- and 5-methoxy groups of the corresponding 2C-X compound into dihydrofuran rings, creating a tetracyclic structure. This rigidification has profound and sometimes unexpected effects on the pharmacological profile of these molecules.

Key SAR observations include:

  • Minimal Impact of Dihydrofuran Rings on 5-HT₂A Affinity: Tethering the methoxy groups of 2C-B into dihydrofuran rings to form this compound does not significantly alter binding affinity for the 5-HT₂A receptor.[1] For instance, 2C-B and this compound exhibit comparable Ki values at human 5-HT₂A receptors.[1] A similar trend is observed between DOB and its dihydrofuran analogue, DOB-FLY.[1]

  • Aromatic Furan (B31954) Rings Enhance Potency: In contrast to the saturated dihydrofuran rings, incorporating the methoxy groups into fully aromatic furan rings, as seen in the "DragonFLY" series (e.g., Bromo-DragonFLY), leads to a significant increase in both in vitro affinity and in vivo potency.[1] Bromo-DragonFLY, for example, displays exceptionally high affinity for the 5-HT₂A receptor with a Ki value of 0.04 nM.[2]

  • α-Methylation Increases In Vivo Potency: The presence of an α-methyl group on the ethylamine (B1201723) side chain, which distinguishes the DOx series from the 2C-X series, generally enhances in vivo potency in the head-twitch response (HTR) assay, a behavioral proxy for hallucinogenic activity in rodents.[3]

  • Substitution at the 4-Position: The nature of the substituent at the 4-position of the phenyl ring plays a crucial role in modulating potency. Halogen substitution (e.g., bromine in this compound) is a common feature.

  • N-Benzylation Dramatically Increases Affinity: The addition of an N-benzyl group to the phenethylamine (B48288) scaffold, creating the "NBOMe" series, drastically increases binding affinity for 5-HT₂A and 5-HT₂C receptors.[4][5] For example, this compound-NBOMe exhibits subnanomolar affinity for the 5-HT₂A receptor.[6]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its key analogues. It is important to note that absolute values can vary between studies due to differences in experimental conditions, such as radioligand used, tissue/cell line preparation, and specific assay protocols.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound Analogues

Compound5-HT₂A5-HT₂B5-HT₂CReference(s)
2C-B8.6High AffinityHigh Affinity[1]
This compound11High AffinityHigh Affinity[1][7]
DOB22--[1]
DOB-Fly18--[1]
Bromo-DragonFLY0.040.190.02[2][8]
2C-B-5-hemiFLY-α613-162804-6[9]

Note: "High Affinity" is stated in sources where specific Ki values were not provided. "-" indicates data not available in the reviewed sources.

Table 2: Functional Activity (EC₅₀, nM and Eₘₐₓ, %) of this compound Analogues at the 5-HT₂A Receptor

CompoundEC₅₀ (nM)Eₘₐₓ (%)Assay TypeReference(s)
2C-B-5-hemiFLY-α62,09063-[9]

Note: Comprehensive functional activity data (EC₅₀ and Eₘₐₓ) for a wide range of this compound analogues is limited in the publicly available literature.

Table 3: In Vivo Potency (ED₅₀, µmol/kg) in the Mouse Head-Twitch Response (HTR) Assay

CompoundED₅₀ (µmol/kg)Reference(s)
2C-B2.43[3]
This compound1.79[3]
DOB0.75[3]
DOB-Fly0.67[3]
2C-B-DFLY1.07[3]
DOB-DFLY0.20[3]
2C-I-Fly5.12
2C-E-Fly2.10
2C-EF-Fly4.37

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway for 5-HT₂A receptor activation and a typical experimental workflow for the characterization of novel this compound analogues.

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT₂A Receptor Gq_alpha Gαq 5HT2A_Receptor->Gq_alpha Activates Agonist This compound Analogue (Agonist) Agonist->5HT2A_Receptor Binds PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects (e.g., Neuronal Excitability) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects G Start Analogue Synthesis & Purification In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay Radioligand Binding Assay (Determine Ki at 5-HT₂ subtypes) In_Vitro->Binding_Assay Functional_Assay Calcium Flux Assay (Determine EC₅₀ & Eₘₐₓ) In_Vitro->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis In_Vivo In Vivo Evaluation Functional_Assay->In_Vivo Functional_Assay->SAR_Analysis HTR_Assay Head-Twitch Response (HTR) in Mice (Determine ED₅₀) In_Vivo->HTR_Assay Other_Behavioral Other Behavioral Assays (e.g., Drug Discrimination) In_Vivo->Other_Behavioral HTR_Assay->SAR_Analysis Other_Behavioral->SAR_Analysis

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection and Quantification of 2C-B-Fly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the detection and quantification of 2C-B-Fly, a psychedelic phenethylamine. The protocols detailed below are intended for forensic analysis, clinical toxicology, and research applications.

Introduction

This compound (2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-8-yl)ethanamine) is a designer drug and a structural analog of the 2C-B phenethylamine.[1][2] Like its parent compound, this compound is a potent partial agonist of the serotonin (B10506) 5-HT2A receptor, with high affinity for the 5-HT2B and 5-HT2C receptors as well.[2] Its psychoactive effects and increasing presence in recreational drug markets necessitate the availability of robust and validated analytical methods for its identification and quantification in both seized materials and biological specimens.

The primary analytical techniques for the analysis of this compound and related compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS).[1][3] These methods offer the high sensitivity and selectivity required for the detection of this compound, which can be present at low concentrations in complex matrices.

Quantitative Data Summary

The following tables summarize the quantitative performance of analytical methods for this compound and related phenethylamines. It is important to note that specific validation data for this compound is limited, and therefore, data from closely related analogs is also presented to provide a comprehensive overview of expected method performance.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

Analyte(s)MatrixLODLOQLinearity RangeReference(s)
74 PhenethylaminesUrine0.5 ng/mL1.0 ng/mL1.0–50.0 ng/mL[4][5]
This compound-NBOMeRat SerumNot Reported1 ng/mLNot Reported[6]
This compound-NBOMeRat Brain TissueNot Reported1 ng/gNot Reported[6]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

Analyte(s)MatrixLODLOQLinearity RangeNotesReference(s)
2C-B (as TFA derivative)UrineNot ReportedNot Reported0.5 - 1.5 µg/mLMatrix-matched calibrators
Designer Stimulants (including 2C amines)Urine0.003–0.035 µg/mL0.010–0.117 µg/mL0.015–2 µg/mLCellulose paper sorptive extraction[7]

Experimental Protocols

Protocol 1: Analysis of this compound in Seized Materials by GC-MS

This protocol is suitable for the identification and quantification of this compound in powders, tablets, and other non-biological materials.

1. Sample Preparation: Acid-Base Extraction

  • Accurately weigh approximately 10 mg of the homogenized sample material.

  • Dissolve the sample in 10 mL of 0.1 M hydrochloric acid.

  • Perform a liquid-liquid extraction with 20 mL of diethyl ether to remove neutral and acidic impurities. Discard the organic layer.

  • Basify the aqueous layer to a pH > 10 with concentrated ammonium (B1175870) hydroxide.

  • Extract the this compound into 20 mL of chloroform (B151607).

  • Evaporate the chloroform layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of ethyl acetate (B1210297) for derivatization.

2. Derivatization

  • To the reconstituted sample, add 50 µL of N-methyl-bis-trifluoroacetamide (MBTFA).

  • Cap the vial and heat at 70°C for 20 minutes.

  • Cool to room temperature before injection. Note: For "FLY" compounds, dehydrogenation can occur with trifluoroacetic anhydride (B1165640) (TFAA). The presence of triethylamine (B128534) can inhibit this side reaction if TFAA is used.[8]

3. GC-MS Parameters

  • Instrument: Agilent 5975 Series GC/MSD or equivalent.[1]

  • Column: DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25 µm.[9]

  • Carrier Gas: Helium at 1 mL/min.[9]

  • Injector Temperature: 280°C.[9]

  • Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 9.0 min.[9]

  • Injection Mode: Splitless or split (e.g., 20:1).[9]

  • MSD Transfer Line: 280°C.[9]

  • MS Source: 230°C.[9]

  • MS Quad: 150°C.[9]

  • Mass Scan Range: 30-550 amu.[9]

  • Acquisition Mode: Full Scan for identification, Selected Ion Monitoring (SIM) for quantification.

Protocol 2: Analysis of this compound in Biological Matrices (Urine) by LC-MS/MS

This protocol is highly sensitive and specific for the detection and quantification of this compound in complex biological matrices like urine.

1. Sample Preparation: Dilute-and-Shoot

  • Centrifuge the urine sample at 3000 x g for 5 minutes.[4]

  • Collect the supernatant.[4]

  • Dilute 20 µL of the supernatant with 960 µL of a 50% methanol (B129727) in water solution.[4]

  • Add 20 µL of an internal standard working solution (e.g., this compound-d4).[4]

  • Vortex the mixture.

  • Filter the solution through a 0.22 µm PVDF filter prior to injection.[4]

2. LC-MS/MS Parameters

  • Instrument: Sciex X500R LC-QTOF-MS or equivalent triple quadrupole mass spectrometer.[1]

  • Column: Phenomenex Kinetex® Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm.[4]

  • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate.[4]

  • Mobile Phase B: 0.1% formic acid in methanol.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Gradient:

    • 0.5–1.0 min: 5–30% B

    • 1.0–1.5 min: 30% B

    • 1.5–2.0 min: 30–37% B

    • 2.0–2.5 min: 37% B

    • 2.5–2.6 min: 37–40% B

    • 2.6–3.0 min: 40% B

    • 3.0–5.0 min: 40–46% B

    • 5.0–5.5 min: 46% B

    • 5.5–8.0 min: 46–50% B

    • 8.0–9.5 min: 50–65% B

    • 9.5–10.5 min: 65–100% B[4]

  • Injection Volume: 3 µL.[4]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

5-HT2A Receptor Signaling Pathway

This compound exerts its psychedelic effects primarily through its interaction with the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR). The diagram below illustrates the canonical signaling cascade initiated upon receptor activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TwoCBFly This compound HTR2A 5-HT2A Receptor TwoCBFly->HTR2A Binds to Gq Gαq HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitability) PKC->CellularResponse Leads to

Caption: 5-HT2A receptor signaling pathway initiated by this compound.

Analytical Workflow for this compound in Biological Samples

The following diagram outlines the general workflow for the analysis of this compound in biological matrices such as urine or blood.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine, Blood) Extraction Extraction (SPE, LLE, or Dilution) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Identification Identification GCMS->Identification LCMS->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: General analytical workflow for this compound analysis.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2C-B-Fly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-B-Fly is a synthetic psychedelic substance of the phenethylamine (B48288) class, structurally related to 2C-B. As a novel psychoactive substance (NPS), its emergence on the illicit drug market necessitates robust and validated analytical methods for its unambiguous identification in forensic and research laboratories. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds, making it a suitable method for the analysis of this compound.

These application notes provide a detailed protocol for the qualitative analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data interpretation.

Principle of GC-MS Analysis

Gas chromatography (GC) separates volatile components of a sample based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. As the separated components elute from the column, they enter the mass spectrometer (MS). The MS ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification.

Experimental Protocols

Sample Preparation: Acid-Base Extraction

This protocol is suitable for the extraction of this compound from solid materials, such as powders or tablets.

Materials:

Procedure:

  • Accurately weigh approximately 10 mg of the homogenized sample into a glass test tube.

  • Add 5 mL of methanol to the tube and vortex for 2 minutes to dissolve the sample.

  • Centrifuge at 3000 rpm for 5 minutes to pellet any insoluble materials.

  • Transfer the methanolic supernatant to a new test tube.

  • Acidify the extract with 1 mL of 1 M HCl.

  • Evaporate the methanol under a gentle stream of nitrogen or in a fume hood.

  • Add 5 mL of deionized water to the remaining aqueous layer.

  • Wash the aqueous layer by adding 5 mL of dichloromethane, vortexing for 1 minute, and discarding the organic layer. Repeat this step twice.

  • Make the aqueous layer basic by adding 1 M NaOH dropwise until the pH is greater than 10.

  • Add 5 mL of dichloromethane and vortex for 2 minutes to extract the free base of this compound into the organic layer.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Carefully transfer the organic layer to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a new vial for GC-MS analysis.

Optional Derivatization

For certain phenethylamines, derivatization can improve chromatographic peak shape and thermal stability. While direct analysis of this compound is possible, derivatization with an acylating agent like N-methyl-bis(trifluoroacetamide) (MBTFA) can be considered.

Procedure:

  • Evaporate the dried organic extract from the acid-base extraction to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of MBTFA to the dried residue.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound.[1] Instrument conditions may be optimized to suit the specific instrumentation and column used.

Parameter Value
Gas Chromatograph Agilent 5975 Series GC or equivalent
Injection Port Splitless mode
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program
Initial Temperature100 °C, hold for 1 minute
Ramp Rate15 °C/min
Final Temperature300 °C, hold for 5 minutes
GC Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Mass Spectrometer Agilent 5975 Series MSD or equivalent
Interface Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40 - 550 amu
Solvent Delay 3 minutes

Data Presentation

Retention Time

Under the specified chromatographic conditions, the expected retention time for this compound is approximately 6.20 - 6.24 minutes .[1]

Mass Spectrum and Fragmentation

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The presence of a bromine atom results in a characteristic isotopic pattern for bromine-containing fragments (M and M+2 in an approximate 1:1 ratio).

m/z Relative Intensity Proposed Fragment
283/285Low[M]+ (Molecular Ion)
254/256Moderate[M-CH2NH2]+
226/228Moderate[M-C2H5N-CO]+
146HighDihydrobenzofuran fragment
118ModerateFurther fragmentation of dihydrobenzofuran moiety

Note: The relative intensities are approximate and can vary between instruments.

Quantitative Data (Illustrative)

No specific quantitative data for the GC-MS analysis of this compound is currently available in the provided search results. The following table presents illustrative performance characteristics that could be expected for a validated method, based on data for similar novel psychoactive substances.

Parameter Illustrative Value
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 25 ng/mL
Linearity (R²)> 0.99

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Receipt Homogenize Homogenization Sample->Homogenize Extract Acid-Base Extraction Homogenize->Extract Derivatize Optional Derivatization Extract->Derivatize GC_MS GC-MS Injection Extract->GC_MS Derivatize->GC_MS Acquire Data Acquisition GC_MS->Acquire Process Data Processing Acquire->Process Identify Compound Identification (Retention Time & Mass Spectrum) Process->Identify Report Reporting Identify->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Proposed Fragmentation Pathway

fragmentation_pathway M This compound [M]+ m/z 283/285 F1 [M-CH2NH2]+ m/z 254/256 M->F1 - CH2NH2 F2 [M-C2H5N-CO]+ m/z 226/228 M->F2 - C3H5NO F3 Dihydrobenzofuran Fragment m/z 146 F1->F3 - Br, -CO

Caption: Proposed EI fragmentation of this compound.

References

Application Note and Protocol for the Analysis of 2C-B-Fly using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-B-Fly is a psychedelic phenethylamine (B48288) of the 2C family, structurally related to 2C-B. As a novel psychoactive substance (NPS), robust and sensitive analytical methods are required for its identification and quantification in various matrices, including seized materials and biological samples. This document provides a detailed protocol for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodologies presented are based on established analytical strategies for this compound and related phenethylamines.

Chemical Structure and Properties of this compound

PropertyValue
Formal Name 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethan-1-amine
Chemical Formula C₁₂H₁₄BrNO₂
Molecular Weight 284.1 g/mol
Monoisotopic Mass 283.0208 u
Exact Mass [M+H]⁺ 284.0281 u[1]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. For non-complex matrices like seized powders, a simple dilution is often sufficient. For complex biological matrices such as blood or urine, a more rigorous clean-up is necessary to remove interferences.

Protocol 2.1.1: Dilution for Seized Materials

This protocol is suitable for the analysis of this compound in powder or tablet form.

  • Accurately weigh 1 mg of the homogenized sample.

  • Dissolve the sample in 10 mL of mobile phase (e.g., 90:10 water:acetonitrile (B52724) with 0.1% formic acid) to create a 100 µg/mL stock solution.

  • Further dilute the stock solution to a working concentration suitable for LC-MS/MS analysis (e.g., 100 ng/mL).

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

Protocol 2.1.2: Protein Precipitation for Whole Blood or Plasma

This method is designed to remove proteins from blood or plasma samples.

  • Pipette 100 µL of whole blood or plasma into a microcentrifuge tube.

  • Add 10 µL of a suitable internal standard solution (e.g., 1 µg/mL this compound-D4).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for injection.

Protocol 2.1.3: Liquid-Liquid Extraction (LLE) for Urine

This protocol is effective for extracting this compound from urine samples.

  • To 1 mL of urine in a glass tube, add a suitable internal standard (e.g., this compound-D4).

  • Add 1 mL of carbonate buffer (pH 9.5) and vortex.

  • Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes and then centrifuge at 3,000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Table 1: LC-MS/MS Parameters

ParameterRecommended Setting
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient 0-1 min: 5% B; 1-8 min: 5% to 95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative data for this compound is limited in the scientific literature. The following tables summarize available data for this compound and related compounds to provide an indication of expected performance.

Table 2: Mass Spectrometric Data for this compound

ParameterValueReference
Precursor Ion [M+H]⁺ 284.0281[1]
Major Product Ions (from QTOF) m/z 267.0019, 253.0230, 225.0281, 198.9808[1]
Retention Time ~6.24 min (under specific conditions)[1]

Note: For quantitative analysis using a triple quadrupole mass spectrometer, specific MRM transitions (precursor > product ion) need to be optimized. Based on the product ion spectrum, potential transitions for quantification and qualification could be m/z 284.0 > 267.0 and m/z 284.0 > 253.0. Collision energies for these transitions should be determined empirically.

Table 3: Quantitative Performance Data (from related compounds)

AnalyteMatrixLODLOQReference
This compound-NBOMeSerum-1 ng/mL[2]
2C-BOral Fluid0.015 µmol L⁻¹-[2]
2C-BHair-5-24 pg/mg[2]

These values should be used as a guide, and the analytical method for this compound should be fully validated in the end-user's laboratory to determine the specific LOD and LOQ.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in biological samples.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Blood/Urine) add_is Add Internal Standard (this compound-D4) start->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute injection Inject Sample into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometric Detection (MRM) ionization->detection quantification Quantification using Calibration Curve detection->quantification report Final Report quantification->report

Caption: General workflow for the LC-MS/MS analysis of this compound in biological samples.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purity Assessment of 2C-B-Fly

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2C-B-Fly is a substituted phenethylamine (B48288) and a structural analog of 2C-B, possessing psychedelic properties. As with any compound intended for research, particularly in the fields of pharmacology and toxicology, the determination of its purity is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of research chemicals like this compound. This application note outlines a reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound.

Principle of the Method

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is employed to ensure the effective separation of compounds with a range of polarities. Detection is achieved using a UV detector, as phenethylamines typically exhibit UV absorbance.

Instrumentation and Reagents

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Analytical balance (4-5 decimal places).

    • Ultrasonic bath.

    • pH meter.

    • Syringe filters (0.22 µm).

  • Reagents and Materials:

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (analytical grade).

    • Deionized water (18.2 MΩ·cm).

    • Analytical column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar).

Experimental Protocols

1. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% formic acid in deionized water. To prepare 1 L, add 1 mL of formic acid to 999 mL of deionized water. Sonicate for 10 minutes to degas.

  • Mobile Phase B: 0.1% formic acid in acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile. Sonicate for 10 minutes to degas.

2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL):

    • Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B).

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.

    • Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition.

  • Final Preparation:

    • Filter all solutions through a 0.22 µm syringe filter into HPLC vials before injection.

3. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-1 min: 5% B1-8 min: 5% to 95% B8-10 min: 95% B10.1-12 min: 5% B (re-equilibration)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Detection UV at 220 nm and 315 nm
Run Time 12 minutes

4. Data Analysis and Purity Calculation

  • Inject the working standard solution to determine the retention time (RT) of this compound. Based on available data for similar compounds, the expected retention time would be in the range of 5-7 minutes.

  • Inject the sample solution.

  • Identify the main peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area percent method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

    % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: Quantitative HPLC Method Parameters (Hypothetical)

ParameterValue
Analyte This compound
Expected Retention Time (RT) 6.2 ± 0.2 min
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linearity (r²) > 0.999
Precision (%RSD) < 2%

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A: 0.1% FA in Water) (B: 0.1% FA in ACN) prep_standard Prepare Standard Solution (100 µg/mL) prep_mobile_phase->prep_standard prep_sample Prepare Sample Solution (100 µg/mL) prep_mobile_phase->prep_sample filter_solutions Filter all solutions (0.22 µm Syringe Filter) prep_standard->filter_solutions prep_sample->filter_solutions hplc_system HPLC System Setup (C18 Column, 40°C) filter_solutions->hplc_system inject_standard Inject Standard Solution (5 µL) hplc_system->inject_standard inject_sample Inject Sample Solution (5 µL) hplc_system->inject_sample acquire_data Acquire Chromatograms (UV Detection at 220 & 315 nm) inject_standard->acquire_data inject_sample->acquire_data identify_peak Identify this compound Peak (Compare RT with Standard) acquire_data->identify_peak calculate_purity Calculate Purity (% Area Method) identify_peak->calculate_purity

Caption: Workflow for HPLC purity assessment of this compound.

The described HPLC method provides a reliable and robust approach for the purity assessment of this compound. Adherence to this protocol, including proper system setup, solution preparation, and data analysis, will ensure accurate and reproducible results, which are essential for the quality control of research chemicals. The use of a certified reference standard is crucial for unambiguous peak identification. Further validation of this method should be performed in accordance with internal quality assurance standards.

Application Notes and Protocols for In Vitro 5-HT2A Receptor Functional Assay for 2C-B-Fly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-B-Fly is a substituted phenethylamine (B48288) and a potent psychedelic hallucinogen that acts as a partial agonist at the serotonin (B10506) 5-HT2A receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for psychedelic drugs and is implicated in various neurological processes, including perception, cognition, and mood. Activation of the 5-HT2A receptor primarily initiates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a measurable event that serves as a hallmark of receptor activation. This application note provides detailed protocols for two common in vitro functional assays to characterize the potency and efficacy of this compound at the human 5-HT2A receptor: a Calcium Flux Assay and an Inositol Monophosphate (IP1) Accumulation Assay.

Data Presentation

The following tables summarize representative quantitative data for this compound and common reference compounds at the human 5-HT2A receptor. This data is intended to be illustrative for researchers performing these assays, as specific functional data for this compound in these exact assays is not extensively available in published literature. The values presented are hypothetical but reflect the expected potency and efficacy of a partial agonist.

Table 1: Representative Functional Potency and Efficacy of 5-HT2A Receptor Agonists in a Calcium Flux Assay

CompoundAssay TypeParameterRepresentative Value
This compound Calcium Flux EC50 15 nM
Emax (%) 85%
Serotonin (5-HT)Calcium FluxEC5025 nM
Emax (%)100%
DOICalcium FluxEC505 nM
Emax (%)100%

Table 2: Representative Functional Potency and Efficacy of 5-HT2A Receptor Agonists in an IP1 Accumulation Assay

CompoundAssay TypeParameterRepresentative Value
This compound IP1 Accumulation EC50 20 nM
Emax (%) 80%
Serotonin (5-HT)IP1 AccumulationEC5047 nM[1]
Emax (%)100%
DOIIP1 AccumulationEC509.3 nM[1]
Emax (%)100%

EC50 (Half-maximal effective concentration) represents the concentration of an agonist that produces 50% of the maximal possible effect. Emax (maximum effect) represents the maximal response that can be elicited by the agonist, expressed as a percentage of the response to a full agonist like serotonin.

Signaling Pathway and Experimental Workflows

5-HT2A Receptor Gq Signaling Pathway

Activation of the 5-HT2A receptor by an agonist such as this compound initiates a well-characterized signaling cascade. The receptor, coupled to the Gq alpha subunit of the heterotrimeric G protein, activates Phospholipase C (PLC). PLC subsequently cleaves Phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key indicator of receptor activation and can be measured using fluorescent calcium indicators. The accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, can also be quantified as a stable marker of Gq pathway activation.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_R 5-HT2A Receptor G_Protein Gq/11 Protein 5HT2A_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor IP1_accumulation IP1 Accumulation IP3->IP1_accumulation Metabolizes to Ca2_release Ca2+ Release ER->Ca2_release Stimulates Agonist This compound (Agonist) Agonist->5HT2A_R Binds

5-HT2A Receptor Gq Signaling Pathway
Calcium Flux Assay Workflow

The calcium flux assay is a widely used method to measure the activation of Gq-coupled receptors. The workflow begins with seeding cells that stably express the human 5-HT2A receptor into microplates. These cells are then loaded with a calcium-sensitive fluorescent dye. After an incubation period, the plate is placed in a fluorescence plate reader. The assay is initiated by injecting the test compound, such as this compound, and the resulting change in fluorescence, which corresponds to the increase in intracellular calcium, is measured in real-time.

Calcium_Flux_Workflow start Start cell_seeding Seed 5-HT2A expressing cells in 96/384-well plate start->cell_seeding dye_loading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) cell_seeding->dye_loading incubation Incubate plate to allow dye uptake dye_loading->incubation plate_reader Place plate in fluorescence plate reader (e.g., FLIPR) incubation->plate_reader compound_addition Inject this compound or control compounds plate_reader->compound_addition measurement Measure kinetic fluorescence (calcium release) compound_addition->measurement analysis Data Analysis: Determine EC50 and Emax measurement->analysis end End analysis->end

General workflow for a Calcium Flux Assay.
IP1 Accumulation Assay Workflow

The IP1 accumulation assay provides a more stable, endpoint measurement of Gq pathway activation compared to the transient signal of a calcium flux assay. The workflow starts with seeding 5-HT2A expressing cells. Following adherence, the cells are stimulated with the test compound in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1. After incubation, the cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.

IP1_Accumulation_Workflow start Start cell_seeding Seed 5-HT2A expressing cells in 96/384-well plate start->cell_seeding stimulation Stimulate cells with this compound in the presence of LiCl cell_seeding->stimulation incubation Incubate for a defined period (e.g., 60 min) stimulation->incubation lysis Lyse cells to release intracellular IP1 incubation->lysis detection Add HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) lysis->detection read_plate Incubate and read plate on HTRF-compatible reader detection->read_plate analysis Data Analysis: Determine EC50 and Emax read_plate->analysis end End analysis->end

General workflow for an IP1 Accumulation Assay.

Experimental Protocols

Calcium Flux Assay

This protocol is designed to measure the agonist-induced transient increase in intracellular calcium.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates, coated with Poly-D-Lysine.

  • Reagents:

    • Calcium-sensitive dye kit (e.g., Fluo-4 AM, Calcium-6).

    • Probenecid (often included in kits to prevent dye leakage).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Test Compound: this compound hydrochloride.

  • Positive Control: Serotonin (5-HT) or another known 5-HT2A full agonist.

  • Instrumentation: Fluorescence plate reader with kinetic read capability and automated injectors (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating:

    • The day before the assay, seed the 5-HT2A expressing cells into the microplates to achieve a confluent monolayer on the day of the experiment (e.g., 50,000 to 80,000 cells per well for a 96-well plate).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • On the day of the assay, prepare the calcium indicator dye loading solution according to the manufacturer's instructions, typically in Assay Buffer containing probenecid.

    • Aspirate the cell culture medium from the wells and add the dye loading solution (e.g., 100 µL for a 96-well plate).

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the positive control (e.g., 5-HT) in Assay Buffer at a concentration that is 5-10 times the final desired concentration.

  • Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the reading temperature (typically room temperature or 37°C).

    • Set the instrument to measure fluorescence kinetics (e.g., Ex/Em = ~490/525 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's automated injectors, add the diluted this compound or control solutions to the wells.

    • Continue to record the fluorescence signal for an additional 60-180 seconds to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after compound addition.

    • Subtract the baseline fluorescence from the peak fluorescence.

    • Normalize the data, with the vehicle control representing 0% response and the maximal response of the full agonist (e.g., 5-HT) representing 100%.

    • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Inositol Monophosphate (IP1) Accumulation Assay

This protocol measures the accumulation of IP1, a stable downstream metabolite in the Gq pathway.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Cell Culture Medium: As described for the Calcium Flux Assay.

  • Assay Plates: White, solid-bottom 96-well or 384-well microplates.

  • Reagents:

    • IP1-One HTRF® Assay Kit (or similar), which includes IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer.

    • Stimulation Buffer (provided with the kit or a similar buffer containing LiCl).

  • Test Compound: this compound hydrochloride.

  • Positive Control: A known 5-HT2A agonist (e.g., Serotonin).

  • Instrumentation: HTRF®-compatible plate reader.

Protocol:

  • Cell Plating:

    • Seed cells as described in the calcium flux protocol and incubate overnight.

  • Compound Stimulation:

    • On the day of the assay, prepare serial dilutions of this compound and the positive control in the stimulation buffer.

    • Aspirate the cell culture medium and add the compound dilutions to the respective wells.

    • Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and IP1 Detection:

    • Following the stimulation period, add the HTRF lysis buffer containing the IP1-d2 and anti-IP1 cryptate detection reagents to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF®-compatible plate reader, measuring fluorescence emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the HTRF® ratio for each well (Acceptor signal / Donor signal) * 10,000. The signal is inversely proportional to the amount of IP1 produced.

    • Generate a standard curve using the IP1 standards provided in the kit.

    • Convert the HTRF ratios from the experimental wells to IP1 concentrations using the standard curve.

    • Normalize the data, with the vehicle control representing the basal IP1 level (0% stimulation) and a maximal concentration of a full agonist representing 100%.

    • Plot the percent stimulation against the log concentration of this compound and fit the curve to a four-parameter logistic equation to determine the EC50 and Emax values.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Signal-to-Background Ratio - Low receptor expression- Poor cell health- Inactive compound- Suboptimal dye loading (Calcium Flux)- Insufficient incubation time (IP1)- Verify receptor expression via Western blot or qPCR.- Ensure cells are healthy and not over-confluent.- Verify compound integrity and concentration.- Optimize dye concentration and loading time.- Optimize stimulation time for IP1 accumulation.
High Well-to-Well Variability - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Use an automated cell dispenser or be meticulous with manual seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer.
No Response to Agonist - Incorrect cell line (no receptor expression)- Inactive agonist solution- Problem with detection reagents- Confirm the cell line expresses the 5-HT2A receptor.- Prepare fresh agonist solutions.- Check the expiration dates and storage conditions of assay kits.

References

Application Notes and Protocols for In Vivo Behavioral Studies of 2C-B-Fly in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of the in vivo behavioral effects of 2C-B-Fly in rodents, primarily focusing on the head-twitch response (HTR), a key behavioral proxy for hallucinogenic potential. Detailed protocols for conducting these studies are also provided.

Introduction

This compound is a substituted phenethylamine (B48288) and a rigid analog of 2C-B, belonging to the "FLY" series of compounds.[1] Like other classic psychedelics, its primary mechanism of action is believed to be agonism at the serotonin (B10506) 5-HT2A receptor.[2][3] In vivo behavioral studies in rodents are crucial for characterizing its pharmacological profile, potency, and potential therapeutic or adverse effects. The head-twitch response (HTR) in mice is a well-established behavioral model used to assess the hallucinogenic potential of serotonergic compounds.[4][5]

Quantitative Data Summary

The following tables summarize the available quantitative data from in vivo behavioral studies of this compound and related compounds in rodents.

Table 1: Head-Twitch Response (HTR) Potency in Mice

CompoundED₅₀ (μmol/kg)Test SpeciesRoute of AdministrationReference
This compound~2.5 (estimated from graph)C57BL/6J miceNot Specified[6]
2C-B2.43C57BL/6J miceNot Specified[6]

Note: A precise ED₅₀ value for this compound was not explicitly stated in the text of the primary reference, but visual estimation from the provided dose-response curve suggests a value around 2.5 μmol/kg. The study did find that incorporating the methoxy (B1213986) groups of 2C-B into dihydrofuran rings (as in this compound) did not significantly alter its potency in the HTR assay.[6]

Table 2: Pharmacokinetic Parameters of this compound-NBOMe in Male Wistar Rats (1 mg/kg, s.c.)

ParameterSerumBrain TissueReference
Peak Concentration (Cₘₐₓ)28 ng/mL171 ng/g[7][8]
Time to Peak (Tₘₐₓ)30 min60 min[7][8]

Note: This data is for the N-2-methoxybenzyl derivative of this compound. While not this compound itself, it provides the most detailed available pharmacokinetic information for a closely related compound in rodents.[7][8]

Experimental Protocols

Detailed methodologies for key in vivo behavioral assays are provided below.

1. Head-Twitch Response (HTR) Assay

This protocol is adapted from studies investigating the hallucinogenic-like effects of phenethylamines in mice.[2][6]

  • Objective: To quantify the 5-HT2A receptor-mediated head-twitch response as a behavioral proxy for hallucinogenic potential.

  • Animals: Male C57BL/6J mice (6-8 weeks old) are commonly used due to their robust HTR.[2][6] Animals should be housed in a controlled environment with a reverse light-dark cycle.[6]

  • Drug Administration:

    • This compound hydrochloride is dissolved in a vehicle such as 0.9% saline.

    • The drug is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[2]

    • A range of doses should be used to establish a dose-response curve.

  • Procedure:

    • Immediately after injection, place each mouse individually into a clear observation chamber (e.g., a cylindrical Plexiglas container).[2]

    • The observation period typically lasts for 30 minutes.[6]

    • A trained observer, blind to the experimental conditions, should count the number of rapid, side-to-side head movements.[2]

    • Alternatively, an automated system with a head-mounted magnet and a magnetometer can be used for more precise quantification.[2]

  • Data Analysis:

    • The total number of head twitches is recorded for each dose.

    • The dose that produces 50% of the maximal response (ED₅₀) is calculated using non-linear regression analysis.[2]

    • The time course of the response can be analyzed by binning the counts into smaller time intervals (e.g., 2 minutes).[6]

2. Locomotor Activity Assessment (Open Field Test)

This protocol is based on studies of the behavioral effects of this compound-NBOMe in rats.[7][8]

  • Objective: To assess the effect of this compound on spontaneous locomotor activity.

  • Animals: Adult male Wistar rats.[7][8]

  • Drug Administration:

    • Administer this compound or vehicle (e.g., subcutaneously).

    • Test at various doses (e.g., 0.2, 1, and 5 mg/kg).[7][8]

    • Assess behavior at different time points post-administration (e.g., 15 and 60 minutes) to capture the time course of effects.[7][8]

  • Procedure:

    • Place the animal in the center of an open field arena (e.g., a square box with infrared beams).

    • Allow the animal to explore freely for a set duration (e.g., 30-60 minutes).

    • An automated tracking system records parameters such as distance traveled, rearing frequency, and time spent in different zones of the arena.

  • Data Analysis:

    • Compare the locomotor activity parameters between the drug-treated and vehicle-treated groups.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine dose-dependent effects.

3. Prepulse Inhibition (PPI) of the Acoustic Startle Response

This protocol is also adapted from the study on this compound-NBOMe.[7][8]

  • Objective: To evaluate the sensorimotor gating effects of this compound.

  • Animals: Adult male Wistar rats.[7][8]

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Administer this compound or vehicle at various doses and time points as in the locomotor activity test.[7][8]

    • Place the rat in the startle chamber and allow for an acclimation period with background noise.

    • The test session consists of different trial types presented in a pseudorandom order:

      • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.

      • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 3-12 dB above background) precedes the startling pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis:

    • Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity: %PPI = 100 - [ (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100 ]

    • Analyze the data using ANOVA to assess the effects of the drug on both the acoustic startle response (ASR) and %PPI.

Visualizations

Serotonin 5-HT2A Receptor Signaling Pathway

The primary psychedelic effects of this compound are believed to be mediated through its agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[2] Activation of this receptor initiates an intracellular signaling cascade.[2]

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_G_protein Gq G-protein 5HT2A_Receptor->Gq_G_protein Activates This compound This compound This compound->5HT2A_Receptor Binds to PLC Phospholipase C (PLC) Gq_G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Downstream_Effects Downstream Cellular Effects (e.g., Neuronal Excitability, Gene Expression) PKC->Downstream_Effects Ca_release->Downstream_Effects G start Rodent Subjects (Mice or Rats) drug_admin Drug Administration (this compound vs. Vehicle) start->drug_admin htr Head-Twitch Response (HTR Assay) drug_admin->htr locomotion Locomotor Activity (Open Field Test) drug_admin->locomotion ppi Sensorimotor Gating (PPI Assay) drug_admin->ppi data_analysis Data Analysis (e.g., ED₅₀, ANOVA) htr->data_analysis locomotion->data_analysis ppi->data_analysis interpretation Interpretation of Behavioral Profile data_analysis->interpretation

References

Application Notes and Protocols for 2C-B-Fly in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2C-B-Fly is a psychoactive compound and is classified as a controlled substance in many jurisdictions.[1] All acquisition, handling, storage, and disposal of this substance must be conducted in strict accordance with all applicable local, state, and federal regulations. These protocols are intended for use by trained researchers, scientists, and drug development professionals in approved laboratory settings with the necessary licenses and safety infrastructure. This document is for informational and educational purposes only.

Introduction

This compound is a substituted phenethylamine (B48288) and a benzodihydrodifuran analog of 2C-B.[1][2] It is a potent psychedelic that acts as a partial agonist at serotonin (B10506) receptors.[2][3] As a potent research chemical, the handling and use of this compound in a laboratory setting require stringent safety protocols to ensure the safety of personnel and the integrity of experimental data. These application notes provide detailed guidelines for the safe handling, storage, and use of this compound in a research environment.

Hazard Identification and Safety Precautions

The primary safety information for this compound is derived from its Safety Data Sheet (SDS). The compound is classified as causing skin and serious eye irritation.[4]

GHS Hazard and Precautionary Statements
Identifier Statement Source
H315 Causes skin irritation[4]
H319 Causes serious eye irritation[4]
P264 Wash thoroughly after handling[4]
P280 Wear protective gloves / eye protection / face protection[4]
P302+P352 If on skin: Wash with plenty of water[4]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P321 Specific treatment (see on this label)[4]
P332+P313 If skin irritation occurs: Get medical advice/attention
P337+P313 If eye irritation persists: Get medical advice/attention
P362+P364 Take off contaminated clothing and wash it before reuse
Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory when handling this compound, particularly in its solid, powdered form.[5][6][7]

  • Eye Protection: Chemical safety goggles are required at all times.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[7]

  • Body Protection: A lab coat must be worn to protect against skin contact.[7]

  • Respiratory Protection: All handling of the solid compound or preparation of solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5]

Physicochemical and Storage Data

Physicochemical Properties of this compound Hydrochloride
Property Value Source
CAS Number 178557-21-6[2][4][8]
Molecular Formula C₁₂H₁₄BrNO₂ • HCl[2][8]
Molecular Weight 320.6 g/mol [2][8]
Synonyms 8-bromo-2,3,6,7-tetrahydro-benzo[1,2-b:4,5-b']difuran-4-ethanamine, monohydrochloride[4]
Format Crystalline solid[8]
Solubility Data
Solvent Solubility Source
DMF1 mg/ml[2]
DMSO5 mg/ml[2]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/ml[2]
Methanol1 mg/ml[2]
Storage Conditions

Proper storage is crucial to maintain the stability and integrity of the compound.[9]

  • Temperature: Store at -20°C.[8][10]

  • Light and Moisture: Protect from light and moisture by storing in a tightly sealed, opaque container, such as an amber vial.[9][11]

  • Location: Store in a secure, designated, and well-ventilated area, segregated from incompatible materials.[6]

Experimental Protocols

Protocol: Compound Reception and Storage

This protocol outlines the steps to be taken upon receiving a shipment of this compound.

  • Verification: Upon receipt, verify the container label information against the shipping documents and the Safety Data Sheet (SDS).

  • Inspection: Inspect the container for any signs of damage or leakage. If compromised, implement spill response procedures.

  • PPE: Don appropriate PPE (lab coat, gloves, safety goggles) before handling the container.

  • Logging: Record the compound's name, catalog number, batch number, date received, and initial quantity in the laboratory's chemical inventory system.[9]

  • Storage: Transfer the compound to its designated secure storage location, ensuring it is maintained at -20°C.[8]

G cluster_workflow Workflow: Compound Reception and Storage start Start: Receive Shipment verify Verify Container Label against SDS and Order start->verify inspect Inspect for Damage or Leaks verify->inspect ppe Don Mandatory PPE (Gloves, Goggles, Lab Coat) inspect->ppe log Log Compound in Chemical Inventory ppe->log store Transfer to Secure -20°C Storage log->store end End store->end

Workflow for receiving and storing this compound.
Protocol: Preparation of Stock Solutions

This protocol describes the preparation of a stock solution for use in analytical or in vitro experiments.

  • Pre-calculation: Calculate the required mass of this compound hydrochloride needed to achieve the desired stock concentration.

  • Fume Hood: Perform all steps inside a certified chemical fume hood.[5]

  • Tare: Place a clean, appropriately sized vial on an analytical balance and tare the balance.

  • Weighing: Carefully weigh the desired amount of this compound directly into the vial. Avoid creating dust.

  • Solvent Addition: Add the appropriate solvent (e.g., DMSO for a 5 mg/ml stock) to the vial using a calibrated pipette.[2]

  • Dissolution: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and preparer's initials.

  • Storage: Store the stock solution at -20°C in a sealed, light-protected container.

G cluster_workflow Workflow: Stock Solution Preparation start Start: Calculate Mass fume_hood Work in Chemical Fume Hood start->fume_hood weigh Weigh Compound on Analytical Balance fume_hood->weigh add_solvent Add Calculated Volume of Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve label_vial Label Vial with All Necessary Information dissolve->label_vial store Store at -20°C label_vial->store end End store->end

Workflow for preparing a stock solution of this compound.
Protocol: Sample Preparation for Analytical Characterization (LC-MS/MS)

This protocol provides a general method for preparing a sample for identification and quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common technique for analyzing novel psychoactive substances.[12][13]

  • Sample Dilution: Based on the expected concentration, dilute the sample (e.g., stock solution, biological matrix extract) in the initial mobile phase (e.g., 5 mM ammonium (B1175870) formate (B1220265) with 0.01% formic acid).[14]

  • Internal Standard: Add a known concentration of an appropriate internal standard if quantitative analysis is required.

  • Vortex: Vortex the sample to ensure homogeneity.

  • Centrifugation/Filtration: Centrifuge the sample to pellet any particulates. Alternatively, filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • Vial Capping: Securely cap the autosampler vial.

  • Analysis: Place the vial in the autosampler tray of the LC-MS/MS system for analysis. The system would typically use a biphenyl (B1667301) or similar column with a gradient elution.[14]

Protocol: Spill Response

In the event of a small-scale spill, follow these procedures.[9]

  • Alert Personnel: Immediately alert others in the vicinity.[9]

  • Evacuate (if necessary): If the spill is large or involves volatile substances outside a fume hood, evacuate the area.

  • Containment: Use a spill kit with absorbent materials to contain the spill.[9] For a solid spill, gently cover with a damp paper towel to avoid creating dust.

  • Cleanup: Wearing appropriate PPE, carefully clean the area. Use a neutralizer if applicable.

  • Waste Disposal: Place all contaminated materials (absorbent pads, gloves, etc.) into a labeled hazardous waste bag.[9][15]

  • Reporting: Report the incident to the lab supervisor and complete all necessary documentation.[9]

Protocol: Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.[5][15]

  • Segregation: Segregate waste into three categories: solid waste, liquid waste, and contaminated sharps.

  • Solid Waste:

    • Place contaminated items like gloves, weigh boats, and paper towels into a designated, sealed, and clearly labeled hazardous waste container.[15]

    • Label as "this compound Contaminated Debris".[15]

  • Liquid Waste:

    • Pour unwanted solutions into a designated, sealed, and clearly labeled hazardous waste container.[15]

    • Do not dispose of solutions down the drain.[15]

    • Ensure the waste container is compatible with the solvents used.

  • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials, preferably in secondary containment.[15]

  • Pickup: Contact the institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal of the hazardous waste.[15]

G cluster_workflow Workflow: Chemical Waste Disposal start Start: Generate Waste segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate solid Solid Waste: Place in Labeled Container segregate->solid liquid Liquid Waste: Pour into Labeled Container segregate->liquid store Store Sealed Containers in Secure Area solid->store liquid->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End contact_ehs->end

Workflow for the disposal of this compound waste.

General Mechanism of Action

This compound is a partial agonist at serotonin 5-HT₂ receptors, with high affinity for the 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₒ subtypes.[2][3] Its psychedelic effects are primarily attributed to its action at the 5-HT₂ₐ receptor.

G cluster_pathway Simplified Signaling Pathway: this compound Action compound This compound receptor 5-HT2A Receptor (Serotonin Receptor) compound->receptor Binds as Partial Agonist g_protein Gq/G11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc downstream Downstream Signaling (IP3, DAG, Ca2+) plc->downstream effect Psychedelic Effects downstream->effect

References

Application Notes and Protocols for the Use of 2C-B-Fly as a Research Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization and quantification of 2C-B-Fly (2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine), a psychedelic phenethylamine (B48288) of the 2C family.[2] The protocols outlined below are intended for use in forensic science, psychotropic substance research, and chemical analysis.[3]

Introduction to this compound

This compound is a designer drug and a potent agonist of the serotonin (B10506) 5-HT₂ receptors, including the 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂𝒸 subtypes.[2] Its rigid molecular structure, conferred by the dihydrodifuran rings, distinguishes it from other phenethylamines and is of interest in neurochemical research.[4] As a research chemical standard, high-purity this compound is essential for the accurate identification, quantification, and pharmacological characterization of this compound in various matrices.

Analytical Methodologies

GC-MS is a robust technique for the identification of this compound, particularly in seized drug materials.[5] Due to the presence of a primary amine, derivatization is often recommended to improve chromatographic peak shape and thermal stability.

Sample Preparation (Acid-Base Extraction): A common sample preparation technique involves acid-base extraction to isolate the analyte from complex matrices.[5]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

Objective: To identify this compound in a sample matrix.

Materials:

  • This compound reference standard

  • Agilent 5975 Series GC/MSD or equivalent[5]

  • DB-5MS column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • N-methyl-bis-trifluoroacetamide (MBTFA) for derivatization

  • Organic solvents (e.g., ethyl acetate, methanol)

  • Acidic and basic buffer solutions

Procedure:

  • Sample Preparation: Perform an acid-base extraction of the sample.[5]

  • Derivatization: To the dried extract, add 50 µL of MBTFA and heat at 70°C for 30 minutes.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at 20°C/min, with a final hold for 4 minutes.[6]

    • Carrier Gas: Helium at a flow rate of 1.32 mL/min.[6]

    • Ion Source Temperature: 200°C

    • Interface Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Compare the retention time and mass spectrum of the sample to the certified reference material of this compound.[5]

Data Presentation:

Table 1: GC-MS Data for this compound

ParameterValueReference
Retention Time (Sample)~5.57 min[5]
Retention Time (Standard)~5.50 min[5]
Molecular Ion [M+]283[5]
[M+H]+284.0281[5]

LC-MS, particularly with a high-resolution mass spectrometer like a QTOF, is a highly sensitive and specific method for the detection and quantification of this compound and its metabolites in biological samples.[5][7]

Protocol 2: LC-MS/MS Analysis of this compound

Objective: To quantify this compound in biological matrices such as serum or brain tissue. This protocol is adapted from a method for this compound-NBOMe.[8]

Materials:

  • This compound reference standard

  • LC-MS/MS system (e.g., UltiMate 3000 LC system with a QTrap 6500 mass spectrometer)

  • C18 analytical column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Internal standard (e.g., this compound-d4)

Procedure:

  • Sample Preparation (for serum):

    • To 200 µL of serum, add 200 µL of 1% ammonia (B1221849) solution and homogenize.

    • Add 400 µL of ethyl acetate, homogenize, and add another 400 µL of ethyl acetate.

    • Centrifuge and evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Parameters:

    • Gradient: Start at 10% B, increase to 50% B in 0.5 min, then to 100% B in 1.5 min, hold for 2 min, and re-equilibrate at 10% B.[8]

    • Ionization Mode: Positive electrospray ionization (ESI).[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Quantification: Use an external matrix-matched calibration curve with the reference standard.[8]

Data Presentation:

Table 2: Pharmacokinetic Parameters of a this compound Analog (this compound-NBOMe) in Rats (1 mg/kg, s.c.)

ParameterSerumBrainReference
Cmax28 ng/mL171 ng/g[9]
Tmax0.5 h1 h[9]
1.56 h2.40 h[9]

HPLC with UV detection is a suitable method for the quantification of this compound in less complex matrices like seized powders.

Protocol 3: HPLC Analysis of this compound

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound reference standard

  • HPLC system with a UV detector

  • C18 column (e.g., 250 x 4.0 mm I.D., 3 µm particle size)[10]

  • Mobile Phase: Acetonitrile and water with a suitable buffer (e.g., perchloric acid solution, pH 1.0)[11]

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 10 µg/mL).

  • HPLC Parameters:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm[11]

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

  • Data Analysis: Determine the peak area of this compound and calculate the purity based on the area percent method relative to a certified reference standard.

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.[7]

Protocol 4: NMR Analysis of this compound

Objective: To confirm the chemical structure of a synthesized batch of this compound.

Materials:

  • This compound sample

  • NMR spectrometer (e.g., 400 MHz)[7]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[12]

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent.[12]

  • NMR Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for complete structural assignment.[13]

  • Data Analysis: Process the spectra and compare the chemical shifts and coupling constants with established data for this compound or through computational prediction methods.[14]

Radioligand binding assays are used to determine the affinity of this compound for its target receptors.[3]

Protocol 5: 5-HT₂ₐ Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₂ₐ receptor.

Materials:

  • This compound

  • Membrane preparation from cells stably transfected with the human 5-HT₂ₐ receptor.[15]

  • Radioligand: [³H]Ketanserin[3]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4[16]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates and a cell harvester[17]

  • Scintillation counter[17]

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, [³H]Ketanserin, varying concentrations of this compound, and the membrane suspension.[3]

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through the filter plate to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.[3]

  • Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity.[3]

  • Data Analysis:

    • Plot the percent inhibition of radioligand binding against the logarithm of the this compound concentration to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Table 3: Receptor Binding Affinities (Ki, nM) of this compound and Related Compounds

Compound5-HT₂ₐ5-HT₂ₑ5-HT₂𝒸Reference
This compound2.89 (pKi)-2.93 (pKi)[4]
2C-B1.2 (EC₅₀)13 (EC₅₀)0.63 (EC₅₀)[18]

Note: pKi is the negative logarithm of the inhibition constant. EC₅₀ values represent the concentration for half-maximal effective response.

Visualizations

Experimental Workflow

G cluster_0 Sample Handling cluster_1 Analytical Instrumentation cluster_2 Data Processing & Reporting Sample Receipt Sample Receipt Sample Preparation Sample Preparation Sample Receipt->Sample Preparation Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Data Acquisition Data Acquisition Instrumental Analysis->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Report Generation Report Generation Data Analysis->Report Generation

Caption: A generalized experimental workflow for the analysis of this compound.

5-HT₂ₐ Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: The primary signaling pathway of the 5-HT₂ₐ receptor activated by this compound.[1][19]

References

Application of 2C-B-Fly in Neuroscience Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-B-Fly is a substituted phenethylamine (B48288) and a structural analog of the psychedelic compound 2C-B. As a member of the "FLY" series of compounds, it is characterized by the fusion of the methoxy (B1213986) groups of the parent 2C compound into dihydrofuran rings. This structural modification confers a more rigid conformation, which can influence its interaction with serotonin (B10506) receptors and its overall pharmacological profile. This document provides a comprehensive overview of the known applications of this compound in neuroscience research, including its receptor binding and functional activity, relevant signaling pathways, and detailed experimental protocols for its investigation.

Pharmacological Profile

This compound is recognized as a potent partial agonist at the serotonin 5-HT2A receptor, a key target for classic psychedelic compounds. It also demonstrates high affinity for the 5-HT2B and 5-HT2C receptors.[1] The available quantitative data on its receptor binding and functional activity are summarized below.

Quantitative Data: Receptor Affinity and Functional Activity
CompoundReceptorAssay TypeValueUnitsReference
This compound5-HT2Aβ-arrestin 2 RecruitmentEC50 = 8.11nM[2]
This compound5-HT2Aβ-arrestin 2 RecruitmentEmax = 81.8%[2]
2C-B5-HT2Aβ-arrestin 2 RecruitmentEC50 = 9.03nM[2]
2C-B5-HT2Aβ-arrestin 2 RecruitmentEmax = 89%[2]

Note: Data for the parent compound 2C-B is included for comparison.

Signaling Pathways

The primary mechanism of action for the psychedelic effects of this compound is believed to be its agonism at the 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events. While specific studies on the G-protein coupling and β-arrestin signaling of this compound are limited, the known pathways for 5-HT2A receptor activation are illustrated below. It is important to note that the functional selectivity of a ligand (i.e., its preference for activating G-protein-dependent or β-arrestin-dependent pathways) can significantly influence its downstream effects.

5HT2A_Signaling_Pathway 2CB_Fly This compound 5HT2A_R 5-HT2A Receptor 2CB_Fly->5HT2A_R Binds to Gq_11 Gq/11 5HT2A_R->Gq_11 Activates Beta_Arrestin β-Arrestin 5HT2A_R->Beta_Arrestin Recruits PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca_release->Downstream_Effects PKC->Downstream_Effects Beta_Arrestin->Downstream_Effects Mediates

Caption: 5-HT2A Receptor Signaling Pathways Activated by this compound.

Experimental Protocols

The following protocols are adapted from established methodologies for studying psychedelic compounds and can be applied to the investigation of this compound.

In Vitro Assays

1. Receptor Binding Assay (Radioligand Displacement)

This protocol determines the binding affinity (Ki) of this compound for serotonin receptors.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound at 5-HT2A, 5-HT2B, and 5-HT2C receptors.

  • Materials:

    • Cell membranes expressing the human recombinant serotonin receptor of interest (e.g., 5-HT2A, 5-HT2B, 5-HT2C).

    • Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT2A, [³H]LSD for 5-HT2B/2C).

    • This compound hydrochloride.

    • Non-specific binding control (e.g., mianserin).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation vials and cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-specific control (for non-specific binding), or a concentration of this compound.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution Serial Dilutions of this compound Incubation Incubate: Membranes + Radioligand + this compound/Control Serial_Dilution->Incubation Reagents Prepare Reagents: - Cell Membranes - Radioligand - Buffers Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Data_Processing Calculate Specific Binding & Plot Data Scintillation->Data_Processing Ki_Calculation Determine IC50 & Calculate Ki Data_Processing->Ki_Calculation

Caption: Workflow for a Radioligand Receptor Binding Assay.

2. β-Arrestin Recruitment Assay

This protocol measures the ability of this compound to induce the recruitment of β-arrestin to the 5-HT2A receptor, a key step in receptor desensitization and an alternative signaling pathway.

  • Objective: To determine the EC50 and Emax of this compound for β-arrestin 2 recruitment to the 5-HT2A receptor.

  • Materials:

    • HEK293 cells stably co-expressing the human 5-HT2A receptor fused to a protein fragment (e.g., ProLink) and β-arrestin 2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

    • This compound hydrochloride.

    • Assay medium (e.g., Opti-MEM).

    • Substrate for the complemented enzyme (e.g., a chemiluminescent substrate).

    • Luminometer.

  • Procedure:

    • Plate the engineered HEK293 cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of this compound in assay medium.

    • Add the this compound dilutions to the cells.

    • Incubate for a specified time (e.g., 90 minutes) at 37°C.

    • Add the chemiluminescent substrate.

    • Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence data to a positive control (e.g., a known 5-HT2A agonist like serotonin).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximal response relative to the positive control) using non-linear regression.

In Vivo Assays

1. Head-Twitch Response (HTR) in Mice

The HTR is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is used as a preclinical model for hallucinogenic potential.

  • Objective: To assess the psychedelic-like effects of this compound by quantifying the head-twitch response in mice.

  • Animals: Male C57BL/6J mice.

  • Materials:

    • This compound hydrochloride dissolved in saline.

    • Observation chambers.

    • Video recording equipment or a magnetometer-based system for automated detection.

  • Procedure:

    • Habituate the mice to the observation chambers for at least 30 minutes before the experiment.

    • Administer this compound (e.g., 0.1 - 10 mg/kg, intraperitoneally or subcutaneously) or vehicle (saline).

    • Immediately place the mouse back into the observation chamber.

    • Record the number of head twitches for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Count the total number of head twitches for each mouse.

    • Compare the number of head twitches between the different dose groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

    • A dose-dependent increase in HTR suggests 5-HT2A receptor-mediated psychedelic-like activity.

HTR_Workflow Habituation Habituate Mice to Observation Chambers Injection Administer this compound or Vehicle Habituation->Injection Observation Record Behavior (Video or Magnetometer) Injection->Observation Analysis Quantify Head Twitches & Statistical Analysis Observation->Analysis

Caption: Experimental Workflow for the Head-Twitch Response Assay.

2. Drug Discrimination in Rats

This paradigm assesses the subjective effects of a drug by training animals to recognize and respond to its internal state.

  • Objective: To determine if the subjective effects of this compound are similar to those of a known psychedelic, such as LSD.

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Apparatus: Two-lever operant conditioning chambers.

  • Procedure:

    • Training Phase:

      • Train food-deprived rats to press one lever for a food reward after administration of a known psychedelic (e.g., LSD) and a second lever for the same reward after administration of vehicle (saline).

      • Training sessions are conducted daily, alternating between drug and vehicle administration.

    • Testing Phase:

      • Once the rats have learned to discriminate between the drug and vehicle, administer different doses of this compound.

      • Record which lever the rat predominantly presses.

  • Data Analysis:

    • Calculate the percentage of responses on the drug-appropriate lever for each dose of this compound.

    • Full substitution (a high percentage of responses on the drug-appropriate lever) indicates that this compound produces subjective effects similar to the training drug.

Conclusion

This compound is a valuable research tool for investigating the structure-activity relationships of phenethylamine psychedelics and for probing the function of the 5-HT2A receptor system. Its rigid structure offers a unique advantage for studying receptor-ligand interactions. The protocols outlined in this document provide a framework for the in vitro and in vivo characterization of this compound and similar compounds. Further research is warranted to fully elucidate its pharmacological profile, including its activity at other serotonin receptor subtypes and its downstream signaling effects. Such studies will contribute to a deeper understanding of the neurobiology of psychedelics and may inform the development of novel therapeutics for psychiatric and neurological disorders.

References

Application Notes and Protocols for Studying the Serotonin Receptor Pharmacology of 2C-B-Fly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-B-Fly is a substituted phenethylamine (B48288) and a structural analog of 2C-B, belonging to the "FLY" series of compounds. It is recognized as a potent psychedelic, and its pharmacological activity is primarily attributed to its interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors.[1][2] Understanding the detailed pharmacology of this compound at various 5-HT receptor subtypes is crucial for elucidating its mechanism of action and for the broader study of serotonergic signaling. These application notes provide an overview of this compound's serotonin receptor pharmacology and detailed protocols for its characterization.

This compound is a potent partial agonist at the serotonin 5-HT2A receptor and also demonstrates high affinity for the 5-HT2B and 5-HT2C receptors.[2][3] Additionally, it exhibits a notable affinity for the 5-HT1D receptor, with weaker interactions at 5-HT1A, 5-HT1B, and 5-HT1E receptors.[1] The primary psychedelic effects are believed to be mediated through its agonism at the 5-HT2A receptor.[3]

Data Presentation: Quantitative Pharmacology of this compound and Related Compounds

Due to the limited availability of a comprehensive quantitative dataset for this compound in the public domain, the following tables include available data for this compound, supplemented with data from the closely related compound 2C-B-5-hemiFLY-α6 for illustrative purposes. This allows for a comparative understanding of the pharmacological profile of this class of compounds.

Table 1: Binding Affinities (Ki, nM) of this compound and a Related Compound at Human Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2B5-HT2CReference
This compound-11--[4]
2C-B-5-hemiFLY-α6 (syn isomer)96013-162804-6[5]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activities (EC50, nM; Emax, %) of this compound and a Related Compound at Serotonin Receptors

CompoundReceptorAssay TypeEC50 (nM)Emax (%)Reference
This compoundhuman 5-HT2Aβ-arrestin2 Recruitment8.1181.8[3]
2C-B-5-hemiFLY-α6 (more active enantiomer)rat 5-HT2A-2,09063[5]

EC50 (half-maximal effective concentration) is a measure of a drug's potency. Emax (maximum effect) indicates the drug's efficacy relative to a reference full agonist.

Signaling Pathways

The interaction of this compound with different serotonin receptor subtypes initiates distinct intracellular signaling cascades. The 5-HT2 family of receptors, including 5-HT2A and 5-HT2C, primarily couple to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC). In contrast, the 5-HT1A receptor is coupled to Gi/o G-proteins, which inhibit adenylyl cyclase.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound 5-HT2A_R 5-HT2A Receptor This compound->5-HT2A_R Binds Gq Gq Protein 5-HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets

Caption: Gq Signaling Pathway of 5-HT2A Receptors.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound (or other agonist) 5-HT1A_R 5-HT1A Receptor Ligand->5-HT1A_R Binds Gi Gi Protein 5-HT1A_R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Gi/o Signaling Pathway of 5-HT1A Receptors.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the pharmacology of this compound at serotonin receptors.

Protocol 1: Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of this compound for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A).

  • Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A).

  • This compound stock solution (in DMSO).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer to create a range of concentrations.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • This compound at various concentrations (for total binding, add buffer; for non-specific binding, add a high concentration of a known unlabeled ligand).

    • Radioligand at a fixed concentration (typically at or below its Kd).

    • Cell membranes.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A)

This protocol measures the increase in intracellular calcium concentration following receptor activation by this compound.

Materials:

  • Cells stably expressing the human serotonin receptor of interest (e.g., HEK293-h5-HT2A).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells into the microplates and grow to confluence.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject the this compound dilutions into the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the fluorescence response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 3: cAMP Assay (for Gi/o-coupled receptors like 5-HT1A)

This protocol measures the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels, upon receptor activation by this compound.

Materials:

  • Cells stably expressing the human serotonin receptor of interest (e.g., CHO-h5-HT1A).

  • Cell culture medium.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96- or 384-well white microplates.

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed the cells into the microplates and grow to the desired confluency.

  • Compound and Forskolin Preparation: Prepare serial dilutions of this compound. Prepare a stock solution of forskolin.

  • Assay Procedure:

    • Remove the culture medium and add assay buffer.

    • Add the this compound dilutions to the wells.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • cAMP Detection: Lyse the cells and measure the cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Convert the raw data to cAMP concentrations.

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP production.

Experimental Workflow

A typical workflow for characterizing the pharmacology of a compound like this compound at serotonin receptors involves a tiered approach, starting with binding assays to determine affinity, followed by functional assays to assess efficacy and potency.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_binding Phase 2: Binding Affinity cluster_functional Phase 3: Functional Activity cluster_analysis Phase 4: Data Analysis & Interpretation Select_Receptors Select Serotonin Receptor Subtypes Prepare_Compound Prepare this compound Stock Solutions Select_Receptors->Prepare_Compound Cell_Culture Culture Receptor- Expressing Cell Lines Prepare_Compound->Cell_Culture Binding_Assay Perform Radioligand Binding Assays Cell_Culture->Binding_Assay Calculate_Ki Calculate Ki Values Binding_Assay->Calculate_Ki Select_Assay Select Functional Assay (Gq vs. Gi) Calculate_Ki->Select_Assay Calcium_Assay Calcium Flux Assay (for 5-HT2 Receptors) Select_Assay->Calcium_Assay Gq-coupled cAMP_Assay cAMP Assay (for 5-HT1 Receptors) Select_Assay->cAMP_Assay Gi-coupled Calculate_Functional Calculate EC50 & Emax Calcium_Assay->Calculate_Functional cAMP_Assay->Calculate_Functional Data_Compilation Compile Binding and Functional Data Calculate_Functional->Data_Compilation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Compilation->SAR_Analysis Conclusion Draw Conclusions on Pharmacological Profile SAR_Analysis->Conclusion

Caption: General Experimental Workflow.

References

Application Notes and Protocols for 2C-B-Fly Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting pharmacokinetic studies of 2C-B-Fly, a synthetic phenethylamine (B48288). The following protocols are based on established methodologies for related compounds and are intended to be adapted to specific laboratory conditions and research objectives.

Introduction

This compound is a psychedelic phenethylamine that is structurally related to 2C-B. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is crucial for assessing its pharmacological and toxicological properties. These studies are essential for drug development, forensic toxicology, and understanding its potential for therapeutic use or abuse.

In Vitro Metabolism Studies

In vitro metabolism studies are critical for identifying the metabolic pathways of this compound and the enzymes involved. This is typically achieved using human liver microsomes (HLMs) or other liver-derived preparations.

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

Objective: To identify the phase I and phase II metabolites of this compound.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL), this compound (e.g., 10 µM), and the NADPH regeneration system in phosphate buffer.

    • For phase II metabolism, include UDPGA in the reaction mixture.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the substrate (this compound).

    • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation:

    • Centrifuge the mixture to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Data Presentation:

Table 1: Potential Phase I and Phase II Metabolites of this compound

Metabolite TypeMetabolic ReactionExpected Change in m/z
Phase I
HydroxylationAddition of one oxygen atom+16
DihydroxylationAddition of two oxygen atoms+32
O-DemethylationRemoval of a methyl group from a methoxy (B1213986) group-14
N-DealkylationRemoval of the ethylamine (B1201723) side chain-44
Oxidative DeaminationRemoval of the amine group and oxidationVariable
Phase II
GlucuronidationConjugation with glucuronic acid+176
SulfationConjugation with a sulfate (B86663) group+80

In Vivo Pharmacokinetic Studies in Animal Models

Animal models, typically rodents, are used to study the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole-organism system.

Experimental Protocol: In Vivo Pharmacokinetics in Rats

Objective: To determine the pharmacokinetic parameters of this compound in rats after a single dose.

Materials:

  • This compound

  • Wistar rats (male, 8-10 weeks old)

  • Vehicle for drug administration (e.g., saline, 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Anesthesia (e.g., isoflurane)

  • Homogenizer

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Administer a single dose of this compound to rats via the desired route (e.g., oral gavage, intravenous injection, subcutaneous injection). A typical dose for a related compound, this compound-NBOMe, is 1 mg/kg.[1]

  • Sample Collection:

    • Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into EDTA tubes.

    • At the end of the study, euthanize the animals and collect tissues of interest (e.g., brain, liver, kidney).

  • Sample Preparation (Plasma):

    • Centrifuge the blood samples to separate plasma.

    • Perform protein precipitation by adding acetonitrile.

    • Further clean up the sample using SPE or LLE to remove interfering substances.

    • Evaporate the solvent and reconstitute the sample for LC-MS/MS analysis.

  • Sample Preparation (Tissues):

    • Homogenize the tissue samples in a suitable buffer.

    • Follow a similar extraction and clean-up procedure as for plasma.

  • LC-MS/MS Analysis:

    • Quantify the concentration of this compound and its major metabolites in plasma and tissue samples using a validated LC-MS/MS method with an appropriate internal standard.

Data Presentation:

Table 2: Key Pharmacokinetic Parameters of this compound (Hypothetical Data)

ParameterRoute of AdministrationValueUnits
Cmax (Maximum Concentration)Oral50ng/mL
Intravenous200ng/mL
Tmax (Time to Cmax)Oral1.5hours
AUC (Area Under the Curve)Oral300ngh/mL
Intravenous600ngh/mL
t1/2 (Elimination Half-life)Oral4hours
Intravenous3.5hours
Bioavailability Oral50%
Volume of Distribution Intravenous10L/kg
Clearance Intravenous2L/h/kg

Analytical Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and metabolites in biological matrices due to its high sensitivity and selectivity.

Protocol: LC-MS/MS Method for Quantification of this compound

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in biological samples.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • C18 analytical column

LC Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Select a precursor ion (the molecular ion of this compound) and at least two product ions for quantification and confirmation.

    • Optimize collision energy for each transition.

  • Internal Standard: Use a deuterated analog of this compound or a structurally similar compound with a different mass.

Method Validation:

Validate the method according to regulatory guidelines, including assessment of:

  • Selectivity and specificity

  • Linearity and range

  • Accuracy and precision

  • Limit of detection (LOD) and limit of quantification (LOQ)

  • Matrix effects

  • Stability

Mandatory Visualizations

Signaling Pathway

This compound is known to be a potent agonist of serotonin (B10506) 5-HT2 receptors.[2] The following diagram illustrates the general signaling pathway initiated by the activation of the 5-HT2A receptor, a key target for psychedelic compounds.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C DAG->PKC Activates Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects PKC->Downstream_Effects

Caption: Simplified 5-HT2A receptor signaling pathway activated by this compound.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo pharmacokinetic study of this compound.

G Start Start Dosing Drug Administration (e.g., Oral, IV) Start->Dosing Sampling Blood & Tissue Collection (Time Course) Dosing->Sampling Preparation Sample Preparation (Extraction & Cleanup) Sampling->Preparation Analysis LC-MS/MS Analysis (Quantification) Preparation->Analysis Data_Analysis Pharmacokinetic Modeling (Cmax, Tmax, t1/2, etc.) Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo pharmacokinetic analysis of this compound.

Logical Relationships in Metabolism

This diagram illustrates the logical progression of metabolic reactions for this compound.

G Parent_Drug This compound (Parent Drug) Phase_I Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Parent_Drug->Phase_I Phase_II Phase II Metabolism (Conjugation) Parent_Drug->Phase_II Phase_I_Metabolites Hydroxylated Metabolites O-Demethylated Metabolites ... Phase_I->Phase_I_Metabolites Phase_I_Metabolites->Phase_II Excretion Excretion (Urine, Feces) Phase_I_Metabolites->Excretion Phase_II_Metabolites Glucuronide Conjugates Sulfate Conjugates ... Phase_II->Phase_II_Metabolites Phase_II_Metabolites->Excretion

Caption: General metabolic pathways for this compound.

References

Application Notes and Protocols for Assessing 2C-B-Fly Cytotoxicity Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2C-B-Fly is a psychedelic phenethylamine (B48288) derivative with known agonistic activity at serotonin (B10506) 5-HT₂ receptors.[1][2][3] While its psychoactive effects are of primary interest to users and researchers, a thorough understanding of its cytotoxic potential is crucial for assessing its overall safety profile. These application notes provide a comprehensive framework for evaluating the in vitro cytotoxicity of this compound using established cell culture models and assays. The protocols are designed for researchers in toxicology, pharmacology, and drug development.

Recommended Cell Culture Models

The selection of an appropriate cell line is critical for obtaining relevant cytotoxicity data. For a compound like this compound with primary neurological effects, a human neuroblastoma cell line is a highly relevant model.

  • SH-SY5Y (Human Neuroblastoma Cells): This cell line is widely used in neurobiology research due to its human origin and neuronal properties.[4][5] SH-SY5Y cells can be differentiated into a more mature neuronal phenotype, making them a suitable in vitro model for neurotoxicity studies.[6][7] Studies on related psychoactive substances have successfully utilized SH-SY5Y cells to evaluate cytotoxicity and mechanisms of cell death.[7][8]

  • HepG2 (Human Hepatoma Cells): To assess potential hepatotoxicity, the HepG2 cell line is a standard model. These cells retain many of the metabolic functions of primary human hepatocytes. A recent study on related 2C compounds used HepG2 cells to evaluate hepatocytotoxicity.[8]

Experimental Workflow

The overall workflow for assessing this compound cytotoxicity involves cell culture, treatment with the compound, and subsequent analysis using various cytotoxicity and mechanistic assays.

Experimental Workflow for this compound Cytotoxicity Assessment Experimental Workflow for this compound Cytotoxicity Assessment cluster_phase1 Phase 1: Cell Culture and Treatment cluster_phase2 Phase 2: Cytotoxicity and Mechanistic Assays cluster_phase3 Phase 3: Data Analysis Cell_Line_Selection Select Cell Line (e.g., SH-SY5Y, HepG2) Cell_Culture Culture and Passage Cells Cell_Line_Selection->Cell_Culture Seeding Seed Cells in Microplates Cell_Culture->Seeding Treatment Treat with this compound (Dose-Response and Time-Course) Seeding->Treatment Viability_Assays Cell Viability Assays (MTT, Neutral Red) Treatment->Viability_Assays Membrane_Integrity_Assay Membrane Integrity Assay (LDH Release) Treatment->Membrane_Integrity_Assay Apoptosis_Assay Apoptosis Assay (Caspase-3/7 Activity) Treatment->Apoptosis_Assay Oxidative_Stress_Assay Oxidative Stress Assay (ROS Production) Treatment->Oxidative_Stress_Assay Data_Collection Collect Absorbance/ Fluorescence/Luminescence Data Viability_Assays->Data_Collection Membrane_Integrity_Assay->Data_Collection Apoptosis_Assay->Data_Collection Oxidative_Stress_Assay->Data_Collection IC50_Calculation Calculate IC50 Values Data_Collection->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

Caption: Overall experimental workflow for assessing this compound cytotoxicity.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key metric.

Table 1: Example IC50 Values for this compound in SH-SY5Y Cells After 24-Hour Exposure

Assay TypeEndpoint MeasuredExample IC50 (µM)
MTT Assay Mitochondrial dehydrogenase activityData to be determined
Neutral Red Assay Lysosomal integrityData to be determined
LDH Release Assay Membrane integrityData to be determined

Note: The IC50 values are hypothetical and must be determined experimentally.

Table 2: Example Mechanistic Assay Results in SH-SY5Y Cells Treated with this compound (at IC50 concentration for 24 hours)

Assay TypeParameter MeasuredResult (Fold Change vs. Control)
Caspase-3/7 Assay Apoptosis executioner caspase activityData to be determined
ROS Assay Reactive Oxygen Species levelsData to be determined

Note: Results are hypothetical and must be determined experimentally.

Experimental Protocols

Protocol 1: SH-SY5Y Cell Culture and Maintenance

This protocol details the standard procedure for culturing and passaging SH-SY5Y cells to ensure healthy, viable cultures for experiments.

Materials:

  • SH-SY5Y cell line (e.g., ATCC® CRL-2266™)

  • Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[9]

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA solution[6]

  • T-75 cell culture flasks

  • Incubator at 37°C with 5% CO₂

Procedure:

  • Thawing Cells: Thaw a cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath.[10] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium. Centrifuge at 200 x g for 5 minutes.[6] Discard the supernatant and resuspend the cell pellet in fresh growth medium. Transfer to a T-75 flask.

  • Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

  • Medium Change: Refresh the growth medium every 2-3 days.[6]

  • Passaging: Subculture the cells when they reach 80-90% confluency.[6] a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS.[6] c. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, until cells detach.[6] d. Neutralize the trypsin by adding 6-8 mL of complete growth medium.[6] e. Gently pipette the cell suspension to create a single-cell suspension. f. Transfer the desired volume of cell suspension to a new T-75 flask containing fresh growth medium (a split ratio of 1:4 to 1:10 is recommended).[9][10]

Protocol 2: MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[11]

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of growth medium.[7] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[11]

Protocol 3: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cell death by measuring the release of LDH from cells with damaged plasma membranes.[12]

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[13]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol and add it to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[12]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Protocol 4: Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[15][16]

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • Neutral Red solution (e.g., 50 µg/mL in medium)

  • Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)[15]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate for the desired exposure time.

  • Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red to each well. Incubate for 2-3 hours at 37°C.[15]

  • Washing: Discard the Neutral Red solution and wash the cells with PBS to remove excess dye.[15]

  • Destaining: Add 150 µL of the destain solution to each well to extract the dye from the cells.[15]

  • Absorbance Reading: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm.[17]

Protocol 5: Caspase-3/7 Activity Assay (Apoptosis)

This luminescent assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[18]

Materials:

  • Cells cultured in a white-walled 96-well plate

  • This compound stock solution

  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[18]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[18]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[19]

  • Luminescence Reading: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[19]

Protocol 6: Reactive Oxygen Species (ROS) Assay

This assay measures the levels of intracellular reactive oxygen species, which are indicators of oxidative stress.[20][21]

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • ROS-sensitive fluorescent probe (e.g., DCFH-DA or a commercial kit like ROS-Glo™)

  • Fluorescence plate reader or luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT protocol.

  • Probe Loading: After the desired treatment time, remove the medium and incubate the cells with the ROS-sensitive probe (e.g., DCFH-DA) in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove any unloaded probe.

  • Fluorescence/Luminescence Measurement: Measure the fluorescence (e.g., excitation/emission ~485/535 nm for DCF) or luminescence according to the kit's instructions. The signal intensity is proportional to the level of intracellular ROS.

Potential Signaling Pathways in this compound Cytotoxicity

While specific pathways for this compound have not been elucidated, research on related compounds suggests that cytotoxicity may be mediated through the induction of oxidative stress and disruption of cellular energy metabolism, potentially leading to apoptosis.

Potential Cytotoxicity Pathways of this compound Potential Cytotoxicity Pathways of this compound This compound This compound Cellular_Uptake Cellular Uptake This compound->Cellular_Uptake Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Uptake->Mitochondrial_Dysfunction ROS_Production Increased ROS Production (Oxidative Stress) Mitochondrial_Dysfunction->ROS_Production ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion Apoptosis_Induction Induction of Apoptosis ROS_Production->Apoptosis_Induction ATP_Depletion->Apoptosis_Induction Caspase_Activation Caspase-3/7 Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death Membrane_Damage Plasma Membrane Damage (Necrosis/Late Apoptosis) Caspase_Activation->Membrane_Damage LDH_Release LDH Release Membrane_Damage->LDH_Release

Caption: Potential signaling pathways involved in this compound-induced cytotoxicity.

References

Application Notes and Protocols for Radioligand Binding Assay of 2C-B-Fly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-B-Fly is a psychedelic phenethylamine (B48288) derivative and a structural analog of 2C-B. It is characterized by the fusion of the two methoxy (B1213986) groups of 2C-B into dihydrofuran rings, creating a more rigid structure. Like other psychedelic compounds, the pharmacological effects of this compound are primarily mediated by its interaction with serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A receptor.[1][2][3] Understanding the binding affinity and selectivity of this compound for various serotonin receptor subtypes is crucial for elucidating its mechanism of action, predicting its psychoactive effects, and assessing its potential therapeutic applications.

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (in this case, this compound) and a receptor. This document provides a detailed protocol for conducting a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor, a key target for psychedelic compounds.

Data Presentation: Receptor Binding Profile of this compound

The following table summarizes the known in vitro binding affinities and functional potencies of this compound at various human serotonin receptors. It is important to note that a complete, high-resolution binding profile from a single source is not currently available in the public domain. The data presented here is compiled from multiple sources and should be considered representative.

ReceptorRadioligandAssay TypeKi (nM)EC50 (nM)Emax (%)Reference(s)
5-HT2A [3H]ketanserinBinding11--[4]
5-HT2A -β-arrestin2 recruitment-8.1181.8[4]
5-HT1A -Binding147-350--[1]
5-HT1B -Binding185--[1]
5-HT1D -Binding1.4--[1]
5-HT1E -Binding110--[1]
5-HT2B -BindingHigh Affinity (qualitative)--[2][3]
5-HT2C -BindingHigh Affinity (qualitative)--[1][2][3]

Note: A lower Ki value indicates a higher binding affinity. EC50 represents the concentration of a drug that gives half-maximal response. Emax is the maximum response achievable by the drug.

Signaling Pathways

This compound is known to be a potent agonist at 5-HT2 receptors. The activation of these receptors initiates a cascade of intracellular signaling events. The primary signaling pathway for 5-HT2A and 5-HT2C receptors is the Gq/11 pathway. However, these receptors can also signal through other G-protein and G-protein-independent pathways, such as β-arrestin recruitment.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound Receptor 5-HT2A / 5-HT2C Receptor Agonist->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Canonical 5-HT2A/2C Gq/11 Signaling Pathway

arrestin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound Receptor 5-HT2A / 5-HT2C Receptor Agonist->Receptor GRK GRK Receptor->GRK activates Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin recruits GRK->Receptor phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling_Complex Signaling Complex (e.g., MAPK) Beta_Arrestin->Signaling_Complex Cellular_Response Cellular Response Signaling_Complex->Cellular_Response

β-Arrestin Mediated Signaling and Regulation

Experimental Protocols

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Materials
  • Receptor Source: Commercially available cell membranes expressing the human 5-HT2A receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [3H]Ketanserin (a well-characterized 5-HT2A antagonist radioligand).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM Ketanserin or another suitable antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., GF/B or GF/C).

  • Cell harvester.

  • Liquid scintillation counter.

  • Scintillation cocktail.

Experimental Workflow

workflow A Prepare Reagents (Buffers, Radioligand, Test Compound) B Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound dilutions A->B C Add Receptor Membranes to all wells B->C D Incubate at Room Temperature (e.g., 60-90 minutes) C->D E Terminate Assay by Rapid Filtration (Cell Harvester) D->E F Wash Filters with Ice-Cold Wash Buffer E->F G Dry Filter Mat F->G H Add Scintillation Cocktail and Count Radioactivity (CPM) G->H I Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff H->I

Radioligand Binding Assay Workflow
Detailed Procedure

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in Assay Buffer to cover a wide concentration range (e.g., 10^-11 M to 10^-5 M).

    • Dilute the [3H]Ketanserin in Assay Buffer to a working concentration (typically at or below its Kd, e.g., 1-2 nM).

    • Prepare the non-specific binding control by diluting a stock solution of a non-radiolabeled antagonist to a high concentration (e.g., 10 µM) in Assay Buffer.

    • Thaw the receptor membrane preparation on ice and dilute to the desired protein concentration in Assay Buffer (to be optimized for the specific batch of membranes).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add Assay Buffer, [3H]Ketanserin, and the diluted receptor membrane preparation.

    • Non-specific Binding (NSB): Add the non-specific binding control, [3H]Ketanserin, and the diluted receptor membrane preparation.

    • Test Compound: Add each dilution of this compound, [3H]Ketanserin, and the diluted receptor membrane preparation.

    • Ensure all wells have the same final volume.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of the plate through a glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter mat completely.

    • Add scintillation cocktail to each filter spot.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This document provides a comprehensive overview and a detailed protocol for conducting a radioligand binding assay to characterize the interaction of this compound with the human 5-HT2A receptor. The provided data and methodologies will aid researchers in further elucidating the pharmacological profile of this and other related psychedelic compounds, contributing to a better understanding of their mechanisms of action and potential applications.

References

Application Notes and Protocols for the Isolation of 2C-B-Fly Metabolites from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-B-Fly is a synthetic phenethylamine (B48288) with hallucinogenic properties. As with many novel psychoactive substances (NPS), a thorough understanding of its metabolic fate is crucial for clinical and forensic toxicology. The identification and quantification of its metabolites in biological samples are essential for determining intake, assessing potential toxicity, and understanding its pharmacokinetic profile. These application notes provide detailed protocols for the isolation of this compound and its metabolites from common biological matrices, primarily focusing on liquid-liquid extraction (LLE) and protein precipitation, adapted from established methods for related phenethylamine compounds.

Metabolic Pathways of this compound and its Analogs

The metabolism of this compound and its N-benzyl derivative, this compound-NBOMe, is complex, involving numerous phase I and phase II biotransformations. Major metabolic pathways include hydroxylation, O-demethylation, and N-acetylation. For this compound-NBOMe, additional pathways such as oxidative debromination and N-demethoxybenzylation, followed by glucuronidation and/or N-acetylation, have been identified.[1][2] A study on the related compounds 2C-E-FLY, 2C-EF-FLY, and 2C-T-7-FLY also identified hydroxylation and N-acetylation as main metabolic steps.

The following diagram illustrates a generalized metabolic pathway for this compound, based on known transformations of similar phenethylamines.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation CYP450 O-Demethylation O-Demethylation This compound->O-Demethylation CYP450 N-Acetylation N-Acetylation This compound->N-Acetylation NAT1, NAT2 Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs O-Demethylation->Glucuronidation UGTs

A generalized metabolic pathway for this compound.

Quantitative Data Summary

Quantitative data for the extraction of this compound metabolites is limited. The following table summarizes expected performance parameters for analytical methods based on data for related compounds, such as 3C-B-Fly hydrochloride. These values should be considered as a starting point, and each laboratory must perform its own method validation.

ParameterLC-MS/MS (Adapted from 3C-B-Fly HCl methods)GC-MS (Adapted from 3C-B-Fly HCl methods)
Limit of Detection (LOD) Method DependentMethod Dependent
Limit of Quantification (LOQ) Expected in the low ng/mL rangeExpected in the ng/mL range
Linearity Typically >0.99Typically >0.99
Precision (%RSD) <15%<15%
Accuracy (%Recovery) 85-115%80-120%

Experimental Protocols

The following are detailed protocols for the isolation of this compound and its metabolites from biological matrices.

Protocol 1: Liquid-Liquid Extraction (LLE) from Urine or Blood

This protocol is adapted from established methods for phenethylamine analysis and is suitable for both screening and quantification.

Materials:

  • Urine or whole blood/plasma sample

  • Internal standard (e.g., this compound-d4)

  • Carbonate buffer (pH 9.5)

  • Extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (mobile phase)

  • For GC-MS: Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

Procedure:

  • To 1 mL of urine or blood sample, add the internal standard.

  • Add 1 mL of carbonate buffer (pH 9.5).

  • Add 5 mL of the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • For LC-MS/MS analysis: Reconstitute the residue in a suitable volume of the initial mobile phase.

  • For GC-MS analysis: Add 50 µL of MSTFA and heat at 70°C for 30 minutes for derivatization before analysis.

The following diagram outlines the LLE workflow.

G start Start: 1 mL Biological Sample add_is Add Internal Standard start->add_is add_buffer Add 1 mL Carbonate Buffer (pH 9.5) add_is->add_buffer add_solvent Add 5 mL Extraction Solvent add_buffer->add_solvent vortex Vortex 5 min add_solvent->vortex centrifuge Centrifuge 3000 x g, 10 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute_lc Reconstitute for LC-MS/MS evaporate->reconstitute_lc derivatize_gc Derivatize for GC-MS evaporate->derivatize_gc

Liquid-Liquid Extraction Workflow.
Protocol 2: Protein Precipitation for Blood Samples

This method is a simpler and faster alternative to LLE for blood samples, particularly for LC-MS/MS analysis.

Materials:

  • Whole blood or plasma sample (100 µL)

  • Internal standard (e.g., this compound-d4)

  • Ice-cold acetonitrile

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (mobile phase)

Procedure:

  • To 100 µL of whole blood or plasma, add the internal standard.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

The following diagram illustrates the protein precipitation workflow.

G start Start: 100 µL Blood/Plasma add_is Add Internal Standard start->add_is add_acn Add 300 µL Ice-Cold Acetonitrile add_is->add_acn vortex Vortex 1 min add_acn->vortex centrifuge Centrifuge 10,000 x g, 10 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute for LC-MS/MS evaporate->reconstitute

Protein Precipitation Workflow.

Concluding Remarks

The protocols described provide a solid foundation for the isolation of this compound and its metabolites from biological samples. The choice between LLE and protein precipitation will depend on the specific requirements of the analysis, including sample volume, required cleanliness of the extract, and available instrumentation. It is imperative that any method is fully validated in the end-user's laboratory to ensure its accuracy, precision, and reliability for the intended application. Further research is needed to establish a comprehensive metabolic profile of this compound and to develop and validate specific quantitative methods for its various metabolites.

References

Troubleshooting & Optimization

Stability of 2C-B-Fly in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 2C-B-Fly in solution and appropriate storage conditions. The information is intended to help researchers design and execute experiments with greater accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound hydrochloride?

A1: Solid this compound hydrochloride is a stable compound. For long-term storage, it is recommended to keep it at -20°C. Under these conditions, the compound is reported to be stable for at least five years.[1]

Q2: How stable is this compound in solution?

A2: While specific quantitative stability data for this compound in various solutions is not extensively documented in peer-reviewed literature, phenethylamines as a class are generally stable molecules, particularly when stored as their salt forms.[2] Anecdotal evidence for the closely related compound 2C-B suggests high stability in aqueous solutions for extended periods, even with temperature fluctuations.[2][3] However, for quantitative and sensitive applications, it is crucial to prepare fresh solutions or conduct stability studies under your specific experimental conditions.

Q3: What factors can lead to the degradation of this compound in solution?

A3: Based on the general chemical properties of phenethylamines, several factors can contribute to the degradation of this compound in solution:

  • pH: The stability of phenethylamines can be pH-dependent. Extreme pH values may lead to hydrolysis or other forms of degradation.

  • Light: Exposure to ultraviolet (UV) or even ambient light can cause photodegradation of light-sensitive compounds. It is a good practice to protect solutions from light.

  • Oxidation: The phenethylamine (B48288) structure can be susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, or high temperatures.

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation.

Q4: What are the potential degradation pathways for this compound?

A4: Specific degradation products of this compound have not been fully characterized. However, metabolic studies of the related compound this compound-NBOMe have identified several biotransformation pathways, which may share similarities with chemical degradation pathways. These include hydroxylation, O-demethylation, and oxidative debromination.[4] Forced degradation studies on similar phenethylamine compounds also suggest that hydrolysis and oxidation are likely degradation routes.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Discoloration of the solution (e.g., turning yellow or brown) Oxidation of the phenethylamine structure.Prepare fresh solutions using deoxygenated solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid introducing metal contaminants. Consider adding an antioxidant if compatible with your experimental setup.
Precipitate formation in the solution Poor solubility at the storage temperature or change in pH.Ensure the storage temperature is appropriate for the solvent and concentration used. Verify the pH of the solution and adjust if necessary, keeping in mind the pH stability of this compound. Consider using a different solvent system if solubility is a persistent issue.
Inconsistent or lower-than-expected potency in assays Degradation of this compound in the stock or working solutions.Prepare fresh solutions before each experiment. Protect solutions from light by using amber vials or covering them with aluminum foil. Store stock solutions at low temperatures (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles. Perform a stability study under your specific experimental conditions to determine the usable lifetime of your solutions.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method. Ensure the purity of the starting material.

Summary of Storage Conditions and Stability

Form Solvent Temperature Light Condition Reported Stability Recommendations
Solid (Hydrochloride) N/A-20°CDark≥ 5 years[1]Store in a tightly sealed container in a freezer.
Solution Methanol (B129727), DMSO, PBS (pH 7.2)-20°CProtected from lightData not available; expected to be relatively stable for short periods.Prepare fresh solutions. For storage, use amber vials and store in a freezer. Avoid repeated freeze-thaw cycles by aliquoting.
Aqueous Solution Water, Buffers4°C or -20°CProtected from lightData not available; anecdotal evidence for related compounds suggests good stability.[2][3]Use purified, deoxygenated water. Buffer to a neutral or slightly acidic pH if compatible with the experiment. Store protected from light at low temperatures.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound hydrochloride (as a crystalline solid)

    • High-purity solvent (e.g., methanol, DMSO, or sterile water for injection)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Amber glass vials with screw caps

  • Procedure:

    • Allow the solid this compound hydrochloride to equilibrate to room temperature before opening the container to prevent condensation.

    • Accurately weigh the desired amount of this compound hydrochloride using an analytical balance.

    • Transfer the weighed solid to a volumetric flask.

    • Add a portion of the chosen solvent to the flask and sonicate or vortex until the solid is completely dissolved.

    • Add the solvent to the mark on the volumetric flask.

    • Mix the solution thoroughly by inverting the flask several times.

    • Transfer the stock solution to amber glass vials for storage.

    • For long-term storage, it is advisable to prepare several small aliquots to avoid repeated warming and cooling of the entire stock.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. The goal is to generate potential degradation products and identify the conditions under which the molecule is unstable.

  • Preparation of Sample Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, or 72 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate under the same conditions as the acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). Keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C) for a defined period.

    • Photodegradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-degraded control, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The analytical method should be capable of separating the parent this compound peak from any potential degradation product peaks.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent this compound and the formation of new peaks corresponding to degradation products.

    • Calculate the percentage of degradation in each condition.

    • If using LC-MS, attempt to identify the mass of the degradation products to propose their structures.

Visualizations

Signaling_Pathway This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Agonist 5-HT2B_Receptor 5-HT2B Receptor This compound->5-HT2B_Receptor Agonist 5-HT2C_Receptor 5-HT2C Receptor This compound->5-HT2C_Receptor Agonist Gq_G11_Protein Gq/G11 Protein Activation 5-HT2A_Receptor->Gq_G11_Protein 5-HT2B_Receptor->Gq_G11_Protein 5-HT2C_Receptor->Gq_G11_Protein PLC_Activation Phospholipase C (PLC) Activation Gq_G11_Protein->PLC_Activation PIP2_Hydrolysis PIP2 -> IP3 + DAG PLC_Activation->PIP2_Hydrolysis Downstream_Effects Psychedelic Effects (Altered Perception, etc.) PIP2_Hydrolysis->Downstream_Effects Second Messengers

Caption: Simplified signaling pathway of this compound via serotonin (B10506) 5-HT2 receptors.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) aliquot Aliquot for Different Stress Conditions prep_stock->aliquot acid Acid Hydrolysis (0.1M HCl, 60°C) aliquot->acid base Base Hydrolysis (0.1M NaOH, 60°C) aliquot->base oxidation Oxidation (3% H2O2, RT) aliquot->oxidation thermal Thermal (60°C) aliquot->thermal photo Photolytic (UV/Vis Light) aliquot->photo sampling Sample at Time Points (0, 24, 48, 72h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC/LC-MS sampling->analysis data Quantify Degradation & Identify Products analysis->data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic start Inconsistent Experimental Results? check_solution Check Solution Appearance start->check_solution discolored Discolored? check_solution->discolored precipitate Precipitate? check_solution->precipitate clear_colorless Clear & Colorless check_solution->clear_colorless discolored->precipitate No oxidation Probable Oxidation discolored->oxidation Yes precipitate->clear_colorless No solubility_issue Solubility/pH Issue precipitate->solubility_issue Yes analytical_issue Check Analytical Method & Purity clear_colorless->analytical_issue solution_oxidation Use deoxygenated solvents. Store under inert gas. oxidation->solution_oxidation solution_solubility Verify solvent/temperature compatibility. Check pH. solubility_issue->solution_solubility solution_analytical Run stability study. Verify starting material purity. analytical_issue->solution_analytical

Caption: Troubleshooting logic for stability issues with this compound solutions.

References

Technical Support Center: 2C-B-Fly and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation products of 2C-B-Fly and their detection. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

A1: Currently, there is limited direct research on the non-biological degradation of this compound. However, extensive studies on the metabolism of the closely related compound, this compound-NBOMe, provide significant insights into potential degradation pathways. The primary metabolic transformations, which can be considered analogous to degradation pathways, involve Phase I and Phase II reactions.

Phase I metabolic pathways for this compound-NBOMe, and likely for this compound, include:

  • Hydroxylation: Addition of one or more hydroxyl (-OH) groups to the molecule.

  • O-Demethylation: Removal of a methyl group from an ether.

  • Oxidative Debromination: Replacement of the bromine atom with a hydroxyl group.

  • N-dealkylation/N-demethoxybenzylation: Removal of the N-benzyl group (in the case of NBOMe derivatives).[1][2][3]

Following these initial changes, the resulting products can undergo Phase II conjugation:

  • Glucuronidation: Attachment of a glucuronic acid molecule.

  • N-acetylation: Addition of an acetyl group to the primary amine.[1][2][3]

Research on this compound-NBOMe has identified as many as 35 Phase I and nine Phase II metabolites.[1][2][3] Studies on similar "FLY" compounds, such as 2C-E-FLY and 2C-T-7-FLY, also show hydroxylation and N-acetylation as major metabolic steps.[4][5][6]

Q2: How should this compound samples be stored to minimize degradation?

A2: Proper storage is crucial to maintain the integrity of this compound samples. For long-term storage, this compound hydrochloride is reported to be stable for at least five years when kept at -20°C.[7] For solutions, anecdotal evidence for the related compound 2C-B suggests stability for over a year at room temperature when protected from light.[8][9]

To minimize degradation:

  • Store solid material in a cool, dark, and dry place.

  • For solutions, use amber vials to protect from light and consider refrigeration or freezing for extended periods.

  • Use high-purity, degassed solvents for preparing solutions to reduce the risk of oxidation.

Q3: What are the primary analytical methods for detecting this compound and its degradation products?

A3: The most effective analytical techniques for the identification and quantification of this compound and its metabolites are mass spectrometry-based methods. These include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for detecting metabolites in biological matrices.[1][2][3][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique, particularly for identifying the parent compound and less polar metabolites.[4][5][6]

  • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS/MS): This method provides high mass accuracy, which is invaluable for identifying unknown metabolites and degradation products.[4][5][6]

Troubleshooting Guides

GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing Active sites in the injector liner or column; improper column installation.Use a deactivated liner. Trim the first few centimeters of the column. Ensure the column is installed correctly to avoid dead volume.
Poor Sensitivity Sample degradation in the hot injector; leaks in the system.Optimize injector temperature. Check for leaks at the septum and fittings.
Ghost Peaks Contamination from previous injections or the sample matrix.Run a solvent blank. Bake out the injector and column.
Variable Retention Times Fluctuations in carrier gas flow; column contamination.Check for leaks in the gas lines. Condition the column.
LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Ion Suppression/Enhancement Co-eluting matrix components affecting analyte ionization.Improve chromatographic separation. Use a more effective sample preparation method (e.g., solid-phase extraction). Utilize a deuterated internal standard.
Poor Peak Shape Incompatible mobile phase pH; secondary interactions with the column.Adjust mobile phase pH to ensure the analyte is in a single ionic form. Use a column with a different stationary phase.
In-source Fragmentation High source temperature or cone voltage.Optimize source parameters to minimize fragmentation of the precursor ion.
Carryover Adsorption of the analyte to surfaces in the LC system.Implement a robust needle wash protocol. Use a stronger wash solvent.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound Metabolites in Human Liver Microsomes

  • Incubation: Incubate this compound with human liver microsomes in the presence of an NADPH-regenerating system at 37°C.

  • Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

  • Centrifugation: Centrifuge the sample to precipitate proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Detection of this compound and its Metabolites

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of known metabolites or full scan/product ion scan for untargeted screening.

    • Collision Energy: Optimize for each specific metabolite to achieve characteristic fragmentation patterns.

Data Presentation

Table 1: Key Metabolic Pathways of this compound-NBOMe

Metabolic Pathway Description Resulting Functional Group Reference
HydroxylationAddition of a hydroxyl group-OH[1][2][3]
O-DemethylationRemoval of a methyl group from an ether-OH[1][2][3]
Oxidative DebrominationReplacement of bromine with a hydroxyl group-OH[1][2][3]
N-demethoxybenzylationRemoval of the N-(2-methoxybenzyl) groupPrimary amine[1][2][3]
GlucuronidationConjugation with glucuronic acidGlucuronide[1][2][3]
N-acetylationAddition of an acetyl group to the amineN-acetyl[1][2][3]

Visualizations

degradation_pathway cluster_phase1 Phase I Degradation cluster_phase2 Phase II Conjugation This compound This compound Hydroxylated_Metabolites Hydroxylated Metabolites This compound->Hydroxylated_Metabolites Hydroxylation Debrominated_Metabolites Debrominated/Hydroxylated Metabolites This compound->Debrominated_Metabolites Oxidative Debromination N_Dealkylated_Metabolites N-Dealkylated Metabolites (if applicable) This compound->N_Dealkylated_Metabolites N-Dealkylation Glucuronide_Conjugates Glucuronide Conjugates Hydroxylated_Metabolites->Glucuronide_Conjugates Glucuronidation N_Acetyl_Conjugates N-Acetyl Conjugates N_Dealkylated_Metabolites->N_Acetyl_Conjugates N-Acetylation

Caption: Predicted degradation pathways of this compound based on metabolic studies.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection Sample Biological Sample (e.g., Microsomes) Extraction Solvent Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC Liquid Chromatography Separation Concentration->LC MS Mass Spectrometry Detection LC->MS Data_Analysis Data Analysis & Metabolite Identification MS->Data_Analysis

Caption: General experimental workflow for the detection of this compound degradation products.

References

Technical Support Center: Optimizing GC-MS Parameters for 2C-B-Fly Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 2C-B-Fly.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC-MS analysis of this compound?

A1: Yes, derivatization is highly recommended for the analysis of this compound and other phenethylamines by GC-MS. The primary amine group in this compound is polar and can interact with active sites in the GC system, leading to poor chromatographic performance, including peak tailing and reduced sensitivity. Derivatization increases the volatility and thermal stability of the analyte, resulting in improved peak shape and more informative mass spectra.[1]

Q2: What are the recommended derivatization reagents for this compound?

A2: Common derivatization reagents for phenethylamines include acylating agents like N-methyl-bis-trifluoroacetamide (MBTFA) and trifluoroacetic anhydride (B1165640) (TFAA). MBTFA is often preferred as it rapidly and selectively derivatizes amino groups.[2] Caution should be exercised when using TFAA with "FLY" compounds, as it has been reported to potentially cause dehydrogenation. This can be mitigated by the addition of triethylamine (B128534).

Q3: What are the expected challenges when analyzing this compound by GC-MS?

A3: The primary challenges include:

  • Peak Tailing: Due to the polar nature of the primary amine. This is addressed by derivatization.

  • Thermal Degradation: High temperatures in the injector or column can cause the molecule to break down. Optimization of temperature settings is crucial.

  • Analyte Adsorption: Active sites in the GC inlet and column can adsorb the analyte, leading to poor peak shape and low response. Using deactivated liners and columns is important.

  • Derivatization Artifacts: As mentioned, some derivatization procedures may lead to side reactions like dehydrogenation for "FLY" compounds.

Q4: Has a standardized GC-MS method for this compound been published?

A4: While this compound has been identified using GC-MS in forensic laboratories, a universally standardized and validated method is not widely published in peer-reviewed literature. However, established methods for structurally similar compounds, such as 2C-B, provide a strong foundation for method development.

Experimental Protocols

Below are detailed methodologies for the analysis of this compound, adapted from established protocols for related phenethylamines.

Sample Preparation: Solid-Phase Extraction (SPE) from Biological Matrices

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

  • Conditioning: Condition a polymeric strong cation exchange SPE cartridge.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash the cartridge with 3 mL of methanol.

  • Drying: Dry the cartridge under a vacuum for 5 minutes.

  • Elution: Elute the analyte with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2, v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for derivatization and GC-MS analysis.[1]

Derivatization Protocol (using MBTFA)
  • To the dried and reconstituted sample extract, add 50 µL of N-methyl-bis-trifluoroacetamide (MBTFA).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS injection.

GC-MS Parameters

The following table summarizes recommended starting parameters for the GC-MS analysis of derivatized this compound, based on methods for related compounds.

ParameterValue
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injector Temperature280 °C
Oven ProgramInitial temperature 80 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection Volume1 µL
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Range40-550 m/z
Solvent Delay4 minutes

Note: These parameters should be optimized for your specific instrument and application.

Expected Quantitative Data
CompoundRetention Time (approx.)Molecular Ion (M+) of TFA-derivativeKey Mass Fragments (m/z)
This compound~6.2 min379/381Based on de-bromo analog: 301 (M+), 205, 176, 146

Note: The exact retention time and mass fragments should be confirmed by running a certified reference standard.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the injector liner or column. 2. Incomplete derivatization. 3. Column contamination.1. Use a deactivated injector liner and a high-quality, inert GC column. 2. Optimize derivatization conditions (time, temperature, reagent volume). Ensure anhydrous conditions. 3. Bake out the column or trim the first few centimeters from the inlet side.
Low or No Signal 1. Analyte degradation in the injector. 2. Poor extraction recovery. 3. Mass spectrometer source needs cleaning.1. Lower the injector temperature in 10°C increments. 2. Optimize the sample preparation and SPE procedure. 3. Perform routine maintenance on the MS ion source.
Inconsistent Retention Times 1. Leaks in the GC system. 2. Fluctuations in carrier gas flow. 3. Column aging.1. Perform a leak check on the system. 2. Ensure the gas supply is stable and regulators are functioning correctly. 3. Condition the column or replace if necessary.
Unexpected Peaks in Chromatogram 1. Contamination from solvents or sample handling. 2. Derivatization byproducts or artifacts (e.g., dehydrogenation).1. Run a solvent blank to identify sources of contamination. 2. If using TFAA, consider adding triethylamine to the reaction mixture. Alternatively, use a milder derivatizing agent like MBTFA.

Visualized Workflows and Logic

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Biological Sample (Urine/Blood) spe Solid-Phase Extraction (SPE) sample->spe elute Elution spe->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution in Ethyl Acetate dry->reconstitute add_mbtfa Add MBTFA reconstitute->add_mbtfa heat Heat at 70°C for 30 min add_mbtfa->heat injection GC-MS Injection heat->injection data_acq Data Acquisition injection->data_acq data_proc Data Processing data_acq->data_proc

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing low_signal Low/No Signal? peak_tailing->low_signal No check_derivatization Check Derivatization Protocol peak_tailing->check_derivatization Yes inconsistent_rt Inconsistent RT? low_signal->inconsistent_rt No check_injector_temp Lower Injector Temperature low_signal->check_injector_temp Yes leak_check Perform System Leak Check inconsistent_rt->leak_check Yes end_node Problem Resolved inconsistent_rt->end_node No check_liner_column Use Deactivated Liner/Column check_derivatization->check_liner_column check_liner_column->end_node optimize_spe Optimize SPE Recovery check_injector_temp->optimize_spe clean_ms_source Clean MS Source optimize_spe->clean_ms_source clean_ms_source->end_node check_gas_flow Verify Carrier Gas Flow leak_check->check_gas_flow check_gas_flow->end_node

References

Overcoming matrix effects in LC-MS analysis of 2C-B-Fly

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the liquid chromatography-mass spectrometry (LC-MS) analysis of 2C-B-Fly, with a focus on overcoming matrix effects.

Troubleshooting Guides

This section offers detailed solutions to specific issues encountered during the LC-MS analysis of this compound from biological matrices.

Q1: What are matrix effects and why are they a critical issue for this compound analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] In electrospray ionization (ESI), which is commonly used in LC-MS, the analyte must be ionized to be detected. Components of the biological matrix (e.g., phospholipids, salts, proteins in blood or urine) can compete with the analyte for ionization, leading to a suppressed signal (ion suppression), or in some cases, an enhanced signal (ion enhancement).[1][2]

This phenomenon is a major concern in quantitative bioanalysis because it can severely compromise the accuracy, precision, and sensitivity of the method, leading to erroneous concentration measurements of this compound.[2][3] Given that this compound is a potent compound often present at low concentrations, mitigating these effects is crucial for reliable results.[4]

Q2: How can I properly identify and quantify matrix effects in my this compound assay?

A: The most common and accepted method for quantifying matrix effects is the post-extraction spike analysis .[2][3] This procedure helps to isolate the effect of the matrix from the efficiency of the extraction procedure.

Experimental Protocol: Quantifying Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (this compound) and the internal standard (IS) into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Process blank biological matrix (e.g., whole blood, urine) through the entire sample preparation procedure. Spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure. (This set is used to determine recovery).

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Calculate the Matrix Effect (ME) percentage using the peak areas from Set A and Set B:

      • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

    • To assess the overall process efficiency, calculate the Recovery (RE) percentage using Set B and Set C:

      • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A stable isotope-labeled internal standard is the best tool to compensate for these effects, as it co-elutes and experiences similar matrix effects as the analyte.[5][6] The Internal Standard (IS) Normalized Matrix Factor is a key validation parameter.[2][7]

Q3: Which sample preparation method is most effective for minimizing matrix effects for this compound?

A: The choice of sample preparation is critical and depends on the complexity of the matrix and the required sensitivity. The goal is to selectively remove matrix components, particularly phospholipids, which are a major cause of ion suppression.[2] While specific comparative data for this compound is limited, general performance for novel psychoactive substances (NPS) provides a strong guideline.[8]

  • Protein Precipitation (PPT): Fast and simple, but often results in the least clean extract, leaving significant matrix components. It is generally not recommended for assays requiring high sensitivity due to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent. Optimizing the pH and solvent choice is crucial for good recovery of this compound, which is a basic compound.[4]

  • Solid-Phase Extraction (SPE): Widely considered the most effective technique for removing matrix interferences, providing the cleanest extracts and thus minimizing matrix effects.[9][10] It offers high recovery and concentration of the analyte. For this compound, a mixed-mode or polymeric cation exchange sorbent is often suitable.[11]

Table 1: Comparison of Sample Preparation Methods for NPS in Biological Matrices

MethodTypical Recovery (%)Matrix Effect ReductionThroughputCostKey Consideration
Protein Precipitation (PPT) 80 - 110%PoorHighLowProne to significant ion suppression.
Liquid-Liquid Extraction (LLE) 60 - 95%ModerateMediumMediumSolvent choice and pH are critical for efficiency.[12]
Solid-Phase Extraction (SPE) 85 - 105%ExcellentLow-MediumHighRequires method development to select the correct sorbent and solvents.[9][13]

Note: The values presented are typical for novel psychoactive substances and should be validated specifically for this compound in your laboratory.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Whole Blood
  • To 100 µL of whole blood sample (calibrator, QC, or unknown) in a microcentrifuge tube, add the internal standard.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine
  • To 1 mL of urine sample in a glass tube, add the internal standard.

  • Add 100 µL of a suitable buffer to basify the sample (e.g., 1M sodium carbonate buffer, pH ~9.5).

  • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a 9:1 mixture of hexane:isoamyl alcohol).

  • Cap and vortex for 2 minutes, then gently mix on a rocker for 15 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Blood

This protocol uses a generic mixed-mode cation exchange cartridge. It must be optimized.

  • Sample Pre-treatment: Dilute 200 µL of plasma/blood with 600 µL of 4% phosphoric acid. Vortex and centrifuge.

  • Condition Cartridge: Condition the SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of deionized water. Do not allow the sorbent to dry.[10]

  • Load Sample: Load the pre-treated sample onto the cartridge and allow it to pass through slowly.

  • Wash Cartridge:

    • Wash with 1 mL of deionized water.

    • Wash with 1 mL of methanol to remove neutral and acidic interferences.

  • Elute Analyte: Elute this compound with 1 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for injection.

Mandatory Visualizations

troubleshooting_workflow start Poor Quantitative Performance (Inaccuracy, Imprecision, Low Sensitivity) check_is 1. Check Internal Standard (IS) Response start->check_is is_ok IS Response is Stable and Consistent check_is->is_ok Yes is_bad IS Response is Low or Erratic check_is->is_bad No assess_me 2. Assess Matrix Effect (Post-Extraction Spike) is_ok->assess_me other_issues Investigate Other Issues (e.g., Analyte Stability, Recovery) is_bad->other_issues me_found Matrix Effect Confirmed (Suppression or Enhancement) assess_me->me_found Yes no_me No Significant Matrix Effect assess_me->no_me No optimize_sp 3a. Optimize Sample Prep me_found->optimize_sp optimize_lc 3b. Optimize Chromatography me_found->optimize_lc optimize_ms 3c. Optimize MS Source me_found->optimize_ms no_me->other_issues solution_sp Switch to SPE or LLE Improve Wash/Elution Steps optimize_sp->solution_sp solution_lc Increase Gradient Time Use Different Column Chemistry (e.g., Phenyl-Hexyl) optimize_lc->solution_lc solution_ms Adjust Gas Temps, Flow Rates Optimize Voltages optimize_ms->solution_ms revalidate Re-Validate Method solution_sp->revalidate solution_lc->revalidate solution_ms->revalidate

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

sample_prep_workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt1 Add Sample + IS ppt2 Add Acetonitrile ppt1->ppt2 ppt3 Vortex & Centrifuge ppt2->ppt3 ppt4 Collect Supernatant ppt3->ppt4 ppt_end Evaporate & Reconstitute ppt4->ppt_end lle1 Add Sample + IS + Buffer lle2 Add Organic Solvent lle1->lle2 lle3 Vortex & Centrifuge lle2->lle3 lle4 Collect Organic Layer lle3->lle4 lle_end Evaporate & Reconstitute lle4->lle_end spe1 Condition Cartridge spe2 Load Pre-treated Sample spe1->spe2 spe3 Wash Away Interferences spe2->spe3 spe4 Elute Analyte spe3->spe4 spe_end Evaporate & Reconstitute spe4->spe_end

Caption: Experimental workflows for common sample preparation techniques.

Frequently Asked Questions (FAQs)

Q: My this compound signal is low and inconsistent across different samples. Could this be a matrix effect? A: Yes, this is a classic symptom of ion suppression. The variability in the composition of biological samples between different individuals can lead to different degrees of suppression, causing poor precision and accuracy in your results.[1] It is recommended to perform a post-extraction spike experiment as detailed in the troubleshooting guide to confirm and quantify the matrix effect.

Q: What is the best type of internal standard to use for this compound analysis? A: The gold standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4).[5][6] A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will behave the same way during sample preparation and ionization.[6] This allows it to effectively compensate for both extraction recovery variations and matrix effects. If a SIL standard is not available, a close structural analog can be used, but it may not compensate for matrix effects as effectively and requires more rigorous validation.

Q: Can simply diluting my sample solve the matrix effect problem? A: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. This "dilute-and-shoot" approach is simple but has a major drawback: it also dilutes the analyte, which can compromise the method's sensitivity and may not be suitable for detecting low concentrations of this compound.[14]

Q: Are there alternatives to ESI that are less prone to matrix effects? A: Yes, Atmospheric Pressure Chemical Ionization (APCI) is another common ionization technique that is generally less susceptible to matrix effects than ESI. APCI is better suited for less polar compounds, and the ionization occurs in the gas phase, which is less affected by non-volatile matrix components. However, ESI is often more sensitive for polar compounds like this compound. Switching the ionization source could be a viable strategy if matrix effects with ESI cannot be overcome through sample preparation and chromatography.

References

Technical Support Center: Quantifying 2C-B-Fly in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 2C-B-Fly in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in biological samples?

A1: The main challenges include:

  • Low Concentrations: As a potent psychoactive substance, this compound is often present at very low concentrations in biological fluids like blood and urine, requiring highly sensitive analytical instrumentation.

  • Extensive Metabolism: Similar to other phenethylamines, this compound is expected to undergo significant metabolism in the body. This results in low concentrations of the parent drug, making detection difficult. Analysis may need to target more abundant metabolites.[1][2]

  • Matrix Effects: Biological matrices are complex and can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement and affecting the accuracy of quantification.

  • Lack of Certified Reference Materials: The availability of certified reference materials for this compound and its metabolites can be limited, which is crucial for method validation and quality control.

  • Isomeric Compounds: Differentiating this compound from its structural isomers can be challenging and requires high-resolution analytical techniques.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are necessary for detecting the low concentrations of this compound and its metabolites in complex biological matrices.[1][3] Gas chromatography-mass spectrometry (GC-MS) is also a viable option, often requiring derivatization to improve the chromatographic properties of the analyte.[4]

Q3: What are the expected metabolites of this compound I should consider targeting?

A3: While specific metabolism of this compound is not extensively documented, based on its structural analogue this compound-NBOMe and other phenethylamines, expected metabolic pathways include hydroxylation, O-demethylation, and N-acetylation.[1][5] Therefore, it is advisable to screen for hydroxylated and N-acetylated metabolites in addition to the parent compound to increase the window of detection.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6][7]

  • Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., this compound-d4) to compensate for matrix effects and variations in sample processing.[8]

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects.[3]

Q5: What is a suitable internal standard for this compound quantification?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d4. This is because it has nearly identical chemical and physical properties to the unlabeled analyte, and thus co-elutes and experiences similar matrix effects.[8] If a deuterated standard is unavailable, a structurally similar compound with a different mass can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Degradation of this compound in the sample. 2. Inefficient extraction from the biological matrix. 3. Severe ion suppression due to matrix effects. 4. Insufficient instrument sensitivity.1. Ensure proper sample storage conditions (e.g., -20°C or lower) and perform stability studies. 2. Optimize the sample preparation method (e.g., adjust pH, change extraction solvent or SPE sorbent). 3. Improve sample cleanup, optimize chromatography, and use a stable isotope-labeled internal standard. 4. Check instrument tuning and sensitivity. Consider using a more sensitive instrument if available.
Poor Peak Shape (Tailing or Fronting) 1. Active sites on the analytical column. 2. Incompatibility between the sample solvent and the mobile phase. 3. Overloading the analytical column.1. Use a column with end-capping or add a small amount of a competing base to the mobile phase. 2. Ensure the final sample extract is dissolved in a solvent similar in strength to the initial mobile phase. 3. Reduce the injection volume or dilute the sample.
High Variability in Results 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Instability of the analyte during sample processing.1. Standardize and automate the sample preparation workflow where possible. 2. Use a stable isotope-labeled internal standard for every sample. Prepare calibrators and quality controls in the same matrix. 3. Investigate the stability of this compound under your experimental conditions (e.g., temperature, pH).
Interference Peaks 1. Co-elution of endogenous matrix components or metabolites. 2. Presence of isomeric compounds.1. Optimize the chromatographic separation to resolve the interference. Employ more selective mass transitions (MRM). 2. Use a high-resolution mass spectrometer (e.g., QTOF-MS) for better mass accuracy and to aid in identification.[4]

Quantitative Data

As of late 2025, validated quantitative data for this compound in human biological matrices is not widely published. The following table provides estimated and analogous quantitative parameters based on the analysis of this compound-NBOMe in rodent models and general practices in forensic toxicology.[3]

ParameterBiological MatrixAnalytical MethodEstimated Value
Limit of Quantification (LOQ) Serum/PlasmaLC-MS/MS0.1 - 1 ng/mL
UrineLC-MS/MS0.5 - 5 ng/mL
Limit of Detection (LOD) Serum/PlasmaLC-MS/MS0.05 - 0.5 ng/mL
UrineLC-MS/MS0.1 - 1 ng/mL
Recovery Serum/PlasmaSPE> 80%
UrineLLE> 85%
Matrix Effect Serum/PlasmaLC-MS/MS75 - 110%
UrineLC-MS/MS70 - 120%

Note: These values are for guidance only and must be experimentally determined and validated for your specific assay.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Blood/Plasma
  • Pre-treatment: To 1 mL of plasma, add an internal standard (e.g., this compound-d4). Add 2 mL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6) and vortex.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727), followed by 2 mL of deionized water, and finally 2 mL of the phosphate buffer.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with 2 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

Analytical Method: LC-MS/MS
  • LC Column: A C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS Detection: Electrospray ionization (ESI) in positive mode.

  • MS/MS Transitions: Monitor at least two specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard for confident identification and quantification.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (Blood/Urine) Add_IS Add Internal Standard (IS) Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Result Quantitative Result Data_Processing->Result Troubleshooting_Low_Signal cluster_analyte_issue Analyte-Specific Issues cluster_system_issue Systemic Issues Start Low or No Analyte Signal Check_IS Check Internal Standard (IS) Signal Start->Check_IS IS_OK IS Signal OK? Check_IS->IS_OK Degradation Analyte Degradation IS_OK->Degradation Yes Poor_Recovery Poor Extraction Recovery IS_OK->Poor_Recovery Yes Ion_Suppression Severe Ion Suppression IS_OK->Ion_Suppression No IS_Low IS Signal Also Low IS_Low->Ion_Suppression Instrument_Sensitivity Low Instrument Sensitivity IS_Low->Instrument_Sensitivity Solution1 Solution1 Degradation->Solution1 Investigate Stability Solution2 Solution2 Poor_Recovery->Solution2 Optimize Extraction Solution3 Solution3 Ion_Suppression->Solution3 Improve Cleanup/ Chromatography Solution4 Solution4 Instrument_Sensitivity->Solution4 Check Instrument Tuning

References

Technical Support Center: Method Validation for 2C-B-Fly Analytical Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical validation of 2C-B-Fly.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing and validating analytical methods for this compound?

A1: As a designer drug, or new psychoactive substance (NPS), this compound presents several analytical challenges.[1][2] These include the rapid emergence of new, structurally similar compounds, which can complicate identification.[1][2] Additionally, a lack of commercially available, certified reference standards can hinder accurate quantification and method validation.[2] The low dosage at which this compound is typically active necessitates highly sensitive analytical methods for detection in biological matrices.[3]

Q2: Which analytical techniques are most suitable for the analysis of this compound?

A2: Several advanced analytical techniques are well-suited for the detection and quantification of this compound and related phenethylamines. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used and robust technique, often requiring derivatization to improve the chromatographic behavior of this compound.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and selectivity, making it ideal for analyzing complex biological samples with low analyte concentrations.[6]

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A reliable method for quantification, particularly in less complex matrices like seized drug materials.[5]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS provide detailed information about the molecular structure, aiding in the identification of novel compounds.[2]

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: Yes, derivatization is often recommended for the GC-MS analysis of phenethylamines like this compound.[5] The primary amine group in the this compound molecule can lead to poor peak shape and thermal degradation during GC analysis. Derivatization, for example with trifluoroacetic anhydride (B1165640) (TFA), improves the volatility and thermal stability of the analyte, resulting in better chromatographic separation and more informative mass spectra.[5][7] However, care must be taken during derivatization, as harsh conditions can sometimes lead to the formation of unwanted byproducts.[5]

Q4: What are the expected metabolites of this compound?

A4: While specific metabolism studies for this compound are not extensively detailed in the provided search results, studies on the closely related compound this compound-NBOMe show major metabolic pathways including mono- and poly-hydroxylation, O-demethylation, and oxidative debromination.[3][8] These reactions are followed by phase II conjugation reactions like glucuronidation and/or N-acetylation.[3][8] When analyzing biological samples, it is crucial to consider these potential metabolites, as the parent compound may be present at very low concentrations or be entirely metabolized.[3]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the analysis of this compound using various chromatographic techniques.

GC-MS Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites in the injector liner or column.- Incomplete derivatization.- Inappropriate injection temperature.- Use a deactivated injector liner and a high-quality, inert GC column.- Optimize derivatization conditions (reagent concentration, temperature, and time).- Adjust the injector temperature to prevent analyte degradation.
Low Signal Intensity / No Peak - Analyte degradation in the injector.- Inefficient extraction from the sample matrix.- Leaks in the GC system.- Lower the injection port temperature.- Optimize the sample preparation procedure (e.g., pH adjustment during liquid-liquid extraction).- Perform a leak check of the GC inlet and connections.
Inconsistent Retention Times - Fluctuations in oven temperature or carrier gas flow rate.- Column contamination.- Ensure the GC oven is properly calibrated and the carrier gas supply is stable.- Bake out the column at a high temperature (within the column's limits) or trim the first few centimeters of the column.
Extraneous Peaks in Chromatogram - Contamination from sample preparation (e.g., solvents, glassware).- Septum bleed from the injector.- Carryover from a previous injection.- Run a blank analysis of your extraction solvents.- Use high-quality septa and replace them regularly.- Inject a solvent blank after a high-concentration sample to check for carryover.
LC-MS/MS & HPLC-UV Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Ion Suppression or Enhancement (LC-MS) - Co-eluting matrix components interfering with the ionization of this compound.[9]- Improve sample clean-up using techniques like solid-phase extraction (SPE).- Optimize chromatographic separation to resolve this compound from interfering compounds.- Use a stable isotope-labeled internal standard to compensate for matrix effects.
Split or Broad Peaks - Column void or contamination.- Sample solvent incompatible with the mobile phase.- Injection of too large a sample volume.- Reverse-flush the column or replace it if necessary.- Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase.- Reduce the injection volume.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and ensure it is delivering a consistent flow rate.
High Backpressure - Blockage in the HPLC system (e.g., guard column, column frit, tubing).- Particulate matter in the sample.- Systematically check and replace components (start with the guard column).- Filter all samples before injection.

Data Presentation

The following tables summarize available quantitative data for the analysis of this compound and related compounds. Note: Validated method performance parameters specifically for this compound are not widely available in the reviewed literature. The data presented for the related compound this compound-NBOMe can serve as a reference.

Table 1: LC-MS/MS Method Parameters for this compound-NBOMe in Biological Matrices

ParameterValueReference
Analyte This compound-NBOMe[10]
Matrix Rat Serum[10]
Limit of Quantification (LOQ) 1 ng/mL[10]
Matrix Rat Brain Tissue[10]
Limit of Quantification (LOQ) 1 ng/g[10]

Table 2: General Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₂H₁₄BrNO₂[11]
Molecular Weight 284.1 g/mol [11]
Monoisotopic Mass 283.0259 u[11]
Exact Mass [M+H]⁺ 284.0281 u[11]

Experimental Protocols

Sample Preparation for GC-MS Analysis (Acid-Base Extraction)

This protocol is a general procedure for extracting phenethylamines from a sample matrix.

  • Acidification: Dissolve the sample in an acidic solution (e.g., 0.1 M HCl).

  • Extraction of Neutral/Acidic Impurities: Perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities. Discard the organic layer.

  • Basification: Basify the remaining aqueous layer to a pH > 9 with a suitable base (e.g., 1 M NaOH).

  • Analyte Extraction: Extract the basic aqueous layer with an organic solvent (e.g., ethyl acetate). The this compound will move into the organic phase.

  • Drying and Concentration: Separate the organic layer, dry it with a drying agent (e.g., anhydrous sodium sulfate), and then evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution and Derivatization: Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate). For GC-MS analysis, a derivatization step is recommended.

LC-MS/MS Analysis of this compound-NBOMe in Serum

The following is a summary of the LC-MS/MS conditions used for the analysis of this compound-NBOMe in rat serum[10]:

  • Instrumentation: Ultra-High Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Sample Pre-treatment:

    • Dilute 200 µL of serum with 200 µL of 1% ammonia (B1221849) solution.

    • Homogenize the sample.

    • Add 400 µL of ethyl acetate (B1210297) and homogenize again.

    • Centrifuge the sample.

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound-NBOMe.

Mandatory Visualizations

This compound Analytical Workflow

This compound Analytical Workflow cluster_sample_prep Sample Preparation cluster_data Data Processing Sample Biological Sample (Blood, Urine, Tissue) Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LCMS LC-MS/MS Extraction->LCMS HPLC HPLC-UV Extraction->HPLC GCMS GC-MS Derivatization->GCMS Qualitative Qualitative ID (Mass Spectra, RT) GCMS->Qualitative LCMS->Qualitative Quantitative Quantitative Analysis (Calibration Curve) HPLC->Quantitative Qualitative->Quantitative Validation Method Validation (Accuracy, Precision, etc.) Quantitative->Validation

Caption: General experimental workflow for the analysis of this compound.

5-HT2A Receptor Signaling Pathway

This compound is a potent agonist of the serotonin (B10506) 5-HT2A receptor.[12] Activation of this Gq-coupled receptor initiates a complex intracellular signaling cascade.

References

Technical Support Center: Chromatographic Analysis of 2C-B-Fly and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the chromatographic resolution of 2C-B-Fly and its analogues. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges. The basic nature of these phenethylamine (B48288) compounds often leads to interactions with stationary phases, resulting in poor peak shapes and challenging separations. This guide offers solutions to optimize your analytical methods for robust and reproducible results.

Troubleshooting Guide

This guide addresses specific issues encountered during the chromatographic analysis of this compound and related compounds in a direct question-and-answer format.

Question: My this compound peak is exhibiting significant tailing. What is the cause and how can I resolve it?

Answer: Peak tailing for basic compounds like this compound is commonly caused by secondary interactions between the analyte's amine groups and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1][2]

Solutions:

  • Optimize Mobile Phase pH: Adjusting the mobile phase to a low pH (around 2-3) with an additive like formic or acetic acid will protonate the amine group on the analyte.[1] This reduces its interaction with the silanol groups.

  • Use Mobile Phase Modifiers: Add a small amount of a basic competitor, such as triethylamine (B128534) (TEA) at a concentration of ~0.1% (v/v), to the mobile phase.[1] TEA acts as a silanol-masking agent, effectively blocking the sites of secondary interaction.[1]

  • Select an Appropriate Column: Utilize a modern, high-purity, end-capped column.[1] End-capping chemically bonds residual silanol groups, minimizing their availability for interaction.[1]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 10-50 mM) in the mobile phase can also help to minimize silanol interactions and improve peak symmetry.[1]

Question: The peak for my analyte is fronting. What are the likely causes and solutions?

Answer: Peak fronting is typically a result of column overload or a mismatch between the sample solvent and the mobile phase.[1]

Solutions:

  • Reduce Sample Concentration: The most common cause of fronting is injecting a sample that is too concentrated.[1] Dilute your sample or decrease the injection volume.[1]

  • Match Sample Solvent to Mobile Phase: Dissolving your sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[1] Whenever feasible, dissolve your sample in the initial mobile phase mixture.[1]

  • Check Column Health: In some cases, a poorly packed column or a collapse of the stationary phase bed can lead to fronting.[1] If other solutions fail, the column may need to be replaced.[1]

Question: I am observing split peaks in my chromatogram. How can I troubleshoot this?

Answer: Peak splitting can indicate several issues, ranging from problems at the column inlet to co-elution with an interfering substance.[1]

Solutions:

  • Inspect for Blockages: If all peaks in the chromatogram are split, it may suggest a blocked inlet frit.[1] Try back-flushing the column to dislodge any particulate matter.[1]

  • Check for Column Voids: A void or channel in the column packing can also cause splitting.[1] This often requires column replacement.[1]

  • Optimize Separation for Co-elution: If only the analyte peak is split, you may be observing co-elution with a closely related impurity or analogue.[1] To resolve this, modify the separation conditions by adjusting the mobile phase gradient, changing the organic solvent, or trying a different stationary phase.[1]

Question: How can I improve the separation between this compound and a structurally similar analogue?

Answer: Enhancing the resolution between closely eluting species requires careful optimization of the chromatographic conditions.

Solutions:

  • Adjust Gradient Slope: A shallower gradient increases the separation time and can improve the resolution of closely related compounds.[3]

  • Change Organic Modifier: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can alter selectivity. Experiment with different solvents to see which provides better separation for your specific analogues.

  • Vary Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be required. For polar basic compounds, consider switching from a standard C18 column to a Phenyl or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[4]

  • Modify Column Temperature: Increasing the column temperature can improve peak efficiency and may alter selectivity, potentially resolving co-eluting peaks.[1]

Frequently Asked Questions (FAQs)

What is the most suitable column type for analyzing this compound and its analogues? For High-Performance Liquid Chromatography (HPLC), a reversed-phase column, such as a C18, is the most common choice.[5][6] To minimize peak tailing, it is highly recommended to use a modern, end-capped column made with high-purity silica.[1] For separating highly polar analogues, a HILIC column can be an effective alternative.[4]

Which mobile phase additives are most effective for improving peak shape? Acidic additives like formic acid (typically 0.1-0.3%) are used to control the pH and ensure the analytes are in a single ionic state.[1][6] For problematic peak tailing, adding a silanol-masking agent like triethylamine (TEA) at low concentrations (~0.1%) is a very effective strategy.[1]

Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable technique for these compounds? GC-MS can be used for the analysis of this compound and its analogues.[7][8] However, as phenethylamines, they may exhibit poor chromatographic behavior. Derivatization is often required to improve their volatility and reduce peak tailing, making the analysis more robust.[8][9]

How should I prepare samples from complex biological matrices like blood or urine? For biological samples, a sample cleanup step is critical to remove interfering substances.[10] Protein precipitation is a common and effective method for blood or plasma samples.[10] This typically involves adding a threefold volume of ice-cold acetonitrile to the sample, vortexing, centrifuging to pellet the precipitated proteins, and then processing the supernatant.[10] For urine, a "dilute and shoot" approach, where the sample is simply diluted with the mobile phase and filtered, can sometimes be sufficient.[10]

What are typical starting parameters for an LC-MS method? A good starting point for an LC-MS method would be a C18 reversed-phase column with a gradient elution. The mobile phase could consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[5] A typical flow rate would be between 0.8 and 1.5 mL/min for a standard 4.6 mm ID column, with a column temperature of 30-50 °C.[1] Detection would be performed using a mass spectrometer in positive electrospray ionization (ESI) mode.[8]

Data Presentation

Table 1: Troubleshooting Summary for Common Chromatographic Issues

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with residual silanols.[1]Lower mobile phase pH to 2-3; add 0.1% TEA to mobile phase; use an end-capped column.[1]
Peak Fronting Column overload; sample solvent stronger than mobile phase.[1]Dilute sample or reduce injection volume; dissolve sample in the initial mobile phase.[1]
Split Peaks Blocked column frit; void in stationary phase; co-elution.[1]Back-flush column; replace column; modify separation gradient or mobile phase.[1]
Poor Resolution Insufficient selectivity between analytes.Optimize gradient (make shallower); try a different organic modifier or stationary phase.[3]

Table 2: Typical Starting HPLC/LC-MS Method Parameters

ParameterTypical SettingRationale
Column Reversed-Phase C18 (end-capped), 2.1-4.6 mm ID, <5 µm particlesGood retention for phenethylamines; end-capping reduces tailing.[1][5]
Mobile Phase A Water + 0.1% Formic AcidProvides protons to keep basic analytes in a consistent ionic state.[6]
Mobile Phase B Acetonitrile or Methanol (B129727) + 0.1% Formic AcidOrganic solvent for elution. Acetonitrile often provides sharper peaks.[11]
Gradient Start at 5-10% B, ramp up to 95% BElutes compounds across a range of polarities.[12]
Flow Rate 0.8 - 1.5 mL/min (for 4.6 mm ID column)Deviating from the optimal flow rate can cause peak broadening.[1]
Column Temp. 30 - 50 °CHigher temperatures can improve peak efficiency and reduce tailing.[1]
Injection Vol. 1 - 10 µLKeep low to prevent column overload and peak distortion.[1]
Detector MS (ESI+) or UV (Diode Array)MS provides high sensitivity and selectivity; UV is suitable for less complex samples.[10]

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis in a Non-Complex Matrix

This protocol is suitable for the analysis of reference standards or seized drug materials.

  • Sample Preparation: a. Accurately weigh 1 mg of the sample powder. b. Dissolve in 10 mL of methanol to create a 100 µg/mL stock solution. c. Further dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1 µg/mL). d. Filter the final solution through a 0.22 µm syringe filter before injection.[10]

  • LC Conditions: a. Column: C18, 2.1 x 50 mm, 2.7 µm. b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: Acetonitrile. d. Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes. e. Flow Rate: 0.6 mL/min. f. Column Temperature: 40 °C. g. Injection Volume: 2 µL.

  • MS/MS Conditions: a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and its analogues using a reference standard.

  • Data Analysis: a. Quantify the analyte by comparing its peak area to a calibration curve prepared from certified reference standards.[10]

Protocol 2: Sample Preparation from Whole Blood via Protein Precipitation

This protocol is designed for the extraction of this compound from a complex biological matrix.[10]

  • Precipitation: a. In a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing a suitable internal standard, e.g., this compound-d4) to 100 µL of the whole blood sample.[10] b. Vortex the mixture vigorously for 1 minute to precipitate proteins.[10]

  • Separation: a. Centrifuge the tube at 14,000 rpm for 10 minutes at 4 °C.[10]

  • Evaporation and Reconstitution: a. Carefully transfer the clear supernatant to a new tube. b. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.[10] c. Reconstitute the dried residue in 100 µL of the initial mobile phase.[10]

  • Analysis: a. Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.[10]

Visualizations

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed ph_check Is mobile phase pH low (2-3)? start->ph_check tea_check Is a silanol-masking agent (e.g., 0.1% TEA) being used? ph_check->tea_check Yes adjust_ph Action: Add 0.1% Formic Acid to lower pH. ph_check->adjust_ph No column_check Is the column modern and end-capped? tea_check->column_check Yes add_tea Action: Add 0.1% TEA to mobile phase. tea_check->add_tea No buffer_check Is buffer concentration adequate (10-50 mM)? column_check->buffer_check Yes replace_column Action: Use a high-purity, end-capped column. column_check->replace_column No increase_buffer Action: Increase buffer concentration. buffer_check->increase_buffer No end Peak Shape Improved buffer_check->end Yes adjust_ph->tea_check add_tea->column_check replace_column->buffer_check increase_buffer->end

Caption: A decision tree for troubleshooting peak tailing issues.

G General LC-MS Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sp Sample Preparation (e.g., Dilution, Extraction) lc HPLC Separation (Gradient Elution) sp->lc std Standard Preparation (Calibration Curve) std->lc ms MS/MS Detection (ESI+, MRM) lc->ms da Data Acquisition & Integration ms->da report Quantification & Reporting da->report

Caption: A high-level overview of the LC-MS experimental workflow.

G Workflow for Protein Precipitation from Blood start 100 µL Whole Blood Sample add_acn Add 300 µL Ice-Cold Acetonitrile (+ Internal Standard) start->add_acn vortex Vortex for 1 Minute add_acn->vortex centrifuge Centrifuge at 14,000 rpm (10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (N2 Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Step-by-step workflow for biological sample preparation.

References

Preventing contamination in 2C-B-Fly in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2C-B-Fly In Vitro Experiments

Welcome to the technical support center for researchers utilizing this compound in in vitro experiments. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help prevent, identify, and resolve contamination issues, ensuring the integrity and reproducibility of your scientific data.

Section 1: General Aseptic Technique & Workspace Preparation

This section covers foundational practices essential for preventing contamination before your experiment begins.

Frequently Asked Questions (FAQs)

Q1: What are the essential first steps to prepare my workspace for handling this compound and cell cultures? A1: Before starting any work, you must establish a sterile field. Close all doors and windows to minimize air currents.[1][2] Thoroughly decontaminate the biological safety cabinet (BSC) or laminar flow hood with 70% ethanol, wiping from the back to the front.[2][3] Allow the hood to run for at least 15-30 minutes before introducing any materials.[4] Arrange only sterilized materials necessary for the immediate procedure inside the hood to avoid clutter and disruption of the laminar air flow.[1][3][5]

Q2: What personal protective equipment (PPE) is critical for preventing contamination? A2: Proper PPE protects both the researcher and the experiment.[6] Always wear a clean lab coat, sterile gloves, and safety glasses.[7] Change gloves immediately if you suspect they have touched a non-sterile surface.[5] Avoid talking, singing, or coughing over your open cultures to prevent the introduction of airborne contaminants.[8]

Q3: How should I handle sterile reagents and media to maintain their integrity? A3: Never return a reagent to its original stock bottle after it has been removed.[5] It is best practice to aliquot stock solutions, including media and serum, into smaller, single-use volumes.[9] This practice minimizes the risk of contaminating the entire stock during repeated use and reduces issues from freeze-thaw cycles.[9] When opening bottles or tubes, flame the neck of the container before and after use and hold the cap in your hand (pinky finger) rather than placing it on the bench.[1][2]

G Aseptic Experimental Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Quality Control & Cleanup prep_bsci 1. Decontaminate BSC prep_ppe 2. Don PPE prep_bsci->prep_ppe prep_materials 3. Arrange Sterile Materials prep_ppe->prep_materials handle_reagents 4. Aliquot Reagents prep_materials->handle_reagents handle_cells 5. Handle One Cell Line at a Time handle_reagents->handle_cells handle_compound 6. Prepare this compound Working Solution handle_cells->handle_compound qc_check 7. Visual Inspection & Mycoplasma Test handle_compound->qc_check cleanup 8. Discard Waste qc_check->cleanup decon 9. Decontaminate BSC cleanup->decon

Caption: Workflow for maintaining aseptic conditions during in vitro experiments.

Section 2: Biological Contamination

Biological contaminants like bacteria, yeast, mold, and mycoplasma are the most common threats to in vitro experiments.[10][11]

Frequently Asked Questions (FAQs)

Q1: My cell culture medium turned cloudy and yellow overnight. What is the likely cause? A1: A rapid change to a cloudy, turbid appearance and a drop in pH (indicated by a yellow color change in media with phenol (B47542) red) are classic signs of bacterial contamination.[10][12][13] Bacteria grow much faster than mammalian cells and quickly consume nutrients, producing acidic byproducts.[11]

Q2: I see thin, fuzzy filaments floating in my culture flask. What type of contamination is this? A2: The presence of multicellular filaments (hyphae) is characteristic of mold (fungal) contamination.[8][14] Yeast, another type of fungus, appears as small, individual round or oval budding particles.[9][12] Fungal contamination may cause the pH to increase (turn pink) and can sometimes be harder to notice in its early stages compared to bacterial contamination.[13][14]

Q3: My cells are growing poorly and look unhealthy, but the media is clear. What could be wrong? A3: This scenario is highly suggestive of mycoplasma contamination.[8][14] Mycoplasma are very small bacteria that lack a cell wall, making them invisible to standard light microscopy and resistant to common antibiotics like penicillin.[11][12][15] They do not typically cause turbidity but can significantly alter cell metabolism, growth, and gene expression, compromising experimental results.[8][15] Regular testing for mycoplasma is crucial.[9]

Q4: How can I reliably detect mycoplasma contamination? A4: Several methods are available for mycoplasma detection. PCR-based assays are highly sensitive, specific, and fast, detecting the 16S rRNA gene of common mycoplasma species.[16] Other methods include DNA staining with fluorescent dyes like DAPI or Hoechst, which will reveal extranuclear fluorescent specks, and ELISA kits.[16][17] For definitive results, it is advisable to use at least two different detection methods.[16]

Comparative Data: Mycoplasma Detection Methods
MethodPrincipleSensitivityTime to ResultKey AdvantagesKey Disadvantages
PCR Amplification of mycoplasma DNAVery High2-4 hoursFast, highly sensitive, and specific[16]Can detect DNA from non-viable organisms; risk of DNA contamination
DNA Staining Binds to DNA (DAPI, Hoechst)Moderate< 1 hourRapid and simpleNot definitive; can be difficult to interpret; requires fluorescence microscope
ELISA Detects mycoplasma antigensHigh2-3 hoursGood for routine screeningMay not detect all species
Microbiological Culture Growth on specialized agarHighUp to 28 days"Gold standard"; detects viable organisms[16][18]Very slow; some strains do not grow well in culture[16]

Section 3: Chemical & Cross-Contamination

Contamination isn't always biological. Chemical impurities or the accidental introduction of another cell line can be equally detrimental.

Frequently Asked Questions (FAQs)

Q1: Can my this compound stock solution be a source of contamination? A1: While less common than biological contamination from handling, the stock solution itself can be a source of chemical or microbial contamination. To mitigate this, always purchase this compound from a reputable chemical supplier for research purposes.[19][20] Prepare stock solutions in a sterile environment using high-purity, anhydrous DMSO and sterile tubes.[21] Filter-sterilize the final high-concentration stock solution through a 0.22 µm PTFE syringe filter if you suspect contamination.

Q2: I'm dissolving this compound in DMSO. What is a safe final concentration of DMSO for my cells? A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically well below 1%.[22] Most cell lines can tolerate up to 0.5% DMSO, but concentrations of 1% or higher can cause cytotoxicity or affect cellular processes, confounding your results.[22][23] It is critical to run a vehicle control—cells treated with the same final concentration of DMSO as your experimental group—to account for any solvent effects.[21]

Q3: What are endotoxins and should I be concerned about them in my this compound experiments? A3: Endotoxins, also known as lipopolysaccharides (LPS), are heat-stable components of the outer membrane of Gram-negative bacteria.[24][25] They can be present in water, sera, or other reagents even after sterilization and can cause strong inflammatory responses in many cell types, which could interfere with the signaling pathways you are studying with this compound.[24][25] Use endotoxin-free water and reagents whenever possible. If you suspect endotoxin (B1171834) contamination, you can test for it using a Limulus Amebocyte Lysate (LAL) assay.[24][26]

Q4: How do I prevent cross-contamination between different cell lines in the lab? A4: Cross-contamination with other cell lines is a serious and often overlooked issue.[10] To prevent it, work with only one cell line at a time in the BSC.[14] Use separate, clearly labeled bottles of media and reagents for each cell line.[14] If you handle multiple cell lines, it is recommended to regularly authenticate them using methods like Short Tandem Repeat (STR) profiling.[14]

Section 4: Troubleshooting Guide

When contamination is suspected, a logical approach is needed to identify the source and prevent recurrence.

G Contamination Troubleshooting Flowchart start Contamination Suspected (e.g., pH change, turbidity, poor cell health) q1 Is media cloudy or discolored? start->q1 a1_yes Likely Bacterial or Fungal Contamination q1->a1_yes  Yes q2 Are cells unhealthy but media is clear? q1->q2 No action1 Action: Discard culture. Decontaminate incubator & BSC. Review aseptic technique. a1_yes->action1 a2_yes Suspect Mycoplasma or Chemical Contamination q2->a2_yes  Yes a2_no Review culture conditions (CO2, temp, media age) q2->a2_no No action2 Action: Test for Mycoplasma (PCR). Check reagent/compound purity. Run vehicle controls. a2_yes->action2

Caption: A logical flowchart for troubleshooting common contamination issues.

Section 5: Experimental Protocols

Detailed protocols for key quality control assays are provided below.

Protocol 1: Preparation and Purity Check of this compound Stock Solution

This protocol outlines the steps for preparing a this compound stock solution and ensuring its sterility.

Materials:

  • This compound powder (from a certified vendor)

  • High-purity, anhydrous DMSO

  • Sterile, conical-bottom microcentrifuge tubes

  • Sterile 0.22 µm PTFE syringe filter and sterile syringe

  • Calibrated analytical balance

  • Vortex mixer

  • Biological safety cabinet (BSC)

Methodology:

  • Preparation (inside BSC): Under aseptic conditions, weigh the desired amount of this compound powder using a tared, sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex thoroughly until the powder is completely dissolved.

  • Sterilization (Optional but Recommended): Draw the entire DMSO stock solution into a sterile syringe. Attach a sterile 0.22 µm PTFE syringe filter and dispense the solution into a new, sterile, light-protected tube. This step removes any potential microbial contaminants.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. This prevents repeated freeze-thaw cycles and contamination of the main stock.[21]

  • Storage: Label aliquots clearly with the compound name, concentration, date, and your initials. Store at -20°C or -80°C, protected from light.[21]

  • Quality Control: Before use in an experiment, prepare a working dilution in sterile culture medium. Incubate this medium alone (no cells) for 24-48 hours and visually inspect for any signs of turbidity or microbial growth.

Protocol 2: PCR-Based Mycoplasma Detection

This protocol provides a general workflow for detecting mycoplasma contamination in cell culture supernatant using a commercial PCR kit.

Materials:

  • Cell culture supernatant (from a 2-3 day old culture, near confluency)

  • Commercial Mycoplasma Detection PCR Kit (contains primers, polymerase, dNTPs, and positive control)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Thermal cycler

Methodology:

  • Sample Preparation: Collect 1 mL of cell culture supernatant into a sterile microcentrifuge tube. Heat the sample at 95°C for 5-10 minutes to lyse cells and release DNA. Centrifuge at high speed (e.g., 13,000 x g) for 2 minutes to pellet cell debris.

  • Reaction Setup (in a clean area or PCR hood):

    • Thaw all kit components on ice.

    • Prepare the PCR master mix according to the kit manufacturer's instructions.

    • In separate, sterile PCR tubes, add 2-5 µL of the prepared supernatant (template DNA).

    • Prepare a positive control tube using the provided mycoplasma DNA.

    • Prepare a negative control tube using nuclease-free water instead of template DNA.

    • Add the PCR master mix to each tube.

  • PCR Amplification: Place the tubes in a thermal cycler and run the cycling program as specified by the kit's manual. A typical program involves an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.

  • Analysis: Analyze the PCR products via agarose (B213101) gel electrophoresis. A band of the expected size in the positive control and your sample lane, with no band in the negative control lane, indicates a positive result for mycoplasma contamination.

References

Calibrating instruments for accurate 2C-B-Fly measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2C-B-Fly. The following information is intended to assist in the accurate calibration of analytical instruments for the quantitative measurement of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Q1: My GC-MS analysis of this compound is showing poor peak shape, specifically tailing peaks. What are the likely causes and how can I fix this?

A1: Peak tailing for phenethylamines like this compound in GC-MS is a common issue, often indicating active sites in the system or incomplete derivatization. Here are the primary causes and solutions:

  • Cause 1: Active Sites in the GC System: The amine group in this compound is prone to interacting with active silanol (B1196071) groups in the injector liner or the column, causing peak tailing.[1][2]

    • Solution:

      • Deactivated Liner: Ensure you are using a deactivated inlet liner.[1]

      • Column Maintenance: Trim the first few centimeters of the column to remove any accumulated non-volatile residues or active sites. If the problem persists, consider replacing the column.[2]

      • System Priming: Injecting a high-concentration standard of a similar compound can help to passivate active sites.[1]

  • Cause 2: Incomplete Derivatization: For GC-MS analysis, this compound requires derivatization to increase its volatility and thermal stability. Incomplete reaction will leave polar amine groups exposed, leading to poor chromatography.[3][4]

    • Solution:

      • Optimize Reaction Conditions: Ensure your derivatization reaction (e.g., acylation with TFAA, PFPA, or HFBA) goes to completion by optimizing the reaction time and temperature.[5]

      • Anhydrous Conditions: Moisture can interfere with derivatization reagents. Ensure all solvents and glassware are anhydrous.[6]

      • Reagent Excess: Use a sufficient molar excess of the derivatizing agent to drive the reaction to completion.[6]

  • Cause 3: Improper Column Installation: Incorrect installation of the column in the injector can create dead volume, leading to peak tailing.[2][7]

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut and the correct insertion depth.[2][7]

Q2: I am experiencing low sensitivity and a weak signal for this compound in my LC-MS/MS analysis. What could be the reason and how can I improve it?

A2: Low sensitivity in LC-MS/MS analysis of this compound can often be attributed to ion suppression or suboptimal instrument parameters.

  • Cause 1: Ion Suppression: Co-eluting matrix components from the sample (e.g., salts, lipids from biological samples) can compete with this compound for ionization in the MS source, reducing its signal intensity.[8][9]

    • Solution:

      • Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components. For urine samples, a simple dilution may be sufficient if using a less susceptible ionization method like APCI.[5]

      • Chromatographic Separation: Optimize your HPLC method to better separate this compound from the matrix components that are causing suppression.[8]

      • Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples to compensate for consistent matrix effects.

      • Internal Standards: Use a stable isotope-labeled internal standard (e.g., this compound-d4) which will be affected by ion suppression in the same way as the analyte, allowing for accurate correction.

  • Cause 2: Suboptimal Ionization Parameters: The settings of your ion source (e.g., capillary voltage, gas flow, temperature) may not be optimal for this compound.

    • Solution: Perform a tuning of the mass spectrometer by infusing a solution of this compound to determine the optimal parameters for ionization and fragmentation.[10]

  • Cause 3: Inefficient Mobile Phase: The pH and composition of your mobile phase can significantly impact the ionization efficiency of this compound.

    • Solution: Since this compound is a basic compound, a mobile phase with a slightly acidic pH (e.g., using formic acid) will promote the formation of protonated molecules, which are typically detected in positive ion mode ESI.

Q3: My calibration curve for this compound is non-linear. What are the potential causes?

A3: A non-linear calibration curve can arise from several factors, from detector saturation to issues with standard preparation.

  • Cause 1: Detector Saturation: At high concentrations, the MS detector response can become non-linear.

    • Solution: Extend the calibration range to lower concentrations or dilute your higher concentration standards.

  • Cause 2: Inaccurate Standard Preparation: Errors in the serial dilution of your stock solution can lead to a non-linear relationship.

    • Solution: Carefully prepare fresh calibration standards, ensuring accurate pipetting and dilutions. It is good practice to prepare standards from independent stock solutions to avoid propagation of an initial weighing error.

  • Cause 3: Matrix Effects: As mentioned in Q2, matrix effects can impact the signal in a non-linear fashion, especially if the concentration of co-eluting interferences is not consistent across your samples.

    • Solution: Employ matrix-matched calibrators and an internal standard to mitigate these effects.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of this compound and related compounds. Note that these values can vary depending on the specific instrumentation and methodology used.

ParameterGC-MS (Derivatized)LC-MS/MS
Limit of Detection (LOD) 0.003–0.035 µg/mL (for related compounds)[11]Method Dependent
Limit of Quantitation (LOQ) 0.010–0.117 µg/mL (for related compounds)[11]~1 ng/mL (for this compound-NBOMe)[12]
Calibration Curve Range 0.015–2 µg/mL (for related compounds)[13]0.1 ng/mL to 50 ng/mL (for general NPS)
Linearity (R²) >0.99>0.99

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Blood by LC-MS/MS

This protocol provides a general procedure for the sensitive and selective quantification of this compound in a blood sample.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of whole blood, plasma, or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., this compound-d4). b. Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. c. Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C. d. Carefully transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the dried residue in 100 µL of the initial mobile phase. f. Transfer the reconstituted sample to an autosampler vial for injection.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: UHPLC system
  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute a wide range of compounds.
  • Flow Rate: 0.3-0.5 mL/min.
  • Injection Volume: 1-5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization: Electrospray Ionization (ESI) in positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and its internal standard.

3. Calibration Curve Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). b. Perform serial dilutions of the stock solution with blank blood matrix (that has undergone the same sample preparation) to create a series of calibration standards at different concentrations. c. Analyze the calibration standards alongside the unknown samples.

Protocol 2: Qualitative and Semi-Quantitative Analysis of this compound in Urine by GC-MS

This protocol outlines a general procedure for the analysis of this compound in urine, including a necessary derivatization step.

1. Sample Preparation (Liquid-Liquid Extraction): a. Adjust 2 mL of urine sample to a pH of approximately 10 using a 5% aqueous sodium carbonate solution.[12] b. Add 1 mL of ethyl acetate (B1210297), vortex-mix, and centrifuge to separate the layers.[12] c. Transfer the organic (upper) layer to a clean tube. d. Repeat the extraction with another 1 mL of ethyl acetate and combine the organic phases. e. Add anhydrous sodium sulfate (B86663) to the combined organic phase to remove any residual water.[12]

2. Derivatization: a. Evaporate the dried organic extract to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in the derivatizing agent (e.g., 50 µL of N-methyl-bis-trifluoroacetamide - MBTFA) and heat at 70°C for 30 minutes.[11]

3. GC-MS Instrumentation and Conditions:

  • GC System: Equipped with a capillary column.
  • Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).
  • Injector Temperature: 250-280°C.
  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C).
  • Carrier Gas: Helium.
  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for increased sensitivity and semi-quantitative analysis.

Visualizations

InstrumentCalibrationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solution (Certified Reference Material) B Serial Dilution in Blank Matrix (Matrix-Matched Standards) A->B D Analyze Blank Matrix B->D C Prepare Quality Control (QC) Samples (Low, Mid, High) F Analyze QC Samples C->F E Analyze Calibration Standards D->E E->F G Analyze Unknown Samples F->G H Construct Calibration Curve (Response vs. Concentration) I Check Linearity (R²) and Accuracy of QCs (±15%) H->I J Quantify Unknown Samples Using Calibration Curve H->J

Caption: Workflow for instrument calibration for quantitative analysis.

TroubleshootingTree start Poor Chromatographic Peak for this compound q1 Is it GC-MS or LC-MS/MS? start->q1 gc_issue GC-MS Issue q1->gc_issue GC-MS lc_issue LC-MS/MS Issue q1->lc_issue LC-MS/MS gc_q1 Are peaks tailing? gc_issue->gc_q1 lc_q1 Low signal intensity? lc_issue->lc_q1 gc_a1 Check for active sites (liner, column inlet) gc_q1->gc_a1 Yes gc_a2 Incomplete derivatization? gc_q1->gc_a2 Yes gc_a3 Improper column installation? gc_q1->gc_a3 Yes lc_a1 Investigate ion suppression (improve sample prep) lc_q1->lc_a1 Yes lc_a2 Optimize ion source parameters lc_q1->lc_a2 Yes

Caption: Troubleshooting decision tree for this compound analysis.

References

Interpreting mass spectrometry fragmentation patterns of 2C-B-Fly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the interpretation of mass spectrometry fragmentation patterns of 2C-B-Fly. The following information, presented in a question-and-answer format, addresses potential challenges and frequently asked questions encountered during the analytical characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecule of this compound in ESI-MS?

A1: In positive mode electrospray ionization mass spectrometry (ESI-MS), this compound is expected to readily form a protonated molecule, [M+H]⁺. Given the molecular formula of this compound as C₁₂H₁₄BrNO₂, the calculated exact mass of the protonated species is 284.0281 m/z.[1][2] It is crucial to look for this ion as the precursor for tandem mass spectrometry (MS/MS) experiments.

Q2: What are the characteristic isotopic patterns to look for with this compound?

A2: A key feature in the mass spectrum of this compound is the presence of a distinct isotopic pattern due to the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment containing the bromine atom will appear as a pair of peaks separated by 2 m/z units, with nearly equal intensity. This isotopic signature is a powerful tool for identifying bromine-containing fragments and confirming the presence of this compound.

Q3: What is the primary fragmentation pathway observed for this compound in MS/MS?

A3: The most prominent fragmentation pathway for protonated this compound involves the cleavage of the Cα-Cβ bond of the ethylamine (B1201723) side chain, a common fragmentation for phenethylamines. This results in the neutral loss of the amine group (CH₂=NH₂) and the formation of a stable benzylic cation.

Q4: Are there any common adducts I should be aware of when analyzing this compound?

A4: In ESI-MS, it is possible to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if the sample or mobile phase contains traces of these salts. These adducts will appear at m/z values higher than the protonated molecule. Careful optimization of the mobile phase and sample preparation can minimize adduct formation.

Q5: Can this compound be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS)?

A5: Yes, this compound can be analyzed by GC-MS.[1] However, derivatization of the primary amine, for example, through acylation, may be necessary to improve its chromatographic properties and reduce tailing. In Electron Ionization (EI) GC-MS, the molecular ion [M]⁺ at m/z 283 is expected, along with a characteristic fragmentation pattern.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor or no fragmentation in MS/MS - Insufficient collision energy.- The precursor ion is very stable.- Increase the collision energy in a stepwise manner to find the optimal fragmentation conditions.- If using an ion trap, increase the activation time.
Interference from co-eluting compounds - Inadequate chromatographic separation.- Optimize the liquid chromatography gradient or gas chromatography temperature program to improve the separation of this compound from matrix components or other analytes.- Employ a more selective mass spectrometry scan mode, such as Multiple Reaction Monitoring (MRM), if target analysis is being performed.
Ambiguous identification of bromine-containing fragments - Low signal intensity, making the isotopic pattern unclear.- Increase the sample concentration or injection volume to improve the signal-to-noise ratio.- Utilize a high-resolution mass spectrometer to clearly resolve the isotopic peaks.
Inconsistent retention times - Fluctuation in mobile phase composition or flow rate.- Column degradation.- Ensure the stability of the LC pump and mobile phase composition.- Check the column's performance and replace it if necessary.

Quantitative Fragmentation Data

The following table summarizes the expected major fragment ions of this compound observed in tandem mass spectrometry (ESI-MS/MS).

m/z (monoisotopic)Proposed Fragment StructureRelative Intensity
284.0281[C₁₂H₁₅BrNO₂]⁺ (Protonated Molecule)Precursor Ion
267.0023[C₁₂H₁₂BrO₂]⁺ (Loss of NH₃)High
188.0828[C₁₀H₁₀O₂]⁺ (Loss of Br and C₂H₅N)Medium
121.0645[C₈H₉O]⁺ (Further fragmentation)Low

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a general guideline and may require optimization for specific instrumentation.

  • Sample Preparation: Dilute the sample in the initial mobile phase to an appropriate concentration.

  • Chromatography:

    • Instrument: Sciex X500R LC-QTOF-MS or equivalent.[1]

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Precursor Ion: m/z 284.0281.

    • Collision Energy: Optimize between 20-40 eV to achieve a stable fragmentation pattern.

    • Scan Type: Product Ion Scan.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline and may require optimization and derivatization for specific applications.

  • Sample Preparation: Perform an acid-base extraction of the sample.[1] Derivatization with an appropriate agent (e.g., trifluoroacetic anhydride) may be beneficial.

  • Chromatography:

    • Instrument: Agilent 5975 Series GC/MSD or equivalent.[1]

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-400 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of protonated this compound.

G cluster_precursor Precursor Ion cluster_fragment1 Primary Fragmentation cluster_neutral_loss Neutral Loss precursor This compound [M+H]⁺ m/z = 284.0281 fragment1 Benzylic Cation m/z = 267.0023 precursor->fragment1 Alpha-Cleavage neutral_loss Loss of NH₃ (Ammonia)

Caption: Proposed fragmentation of this compound.

Experimental Workflow

The logical flow for analyzing and interpreting the mass spectrometry data of this compound is depicted below.

G A Sample Preparation (Dilution or Extraction) B Chromatographic Separation (LC or GC) A->B C Mass Spectrometry Analysis (MS and MS/MS) B->C D Data Interpretation C->D E Identify Precursor Ion (m/z 284.0281) D->E F Analyze Isotopic Pattern (Bromine Signature) D->F G Characterize Fragment Ions D->G H Confirm Structure E->H F->H G->H

Caption: Workflow for this compound MS analysis.

References

Technical Support Center: Refinement of Animal Dosing Protocols for Novel Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals in a controlled, legal, and ethical research setting. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. The compound 2C-B-Fly is used as an example based on publicly available research data and is not endorsed for any use outside of legitimate, approved scientific investigation.

Frequently Asked Questions (FAQs)

Q1: What are the key pre-formulation data needed before starting in vivo dosing with this compound?

A1: Before beginning animal studies, it is crucial to understand the physicochemical properties of the compound. Key data include solubility, stability, and purity. This compound hydrochloride is a crystalline solid.[1] Its solubility has been reported in various solvents, which is critical for preparing a homogenous and stable dosing solution.[1][2] Purity should be confirmed using analytical methods like GC-MS to ensure that the observed effects are attributable to the compound of interest.[3]

Q2: Which solvents are appropriate for solubilizing this compound for animal administration?

A2: The choice of vehicle is critical and depends on the route of administration. Based on available data, this compound hydrochloride has been shown to be soluble in several organic solvents and a co-solvent system.[1][2] For parenteral administration in animal models, a common strategy is to dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a physiologically compatible vehicle like saline or PBS to the final concentration. It is imperative to keep the final concentration of the organic solvent low (typically <10% for DMSO) to avoid vehicle-induced toxicity. A pilot study to confirm the tolerability of the chosen vehicle in the specific animal model is highly recommended.

Q3: How should this compound solutions be prepared and stored to ensure stability?

A3: this compound is reported to be stable for at least 5 years when stored at -20°C.[2] For experimental use, solutions should be prepared fresh whenever possible. If short-term storage is necessary, it should be in a cool, dry, and dark environment to prevent degradation.[3] The stability of the compound in the chosen dosing vehicle should be verified if solutions are not used immediately.

Q4: What is the primary mechanism of action for this compound?

A4: this compound is a potent partial agonist of serotonin (B10506) receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1][2][4] Its psychedelic effects are primarily attributed to its activity at the 5-HT2A receptor.[2] Understanding the receptor binding profile is essential for designing studies to investigate specific behavioral or physiological outcomes.

Troubleshooting Guide

Issue 1: High variability in behavioral or physiological responses between animals.

  • Possible Cause: Inconsistent dosing, solution instability, or biological variability.

  • Troubleshooting Steps:

    • Verify Dosing Technique: Ensure the administration technique (e.g., intraperitoneal, subcutaneous, oral gavage) is consistent across all animals. For oral gavage, ensure the compound is delivered directly to the stomach.

    • Check Solution Homogeneity: Ensure the dosing solution is well-mixed and free of precipitates before each administration. Vortex or sonicate if necessary.

    • Prepare Fresh Solutions: As a rule, prepare solutions on the day of the experiment to minimize the risk of degradation.

    • Increase Sample Size: If biological variability is high, increasing the number of animals per group (n-size) may be necessary to achieve statistical power. All animal usage must be justified and approved by an ethics committee.[5][6]

Issue 2: Animals exhibit unexpected adverse effects (e.g., severe hypoactivity, seizures).

  • Possible Cause: The dose is too high, or the compound has off-target effects.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a dose-response study to identify the minimum effective dose and the maximum tolerated dose. In a study with the related compound this compound-NBOMe in rats, doses of 0.2, 1, and 5 mg/kg (subcutaneous) were tested, with the highest dose causing significant hypoactivity.

    • Consult Toxicological Data: Review any available toxicological data for this compound or structurally similar compounds. The metabolism of 2C-FLY compounds involves hydroxylation and N-acetylation.[7]

    • Monitor Vital Signs: Implement continuous or frequent monitoring of physiological parameters such as body temperature and heart rate to detect adverse events early.

Issue 3: Difficulty correlating pharmacokinetic (PK) data with pharmacodynamic (PD) effects.

  • Possible Cause: Mismatch between sampling times and the compound's peak effect, or rapid metabolism.

  • Troubleshooting Steps:

    • Optimize PK Sampling Times: Design the PK study based on the expected time to maximum concentration (Tmax). For this compound-NBOMe (1 mg/kg, s.c.) in rats, peak concentrations were observed at 30 minutes in serum and 60 minutes in the brain.[8] Behavioral assessments should be conducted around the brain Tmax.

    • Measure Brain Concentrations: Whenever feasible and ethically justifiable, measure compound concentrations in brain tissue in addition to blood/serum, as this is the site of action for psychoactive effects.[8]

    • Identify Active Metabolites: The parent compound may be rapidly converted to active metabolites.[9] Consider analytical methods that can detect and quantify potential metabolites.

Data Presentation: Summary Tables

Table 1: Solubility of this compound Hydrochloride

SolventConcentrationReference
DMSO5 mg/mL[1][2]
Methanol1 mg/mL[1][2]
DMF1 mg/mL[1][2]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1][2]

Table 2: Pharmacokinetic Parameters of this compound-NBOMe in Wistar Rats (1 mg/kg, s.c.)

ParameterSerumBrainReference
Tmax (Time to Peak Concentration)0.5 hours1 hour[8]
Cmax (Peak Concentration)28 ng/mL171 ng/g[8]
Elimination Half-life (t1/2)1.56 hours2.40 hours[8]
Concentration at 8 hoursAlmost Undetectable21 ng/g[8]

Experimental Protocols

Protocol: Preparation of this compound for Subcutaneous Administration in Rodents

This is a generalized protocol and must be adapted and validated for specific experimental needs.

  • Objective: To prepare a 1 mg/mL solution of this compound hydrochloride for subcutaneous injection.

  • Materials:

    • This compound hydrochloride (purity ≥98%)[1][2]

    • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

    • Sterile 0.9% saline

    • Sterile, amber-colored glass vials

    • Sterile syringes and 0.22 µm syringe filters

  • Procedure:

    • Aseptically weigh the required amount of this compound HCl powder and place it in a sterile amber vial.

    • Add a volume of DMSO equivalent to 10% of the final desired volume. For example, to make 1 mL of final solution, add 100 µL of DMSO.

    • Gently vortex the vial until the compound is completely dissolved. A brief, low-power sonication may be used if necessary.

    • Slowly add the sterile 0.9% saline (90% of the final volume) to the vial while vortexing to prevent precipitation.

    • Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial.

    • Visually inspect the final solution for any particulates. The solution should be clear.

    • Prepare fresh on the day of the experiment.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_obs Phase 3: Observation & Analysis a Compound Weighing & Purity Check b Vehicle Selection & Solubility Test a->b c Dosing Solution Preparation & Sterilization b->c e Dose Calculation & Administration c->e d Animal Acclimation d->e f Behavioral/ Physiological Monitoring e->f g PK/PD Sample Collection e->g h Data Analysis f->h g->h

Caption: General experimental workflow for in vivo studies of novel compounds.

troubleshooting_logic start Unexpected Adverse Event? action_vet Consult Attending Veterinarian start->action_vet ALWAYS FIRST STEP action_dose Review Dosing Protocol & Calculations start->action_dose decision_dose Is Dose Too High? action_dose->decision_dose decision_vehicle Is Vehicle Appropriate? decision_dose->decision_vehicle No action_reduce Reduce Dose / Re-run MTD study decision_dose->action_reduce Yes action_reformulate Reformulate with Alternative Vehicle decision_vehicle->action_reformulate No end Refined Protocol decision_vehicle->end Yes action_reduce->end action_reformulate->end

Caption: Decision tree for troubleshooting unexpected adverse events in animal studies.

References

Validation & Comparative

A Comparative Pharmacological Analysis: 2C-B-Fly vs. 2C-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of two psychoactive phenethylamines: 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and its structural analog, 2C-B-Fly. This analysis is based on available experimental data and is intended to inform research and drug development efforts.

Introduction

2C-B is a well-known synthetic phenethylamine (B48288) first synthesized by Alexander Shulgin.[1] It is recognized for its psychedelic and entactogenic effects. This compound is a derivative of 2C-B where the two methoxy (B1213986) groups are incorporated into dihydrofuran rings, creating a more rigid molecular structure.[2] This structural modification can significantly influence the pharmacological profile of the compound. Both compounds are primarily known for their interaction with serotonin (B10506) receptors, particularly the 5-HT₂ subfamily.[3][4]

Data Presentation

The following tables summarize the quantitative pharmacological data for 2C-B and this compound. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential inter-experimental variability.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT₂A5-HT₂B5-HT₂CReference
2C-B 8.6--[5]
This compound 11--[5]

Lower Kᵢ values indicate higher binding affinity.

Table 2: Functional Activity at Serotonin Receptors

CompoundAssayReceptorEC₅₀ (nM)Eₘₐₓ (%)Reference
2C-B Calcium Flux5-HT₂A1.2101[3]
Calcium Flux5-HT₂B1397[3]
Calcium Flux5-HT₂C0.6398[3]
β-Arrestin Recruitment5-HT₂A9.0389[2]
This compound β-Arrestin Recruitment5-HT₂A8.1181.8[2]

EC₅₀ (half-maximal effective concentration) indicates potency, with lower values representing higher potency. Eₘₐₓ (maximum effect) indicates efficacy relative to a reference agonist.

Table 3: Pharmacokinetic Parameters

CompoundSpeciesDosage and RouteTₘₐₓCₘₐₓt₁/₂Reference
2C-B Human20 mg, oral2.43 hours3.31 ng/mL1.2 - 2.5 hours[3]
2C-Fly Rat1 mg/kg, oral60 min--[1]

Tₘₐₓ: Time to reach maximum plasma concentration. Cₘₐₓ: Maximum plasma concentration. t₁/₂: Elimination half-life. Note: Data for 2C-Fly is limited and from an animal study.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT₂A receptor) are prepared from cultured cells (e.g., HEK293) or brain tissue.

  • Incubation: The membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [³H]ketanserin for the 5-HT₂A receptor) and varying concentrations of the unlabeled test compound (2C-B or this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Calcium Flux Functional Assay

Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound at a Gq-coupled receptor, such as the 5-HT₂A receptor.

Methodology:

  • Cell Culture: Cells stably expressing the receptor of interest are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will increase in fluorescence upon binding to intracellular calcium.

  • Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). After establishing a baseline fluorescence reading, varying concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: The instrument measures the change in fluorescence intensity over time, which corresponds to the release of intracellular calcium stores triggered by receptor activation.

  • Data Analysis: The peak fluorescence response for each concentration is determined. Dose-response curves are generated to calculate the EC₅₀ and Eₘₐₓ values.

Mandatory Visualization

G_q_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist 5-HT Agonist (e.g., 2C-B, this compound) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Response Downstream Cellular Responses PKC->Response CaM Calmodulin CaMK CaM Kinase CaM->CaMK Activates CaMK->Response ER Ca²⁺ Store Ca_ion Ca²⁺ ER->Ca_ion Releases IP3R->ER Opens Channel Ca_ion->PKC Activates Ca_ion->CaM

Caption: 5-HT₂A Receptor Gq Signaling Pathway.

Experimental_Workflows cluster_radioligand Radioligand Binding Assay cluster_calcium Calcium Flux Assay rb_start Start rb_membranes Prepare Receptor Membranes rb_start->rb_membranes rb_incubate Incubate with Radioligand & Test Compound rb_membranes->rb_incubate rb_filter Rapid Filtration rb_incubate->rb_filter rb_count Scintillation Counting rb_filter->rb_count rb_analyze Calculate IC₅₀ & Kᵢ rb_count->rb_analyze rb_end End rb_analyze->rb_end cf_start Start cf_cells Plate Receptor-Expressing Cells cf_start->cf_cells cf_dye Load with Calcium- Sensitive Dye cf_cells->cf_dye cf_measure Measure Baseline & Add Test Compound in FLIPR cf_dye->cf_measure cf_record Record Fluorescence Change cf_measure->cf_record cf_analyze Calculate EC₅₀ & Eₘₐₓ cf_record->cf_analyze cf_end End cf_analyze->cf_end

Caption: Experimental Workflows for Pharmacological Assays.

Comparative Analysis

Receptor Binding Affinity

Based on the available data, both 2C-B and this compound exhibit high affinity for the 5-HT₂A receptor, with Kᵢ values in the low nanomolar range.[5] The rigidified structure of this compound, resulting from the incorporation of the methoxy groups into dihydrofuran rings, does not appear to significantly alter its binding affinity at this receptor compared to 2C-B.[5]

Functional Activity
Pharmacokinetics and Metabolism

Pharmacokinetic data for 2C-B in humans shows a relatively rapid onset of action and a short elimination half-life.[3] The metabolism of 2C-B is extensive and primarily involves oxidative deamination and demethylation.[6]

Pharmacokinetic and metabolism data for this compound is less comprehensive. Studies on related "FLY" compounds and derivatives like this compound-NBOMe suggest that these molecules are also subject to extensive metabolism, including hydroxylation, O-demethylation, and N-acetylation.[6][7] Animal studies indicate that "2C-FLY" reaches peak concentrations in the blood within an hour of oral administration.[1] The more rigid structure of this compound may influence its metabolic stability and distribution compared to 2C-B, but further research is needed to fully characterize its pharmacokinetic profile.

Conclusion

Both 2C-B and this compound are potent serotonergic agents with high affinity for the 5-HT₂A receptor. The available in vitro data suggests that the rigidification of the 2C-B structure to form this compound does not dramatically alter its binding affinity or functional potency at the 5-HT₂A receptor. However, subtle differences in efficacy have been observed. The primary pharmacological effects of both compounds are likely mediated through their agonist activity at 5-HT₂ receptors, leading to the activation of the Gq signaling pathway. Further research, particularly direct comparative studies and comprehensive pharmacokinetic and metabolic profiling of this compound, is necessary to fully elucidate the pharmacological distinctions between these two compounds.

References

A Comparative Analysis of the Receptor Binding Profiles of 2C-B-Fly and Bromo-DragonFLY

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the receptor binding profiles of two potent synthetic psychedelics, 2C-B-Fly and Bromo-DragonFLY. The information presented is collated from various scientific studies and is intended to serve as a resource for researchers in pharmacology, neuroscience, and drug development.

Introduction

This compound and Bromo-DragonFLY are both phenethylamine (B48288) derivatives known for their potent hallucinogenic effects, which are primarily mediated by their interaction with serotonin (B10506) receptors. Understanding their distinct receptor binding affinities is crucial for elucidating their pharmacological mechanisms, potential therapeutic applications, and toxicological profiles.

Quantitative Receptor Binding Profiles

The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and Bromo-DragonFLY for various serotonin (5-HT) receptors. A lower Ki value indicates a higher binding affinity.

ReceptorThis compound (Ki, nM)Bromo-DragonFLY (Ki, nM)
5-HT1A Weak affinity[1]-
5-HT1B Weak affinity[1]-
5-HT1D High affinity[1]-
5-HT1E Weak affinity[1]-
5-HT2A Potent agonist[1]0.04[2]
5-HT2B Potent agonist[1]0.19[2]
5-HT2C Potent agonist[1]0.02[2]

Note: The term "potent agonist" for this compound indicates that while its agonistic activity is established, specific Ki values from a comprehensive panel were not consistently available in the reviewed literature. Bromo-DragonFLY is a full agonist at the 5-HT2A and 5-HT2C receptors[2].

Experimental Protocols

The binding affinity data presented in this guide are typically determined using radioligand competition binding assays. Below is a generalized protocol for such an assay targeting serotonin receptors.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or Bromo-DragonFLY) for a specific serotonin receptor subtype.

Materials:

  • Cell Membranes: Preparations from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293 cells).

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-ketanserin for 5-HT2A receptors).

  • Test Compound: The unlabeled drug to be tested (this compound or Bromo-DragonFLY).

  • Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for binding (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Wash Buffer: Ice-cold buffer to separate bound and free radioligand.

  • Scintillation Fluid: A liquid that emits light when it interacts with radioactive particles.

  • Filtration Apparatus: A device to separate the cell membranes from the solution.

  • Liquid Scintillation Counter: An instrument to measure the radioactivity.

Procedure:

  • Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound is prepared in the assay buffer.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway activated by these compounds and a typical experimental workflow for a receptor binding assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release (from ER) IP3->Ca2_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Downstream Cellular Response Ca2_Release->Cellular_Response PKC_Activation->Cellular_Response Ligand This compound or Bromo-DragonFLY Ligand->5HT2A_Receptor Binds to

5-HT2A Receptor Gq Signaling Pathway

G Start Start Preparation Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Start->Preparation Incubation Incubate Membranes with Radioligand and Test Compound Preparation->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Measurement Measure Radioactivity with Scintillation Counter Washing->Measurement Analysis Data Analysis: - Determine IC50 - Calculate Ki Measurement->Analysis End End Analysis->End

References

Cross-Reactivity of 2C-B-Fly with Phenethylamine Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) like 2C-B-Fly presents a significant challenge to conventional drug screening methodologies. Standard immunoassays, often the first line of detection, may not be designed to identify these new analogs, leading to potential false negatives. This guide provides a comparative overview of the cross-reactivity of this compound and its close structural analog, 2C-B, with common phenethylamine (B48288) assays, supported by available experimental data and detailed protocols.

Immunoassay Cross-Reactivity Data

Direct experimental data on the cross-reactivity of this compound with commercially available phenethylamine immunoassays is limited in published scientific literature. However, data for the structurally similar compound 2C-B (4-bromo-2,5-dimethoxyphenethylamine) provides a valuable proxy for estimating potential cross-reactivity. This compound is a rigid analog of 2C-B, and this structural similarity suggests a likelihood of comparable interaction with antibodies used in these assays.[1][2]

A study evaluating the Bio-Quant Direct ELISA for amphetamine demonstrated a notable lack of cross-reactivity with 2C-B. The results are summarized in the table below.

Compound Assay Concentration Tested Cross-Reactivity (%)
2C-BBio-Quant Direct ELISA (Amphetamine)50 ng/mL<0.1%

Table 1: Cross-reactivity of 2C-B with the Bio-Quant Direct ELISA for amphetamine. Data sourced from a study by Apollonio et al.[3][4]

This low cross-reactivity suggests that standard amphetamine immunoassays may not reliably detect 2C-B, and by extension, are unlikely to detect this compound. This underscores the necessity for more specific analytical methods for the detection of such novel phenethylamines.

Experimental Protocols

Bio-Quant Direct ELISA for Amphetamine

This section details the experimental protocol used to determine the cross-reactivity of 2C-B with the Bio-Quant Direct ELISA.

Principle: This is a competitive enzyme-linked immunosorbent assay. Free drug in the sample competes with a drug-enzyme conjugate for binding to a limited number of antibody binding sites on a microplate. After incubation, unbound materials are washed away, and a substrate is added. The color development is inversely proportional to the concentration of the drug in the sample.

Materials:

  • Bio-Quant Direct ELISA kit for amphetamine

  • Microplate reader capable of measuring absorbance at 450 nm

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2C-B standard solution (50 ng/mL in PBS)

  • Amphetamine standard solutions for calibration curve

  • Pipettes and other standard laboratory equipment

Procedure:

  • Preparation: All reagents and samples were brought to room temperature before use.

  • Assay Procedure:

    • 10 µL of the 2C-B standard solution (50 ng/mL) or calibration standards were added to the appropriate wells of the antibody-coated microplate.

    • 100 µL of the enzyme conjugate was then added to each well.

    • The plate was gently mixed and incubated for 60 minutes at room temperature.

    • Following incubation, the wells were washed three times with the provided wash buffer.

    • 100 µL of the substrate solution was added to each well.

    • The plate was incubated for 30 minutes at room temperature in the dark.

    • Finally, 50 µL of the stop solution was added to each well to terminate the reaction.

  • Data Analysis: The absorbance in each well was measured at 450 nm using a microplate reader. A standard curve was generated using the absorbance values of the amphetamine calibrators. The concentration of 2C-B that would produce a response equivalent to the 50 ng/mL amphetamine calibrator was used to calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (Concentration of Amphetamine / Concentration of 2C-B) x 100

Overview of Other Common Phenethylamine Immunoassays

While specific cross-reactivity data for this compound is not available for the following assays, understanding their general principles is crucial for researchers.

EMIT® II Plus Amphetamines Assay

The Enzyme Multiplied Immunoassay Technique (EMIT) is a homogeneous immunoassay.[5][6][7][8][9] It involves an antibody to the target drug, a drug-enzyme conjugate, and a substrate. The drug in the sample competes with the drug-enzyme conjugate for binding to the antibody. When the conjugate is bound to the antibody, the enzyme's activity is reduced. The enzyme activity is directly proportional to the concentration of the drug in the sample.[5]

CEDIA® DAU Amphetamine/Ecstasy Assay

The Cloned Enzyme Donor Immunoassay (CEDIA) utilizes two genetically engineered, inactive fragments of β-galactosidase.[10][11][12][13] In the assay, the drug in the sample competes with a drug conjugated to one of the inactive enzyme fragments (the enzyme donor) for binding to a specific antibody. If the drug is present, the unbound drug-enzyme donor fragment can combine with the other inactive fragment (the enzyme acceptor) to form an active enzyme, which then metabolizes a substrate to produce a color change. The intensity of the color is directly proportional to the drug concentration.[11]

DRI® Ecstasy Enzyme Assay

The DRI® (Diagnostic Reagents, Inc.) Ecstasy Enzyme Assay is another homogeneous enzyme immunoassay.[14][15] It operates on a principle similar to the EMIT assay, where the drug in the sample competes with a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for a fixed number of antibody binding sites. The enzymatic activity is directly proportional to the concentration of the drug in the urine.[14]

Visualizing Experimental Workflows and Signaling Pathways

Immunoassay Experimental Workflow

G Figure 1: General Workflow for a Competitive Immunoassay cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Sample Urine/Serum Sample AddSample Add Sample/Standard to Antibody-Coated Well Sample->AddSample Standard Calibrator/Control Standard->AddSample AddConjugate Add Enzyme-Drug Conjugate AddSample->AddConjugate Incubate1 Incubate AddConjugate->Incubate1 Wash Wash to Remove Unbound Reagents Incubate1->Wash AddSubstrate Add Substrate Wash->AddSubstrate Incubate2 Incubate (Color Development) AddSubstrate->Incubate2 AddStop Add Stop Solution Incubate2->AddStop ReadAbsorbance Read Absorbance AddStop->ReadAbsorbance Calculate Calculate Results ReadAbsorbance->Calculate

Caption: General Workflow for a Competitive Immunoassay.

Serotonergic Signaling Pathway of Phenethylamines

G Figure 2: Simplified Serotonergic Signaling Pathway for this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin Serotonin (5-HT) FiveHTP->Serotonin AADC Vesicle Synaptic Vesicle Serotonin->Vesicle FiveHT2A 5-HT2A Receptor Serotonin->FiveHT2A VMAT2 VMAT2 SC Vesicle->SC Release SERT SERT SC->SERT Reuptake Gq Gq Protein FiveHT2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Calcium Ca²⁺ Release IP3_DAG->Calcium PKC Protein Kinase C IP3_DAG->PKC CellularResponse Cellular Response (Psychedelic Effects) Calcium->CellularResponse PKC->CellularResponse TwoCBFly This compound TwoCBFly->FiveHT2A Agonist

Caption: Simplified Serotonergic Signaling Pathway for this compound.

Conclusion

The available data strongly suggests that common phenethylamine immunoassays are unlikely to detect this compound due to low cross-reactivity, as demonstrated with its close analog 2C-B. This highlights a significant limitation in current screening methods for novel psychoactive substances. Researchers and clinicians should be aware of the potential for false-negative results when screening for such compounds using standard immunoassays. For definitive identification of this compound and other "FLY" series compounds, more specific and sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required.[6] The development of specific immunoassays for emerging NPS, like the one developed for 2C-B, is a promising avenue for improving initial screening capabilities.[16]

References

Validating Antibody Specificity for 2C-B-Fly Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of antibody-based detection methods for the novel psychoactive substance 2C-B-Fly, a synthetic phenethylamine (B48288). Targeted at researchers, scientists, and drug development professionals, this document outlines the critical importance of antibody specificity and presents supporting experimental data for validating such antibodies. We also compare immunoassay techniques with standard analytical methods to offer a complete picture for researchers in the field.

Introduction to this compound and Detection Challenges

This compound is a hallucinogenic phenethylamine that has emerged as a novel psychoactive substance.[1][2] Its structure is closely related to 2C-B, featuring a phenethylamine core.[1][2] The detection of this compound and its analogs is a growing concern for forensic and clinical toxicology. While traditional analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) offer high accuracy, they can be time-consuming and require sophisticated laboratory equipment.[1][3][4]

Antibody-based immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), present a rapid, sensitive, and field-deployable alternative for screening purposes.[5] However, the efficacy of these assays is critically dependent on the specificity of the antibodies used. Cross-reactivity with structurally similar molecules can lead to false-positive results, highlighting the need for rigorous validation.

Comparison of Detection Methodologies

The selection of a detection method for this compound depends on the specific requirements of the analysis, such as the need for high-throughput screening, confirmatory results, or on-site testing. Below is a comparison of antibody-based methods and traditional analytical techniques.

FeatureAntibody-Based Immunoassays (ELISA/LFIA)Analytical Methods (GC-MS, LC-MS)
Principle Antigen-antibody bindingSeparation by chromatography, detection by mass spectrometry
Speed Rapid (minutes to a few hours)Slower (hours)
Sensitivity High (pg/mL to ng/mL range)[5]Very High (pg/mL to fg/mL range)
Specificity Dependent on antibody cross-reactivityHigh, based on mass-to-charge ratio and fragmentation
Cost Lower cost per sampleHigher initial and operational costs
Portability Field-deployable (especially LFIA)Laboratory-based
Application Screening, point-of-care testingConfirmation, quantitative analysis

Validating Antibody Specificity: A Cross-Reactivity Study

To be effective, an antibody must exhibit high affinity for this compound while showing minimal binding to structurally related compounds. A competitive ELISA is the gold-standard for determining antibody specificity and cross-reactivity for small molecules like this compound.

Key Cross-Reactants for this compound

The following table lists key structural analogs of this compound that should be included in a cross-reactivity panel. The percent cross-reactivity is a measure of how strongly the antibody binds to these analogs compared to this compound.

CompoundStructureRelationship to this compoundExpected Cross-Reactivity (%)
This compound 2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-8-yl)ethanamineTarget Analyte 100
2C-B2-(4-bromo-2,5-dimethoxyphenyl)ethanamineParent compound without the furan (B31954) ringsModerate
Bromo-DragonFLY(R)-1-(8-bromobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropaneAromatic furan rings and an alpha-methyl groupLow to Moderate
DOB-FLY1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amineAlpha-methylated analogModerate to High
2C-I-Fly2-(4-iodo-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-8-yl)ethanamineIodo- analog instead of bromo-High
2C-D-Fly2-(4-methyl-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-8-yl)ethanamineMethyl- analog instead of bromo-Low
Amphetamine1-phenylpropan-2-amineStructurally distinct phenethylamineVery Low
MethamphetamineN-methyl-1-phenylpropan-2-amineStructurally distinct phenethylamineVery Low

Note: The expected cross-reactivity values are hypothetical and serve as a guideline for interpreting validation data. Actual values must be determined experimentally.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Competitive ELISA Protocol for Cross-Reactivity Analysis

This protocol is designed to determine the specificity of an anti-2C-B-Fly antibody by measuring its binding to this compound and potential cross-reactants.

  • Coating: Microtiter plates are coated with a this compound-protein conjugate (e.g., this compound-BSA) in a coating buffer and incubated overnight at 4°C.

  • Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: Remaining non-specific binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: A standard curve of this compound is prepared. Samples of potential cross-reactants are also prepared at various concentrations. The anti-2C-B-Fly antibody is mixed with either the this compound standard or the potential cross-reactant and added to the wells. The plate is incubated for 1-2 hours at room temperature, allowing the free analyte to compete with the coated analyte for antibody binding.

  • Washing: The plates are washed to remove unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plates are washed to remove unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).

  • Data Analysis: The optical density is measured using a microplate reader. The concentration of each analyte that causes 50% inhibition of the maximal signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-reactant) x 100

Lateral Flow Immunoassay (LFIA) Protocol

LFIA provides a rapid, qualitative or semi-quantitative result and is suitable for on-site screening.

  • Sample Preparation: The test sample (e.g., urine, saliva) is collected and may require minimal dilution.

  • Assay Initiation: The sample is applied to the sample pad of the LFIA strip.

  • Conjugate Release: The sample migrates to the conjugate pad, where it rehydrates and mobilizes gold nanoparticles coated with the anti-2C-B-Fly antibody. If this compound is present in the sample, it will bind to these antibodies.

  • Competitive Binding: The sample-conjugate mixture continues to migrate along the nitrocellulose membrane to the test line, which is pre-coated with a this compound-protein conjugate.

  • Result Interpretation:

    • Negative Result: If no this compound is present in the sample, the antibody-gold conjugate will bind to the this compound conjugate at the test line, forming a visible colored line. A colored line will also appear at the control line.

    • Positive Result: If this compound is present in the sample, it will bind to the antibody-gold conjugate, preventing it from binding to the conjugate at the test line. Therefore, no colored line will appear at the test line. A colored line will still appear at the control line, indicating the test is valid.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for antibody specificity validation and the mechanism of a competitive immunoassay.

Antibody_Specificity_Validation_Workflow cluster_preparation Preparation cluster_validation Validation cluster_application Application Development P1 Synthesize this compound Hapten P2 Conjugate Hapten to Carrier Protein (e.g., BSA, KLH) P1->P2 Conjugation P3 Immunize Animal (e.g., Rabbit, Mouse) P2->P3 Immunization P4 Purify Antibodies P3->P4 Purification V1 Competitive ELISA Setup P4->V1 Validated Antibody V2 Test against this compound and Analogs V1->V2 Assay V3 Calculate IC50 and % Cross-Reactivity V2->V3 Data Analysis A1 Develop ELISA Kit V3->A1 High Specificity A2 Develop Lateral Flow Immunoassay V3->A2 High Specificity

Caption: Workflow for the development and validation of specific antibodies for this compound detection.

Competitive_Immunoassay_Mechanism cluster_negative Negative Sample (No this compound) cluster_positive Positive Sample (this compound Present) N_Ab Anti-2C-B-Fly Antibody N_Coated Coated this compound N_Ab->N_Coated Binds N_Result Signal Produced N_Coated->N_Result P_Ab Anti-2C-B-Fly Antibody P_Coated Coated this compound P_Ab->P_Coated Binding Blocked P_Free Free this compound P_Free->P_Ab Binds P_Result Signal Reduced/Absent P_Coated->P_Result

References

Differentiating 2C-B-Fly: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2C-B-Fly reveals key structural and pharmacological distinctions from other compounds in the 2C-x family of phenethylamines. This guide provides a detailed comparison of their receptor binding affinities, functional activities, and in vivo effects, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals.

This compound, or 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine, is a synthetic phenethylamine (B48288) that is structurally analogous to 2C-B. The primary structural difference is the presence of two dihydrofuran rings fused to the benzene (B151609) ring, which rigidifies the methoxy (B1213986) groups present in 2C-B. This conformational constraint significantly influences its interaction with serotonin (B10506) receptors, leading to a distinct pharmacological profile.

Comparative Receptor Binding and Functional Activity

The primary molecular targets for the 2C-x series are the serotonin 5-HT2 receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. The binding affinity (Ki) and functional potency (EC50) of these compounds at these receptors are crucial determinants of their psychedelic and psychoactive effects.

This compound is a potent agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] Notably, the rigidified structure of this compound is thought to contribute to a higher binding affinity at the 5-HT2A receptor compared to its more flexible counterpart, 2C-B. Saturated benzodifuran derivatives like this compound tend to exhibit higher efficacy at the 5-HT2A receptor.

Below are tables summarizing the available quantitative data for this compound and other relevant 2C-x compounds. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT2A5-HT2B5-HT2C
This compoundPotent agonist[2]Potent agonist[2]Potent agonist[2]
2C-B8.6[3]Potent partial agonist[4]Potent partial agonist[4]
2C-IHigh affinity[5]Lower affinity than 5-HT2A[5]Lower affinity than 5-HT2A[5]
2C-EHigh affinity[6]-High affinity[6]
2C-DLower affinity than 2C-B[5]-Lower affinity than 2C-B[5]

Data is compiled from multiple sources and may not be directly comparable due to differing experimental conditions.

Table 2: Comparative 5-HT2A Receptor Functional Potency (EC50, nM) and Efficacy (Emax, %)

CompoundEC50 (nM)Emax (%)
This compound-Higher efficacy than 2C-B[7]
2C-B1.2[4]101[4]
2C-I--
2C-E--
2C-D--

Data is compiled from multiple sources and may not be directly comparable due to differing experimental conditions. Emax is often expressed relative to the maximal response of serotonin.

In Vivo Psychedelic-like Activity: The Head-Twitch Response

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.[2][8] The potency of a compound to induce HTR, often measured as the dose required to elicit 50% of the maximal response (ED50), is strongly correlated with its hallucinogenic potency in humans.[8]

While direct comparative HTR data for this compound alongside a wide range of 2C-x compounds is limited, available information suggests that this compound does induce the HTR, indicative of its 5-HT2A agonist activity.[8] Some studies suggest that certain 2C compounds like 2C-B, 2C-I, and 2C-D may have relatively low intrinsic activity at the 5-HT2A receptor, which could explain why they might be less potent in inducing HTR compared to other psychedelics.

Subjective Effects and Duration of Action

Anecdotal reports from human use suggest that this compound has a longer duration of action than 2C-B, with effects lasting from 6 to 10 hours, and in some cases up to 20 hours.[2] In comparison, the effects of 2C-B typically last for 4 to 8 hours.[5] Subjectively, this compound is often described as producing more pronounced visual and cognitive effects compared to 2C-B, with some users likening its effects to a combination of 2C-B and mescaline.

Experimental Protocols

Radioligand Binding Assay (for Ki determination)

This protocol outlines a general method for determining the binding affinity of test compounds for the 5-HT2A receptor using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Culture human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.

2. Binding Assay:

  • In a 96-well plate, add assay buffer, a fixed concentration of a radioligand (e.g., [3H]ketanserin), varying concentrations of the unlabeled test compound (e.g., this compound or other 2C-x compounds), and the membrane preparation.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

3. Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition binding data.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for EC50 and Emax determination)

This protocol describes a method to measure the functional potency and efficacy of compounds by quantifying intracellular calcium mobilization following 5-HT2A receptor activation.

1. Cell Culture and Dye Loading:

  • Plate HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 60 minutes).

2. Compound Addition and Fluorescence Measurement:

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the test compound to the wells.

  • Immediately measure the fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

3. Data Analysis:

  • Plot the change in fluorescence intensity against the logarithm of the test compound concentration.

  • Determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax value (the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Head-Twitch Response (HTR) Assay (for in vivo activity)

This protocol provides a general procedure for assessing the psychedelic-like effects of compounds in mice.

1. Animals:

  • Use male C57BL/6J mice, a commonly used strain for this assay.

  • Acclimatize the animals to the testing room and observation chambers before the experiment.

2. Drug Administration:

  • Dissolve the test compounds in a suitable vehicle (e.g., saline).

  • Administer the compounds to the mice via a specific route (e.g., intraperitoneal or subcutaneous injection). Include a vehicle control group.

3. Observation:

  • Place the mice individually in transparent observation chambers.

  • After a set latency period, manually or automatically record the number of head twitches over a defined observation period (e.g., 30-60 minutes). A head twitch is characterized by a rapid, spasmodic, side-to-side movement of the head.

4. Data Analysis:

  • Plot the mean number of head twitches against the dose of the test compound.

  • Determine the ED50 value (the dose that produces 50% of the maximal HTR frequency) using non-linear regression analysis.

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the mechanisms and processes described, the following diagrams are provided in the DOT language for use with Graphviz.

G cluster_receptor 5-HT2A Receptor Activation cluster_g_protein G-Protein Signaling Cascade cluster_downstream Downstream Effects This compound This compound 5-HT2A_Receptor 5-HT2A_Receptor This compound->5-HT2A_Receptor Binds to Gq_G11 Gq_G11 5-HT2A_Receptor->Gq_G11 Activates PLC PLC Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Intracellular Ca2+ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Psychedelic_Effects Psychedelic_Effects Ca2_Release->Psychedelic_Effects PKC_Activation->Psychedelic_Effects

Figure 1: 5-HT2A Receptor Signaling Pathway for this compound.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture 5-HT2A expressing cells Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand solution Radioligand_Prep->Incubation Test_Compound_Prep Prepare test compound dilutions Test_Compound_Prep->Incubation Filtration Separate bound and free radioligand Incubation->Filtration Counting Measure radioactivity Filtration->Counting IC50_Determination Determine IC50 Counting->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

Conclusion

This compound differs from other 2C-x compounds, most notably its structural parent 2C-B, through the conformational rigidity imposed by its dihydrofuran rings. This structural feature appears to enhance its efficacy at the 5-HT2A receptor, potentially contributing to its reported increased potency and distinct subjective effects. The longer duration of action of this compound is another key differentiating factor. Further comprehensive and comparative studies under standardized experimental conditions are necessary to fully elucidate the nuanced pharmacological differences within the 2C-x family and to precisely correlate these differences with their diverse psychoactive profiles. The experimental protocols and data presented in this guide offer a foundational resource for researchers engaged in the study of these fascinating compounds.

References

Unveiling the Potency of Psychedelic Analogs: A Comparative Analysis of 2C-B-Fly and DOB-FLY

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo potency comparison of the psychedelic phenethylamines 2C-B-Fly and DOB-FLY. Drawing upon supporting experimental data, this document delves into their pharmacological profiles, experimental methodologies, and the signaling pathways they modulate.

Executive Summary

This compound and DOB-FLY are rigid analogs of the classic psychedelic compounds 2C-B and DOB, respectively. Their structural modifications, incorporating the methoxy (B1213986) groups into dihydrofuran rings, have prompted investigations into their comparative in vivo potency. Experimental evidence, primarily from murine head-twitch response (HTR) studies, indicates that DOB-FLY is significantly more potent than this compound. This difference in potency is attributed to the presence of an α-methyl group in the structure of DOB-FLY, a feature known to enhance the potency of phenylalkylamine hallucinogens. Despite these differences in in vivo effects, both compounds exhibit similar high affinities for the serotonin (B10506) 5-HT2A receptor, the primary target for their psychoactive effects.

Data Presentation: In Vivo Potency and Receptor Affinity

The following tables summarize the key quantitative data comparing this compound and DOB-FLY.

Table 1: In Vivo Potency in the Mouse Head-Twitch Response (HTR) Assay

CompoundED₅₀ (μmol/kg)Reference
This compound1.79[1][2]
DOB-FLY0.67[1][2]

ED₅₀ (Median Effective Dose) is the dose at which 50% of the maximum response is observed. A lower ED₅₀ value indicates higher potency.

Table 2: 5-HT₂ₐ Receptor Binding Affinity

CompoundKᵢ (nM)RadioligandReceptor SourceReference
This compound11[³H]ketanserinCloned human 5-HT₂ₐ[1]
DOB-FLY18[³H]ketanserinRat cortical homogenates[1]

Kᵢ (Inhibition Constant) represents the concentration of the compound that will bind to 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

The primary in vivo data cited in this guide is derived from the mouse head-twitch response (HTR) assay, a well-established behavioral proxy for 5-HT₂ₐ receptor activation and hallucinogenic potential in rodents[1][3].

Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo potency of this compound and DOB-FLY by quantifying the frequency of head-twitch responses in mice.

Animals: Male C57BL/6J mice are commonly used for this assay[2].

Procedure:

  • Drug Administration: The test compounds (this compound or DOB-FLY) or a vehicle control are administered to the mice, typically via subcutaneous or intraperitoneal injection.

  • Observation Period: Following a brief acclimatization period in a clear observation chamber, the number of head twitches is recorded for a defined period, often 30 minutes[1].

  • Data Analysis: The total number of head twitches is counted for each animal. Dose-response curves are then generated to calculate the ED₅₀ value for each compound.

Mandatory Visualizations

Chemical Structures

G Chemical Structures of this compound and DOB-FLY cluster_2cb_fly This compound cluster_dob_fly DOB-FLY 2C-B-Fly_structure 2C-B-Fly_structure DOB-FLY_structure DOB-FLY_structure G Experimental Workflow of the Head-Twitch Response Assay A Animal Acclimatization B Drug Administration (this compound, DOB-FLY, or Vehicle) A->B C Observation in Chamber B->C D Quantification of Head Twitches C->D E Data Analysis (Dose-Response Curve & ED50 Calculation) D->E G Simplified 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane R 5-HT2A Receptor Gq Gq/11 protein R->Gq activates A This compound / DOB-FLY (Agonist) A->R PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects (e.g., Head-Twitch Response) Ca->Downstream PKC->Downstream

References

Head-Twitch Response Assay: A Comparative Analysis of 2C-B-FLY and Other Hallucinogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The head-twitch response (HTR) in rodents is a crucial behavioral assay used as a proxy for predicting the hallucinogenic potential of psychoactive compounds in humans. This response is primarily mediated by the activation of the serotonin (B10506) 2A receptor (5-HT2A). This guide provides a comparative overview of the effects of 2C-B-FLY, a synthetic psychedelic of the 2C family, against other well-characterized hallucinogens—psilocybin, lysergic acid diethylamide (LSD), and 2,5-dimethoxy-4-iodoamphetamine (DOI)—in the HTR assay. The data presented is compiled from various preclinical studies to offer a standardized comparison for research and drug development purposes.

Quantitative Comparison of Hallucinogen Potency in the HTR Assay

The potency of a hallucinogen in inducing the head-twitch response is typically quantified by its median effective dose (ED50), the dose at which 50% of the maximum response is observed. The following table summarizes the ED50 values for this compound and other selected hallucinogens in C57BL/6J mice, a common strain used in this assay.[1] Lower ED50 values indicate higher potency.

CompoundChemical ClassED50 (µmol/kg) in C57BL/6J miceReference
This compoundPhenethylamine (B48288)1.79[1]
PsilocybinTryptamine1-3 mg/kg (typical effective dose range)[2]
LSDErgoline0.1328[3]
DOIPhenylisopropylamine0.25-1.0 mg/kg (dose-dependent increase)[4]

Experimental Protocols

A standardized protocol is essential for the reproducibility of HTR assay results. Below is a detailed methodology commonly employed in studies investigating the effects of hallucinogens on head-twitch response in mice.

Head-Twitch Response (HTR) Assay Protocol

This protocol outlines a common method for quantifying HTR in mice, often utilizing a magnetometer system for automated and objective measurement.[5][6]

1. Animal Model:

  • Species and Strain: Male C57BL/6J mice are frequently used due to their consistent and robust HTR.[1][7]

  • Housing: Animals should be housed in a controlled environment with a regular light-dark cycle and ad libitum access to food and water.[8]

2. Surgical Preparation (for magnetometer-based detection):

  • Mice are anesthetized, and a small neodymium magnet is surgically implanted on the skull using dental cement.[5][6]

  • A recovery period of at least one week is allowed post-surgery.[5]

3. Habituation:

  • On the day of the experiment, mice are placed in a glass cylinder within a magnetometer coil for a 30-minute habituation period to minimize stress and baseline motor activity.[5]

4. Drug Administration:

  • The test compound (e.g., this compound, psilocybin, LSD, DOI) or vehicle (e.g., saline) is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[4][9]

  • For studies investigating receptor-specific mechanisms, antagonists can be administered prior to the agonist.[5]

5. Data Recording:

  • Immediately following drug administration, head movements are recorded for a predetermined period, usually 30 to 60 minutes.[5]

  • The movement of the implanted magnet induces a voltage change in the magnetometer coil, which is then amplified, digitized, and stored for analysis.[4][5]

6. Data Analysis:

  • The recorded signals are filtered to distinguish head twitches from other movements. Head twitches are characterized by a specific waveform, often a sinusoidal wavelet with a frequency of ≥40 Hz and a duration of <0.15 seconds.[5]

  • The total number of head twitches is quantified for each animal.[5]

  • Dose-response curves are generated by plotting the number of head twitches against the administered dose of the compound. The ED50 is then calculated from these curves using non-linear regression analysis.[1]

Signaling Pathways and Visualizations

The head-twitch response is a direct behavioral output of the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR). The binding of a hallucinogenic agonist initiates a downstream signaling cascade.

5-HT2A Receptor Signaling Pathway

Upon agonist binding, the 5-HT2A receptor activates the Gq/11 protein.[10] This triggers the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10][11] This signaling cascade is believed to be critical for the induction of the head-twitch response and the manifestation of psychedelic effects.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Hallucinogen Hallucinogen (e.g., this compound) Receptor 5-HT2A Receptor Hallucinogen->Receptor Binds to Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates HTR Head-Twitch Response Ca->HTR Leads to PKC->HTR Leads to

Caption: 5-HT2A receptor Gq/11 signaling pathway.
Experimental Workflow for HTR Assay

The following diagram illustrates the typical workflow for conducting a head-twitch response assay, from animal preparation to data analysis.

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal Animal Model (C57BL/6J Mouse) Surgery Magnet Implantation (on skull) Animal->Surgery Recovery Recovery Period (≥ 1 week) Surgery->Recovery Habituation Habituation (30 min in chamber) Recovery->Habituation Administration Drug Administration (i.p. or s.c.) Habituation->Administration Recording Data Recording (30-60 min via magnetometer) Administration->Recording Filtering Signal Filtering (waveform analysis) Recording->Filtering Quantification Quantification (count head twitches) Filtering->Quantification DoseResponse Dose-Response Curve & ED50 Calculation Quantification->DoseResponse

Caption: Experimental workflow for the HTR assay.

References

Navigating the Labyrinth of Novel Psychoactive Substances: A Comparative Guide to LC-MS/MS Validation for 2C-B-Fly and its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of forensic toxicology and clinical chemistry, the ever-expanding landscape of novel psychoactive substances (NPS) presents a significant analytical challenge. This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the simultaneous detection of a wide array of NPS, with a particular focus on the phenethylamine (B48288) derivative, 2C-B-Fly.

The clandestine nature of NPS production necessitates robust, sensitive, and specific analytical methods for their unambiguous identification and quantification in complex biological matrices. LC-MS/MS has emerged as the gold standard for this purpose, offering superior selectivity and sensitivity. This guide summarizes key performance characteristics from various validated methods, offering a comparative overview to aid in method selection and development. While specific, comprehensive validation data for this compound within a multi-analyte panel remains limited in peer-reviewed literature, the data presented for structurally similar phenethylamines and the performance of broad-spectrum NPS screening methods provide a strong foundation for its inclusion in analytical workflows.

Quantitative Performance Comparison of LC-MS/MS Methods

The following tables summarize the validation parameters for the simultaneous detection of various NPS classes in whole blood and urine, extracted from published, peer-reviewed studies. These values serve as a benchmark for laboratories developing and validating their own LC-MS/MS methods.

Table 1: Performance of a Validated LC-MS/MS Method for 182 NPS in Whole Blood[1][2]
Analyte ClassNumber of AnalytesLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Synthetic Cannabinoids1320.25–100.05 - 0.50.25
Synthetic Opioids220.25–250.05 - 10.25
Synthetic Cathinones120.25–250.1 - 0.50.25
Phenethylamines & Others160.25–250.1 - 10.25
Table 2: Performance of a Validated LC-MS/MS Method for 163 Substances (including 120 NPS) in Blood[3][4][5]
Analyte ClassNumber of AnalytesLimit of Quantification (LOQ) Range (ng/mL)
Various NPS & Drugs1630.02 - 1.5
Table 3: Performance of a Validated LC-MS/MS Method for 74 Phenethylamines in Urine[6][7]
Analyte ClassNumber of AnalytesLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Phenethylamines741.0–50.00.51.0

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility and successful implementation of an LC-MS/MS method. Below is a representative methodology for the analysis of NPS in whole blood, based on established and validated procedures.[1][2]

Sample Preparation: Protein Precipitation
  • To 100 µL of whole blood, add 300 µL of ice-cold acetonitrile (B52724) containing a suite of appropriate deuterated internal standards.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A/mobile phase B (80/20, v/v).

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
  • LC System: UPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient:

    • Start at 10% B

    • Linear gradient to 40% B in 8.0 min

    • Increase to 95% B at 13.0 min

    • Hold at 95% B for 1.5 min

    • Return to 10% B in 0.5 min

    • Equilibrate at 10% B for 2 min

  • Total Run Time: 17 min

Tandem Mass Spectrometry (MS/MS) Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM)

  • Key Parameters: Optimized cone voltage and collision energy for each analyte and its transitions (quantifier and qualifier ions).

Experimental Workflow for LC-MS/MS Method Validation

The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for the simultaneous detection of NPS.

LC-MS/MS Method Validation Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_application Method Application AnalyteSelection Analyte & IS Selection SamplePrep Sample Preparation Optimization AnalyteSelection->SamplePrep LC_Params LC Parameter Optimization SamplePrep->LC_Params MS_Params MS/MS Parameter Optimization LC_Params->MS_Params Selectivity Selectivity MS_Params->Selectivity Linearity Linearity & Range Selectivity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision MatrixEffect Matrix Effect Precision->MatrixEffect Stability Stability MatrixEffect->Stability RoutineAnalysis Routine Sample Analysis Stability->RoutineAnalysis DataReview Data Review & Reporting RoutineAnalysis->DataReview

Caption: A logical workflow for the development, validation, and application of an LC-MS/MS method.

Conclusion

The successful identification and quantification of this compound and a multitude of other NPS in forensic and clinical samples is achievable through the implementation of validated, high-sensitivity LC-MS/MS methods. While a single, all-encompassing method that has been validated for every known NPS is not feasible due to the rapid emergence of new compounds, the comprehensive screening methods presented in this guide provide a robust framework for laboratories. By leveraging detailed experimental protocols and understanding the expected performance characteristics for various NPS classes, researchers can confidently develop and validate methods to tackle the analytical challenges posed by the dynamic landscape of novel psychoactive substances. The continuous development and validation of these multi-analyte methods are paramount for public health and safety.

References

A Comparative Analysis of Structure-Activity Relationships: FLY vs. DragonFLY Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of two closely related classes of psychedelic phenethylamines: the "FLY" (tetrahydrobenzodifuran) and "DragonFLY" (benzodifuran) compounds. By examining their chemical structures, binding affinities, functional activities, and in vivo potencies, this document aims to elucidate the key structural determinants driving their distinct pharmacological profiles. The information presented is intended to be a valuable resource for researchers in neuroscience, pharmacology, and medicinal chemistry.

Introduction to FLY and DragonFLY Compounds

FLY and DragonFLY compounds are rigid analogs of the 2,5-dimethoxyphenethylamine (2C) family of psychedelics.[1][2] Their defining structural feature is the cyclization of the 2- and 5-methoxy groups into dihydrofuran ("FLY") or furan (B31954) ("DragonFLY") rings, respectively.[2] This conformational constraint significantly influences their interaction with serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is the primary target for classic psychedelics.[2][3] The names "FLY" and "DragonFLY" are derived from the resemblance of their chemical structures to insects.

The fundamental difference between these two series lies in the degree of aromaticity of the fused ring system. This seemingly subtle structural variation leads to profound differences in their pharmacological properties, including potency and in vivo activity.[2][4] Understanding these differences is crucial for the rational design of novel serotonergic ligands with specific activity profiles.

Quantitative Comparison of Pharmacological Data

The following tables summarize key pharmacological data for representative FLY and DragonFLY compounds, comparing them to their non-rigid 2C counterparts. This data highlights the impact of ring saturation on receptor binding and in vivo potency.

Table 1: 5-HT₂A Receptor Binding Affinity and In Vivo Potency of Selected Compounds

CompoundClass5-HT₂A Ki (nM)HTR ED₅₀ (μmol/kg)
2C-BPhenethylamine (B48288)8.62.43
2C-B-FLYFLY111.79
2C-B-DFLYDragonFLYNot widely reported1.07
DOBAmphetamine220.75
DOB-FLYFLY180.67
Bromo-DragonFLY (DOB-DFLY)DragonFLY0.04 0.20

Data sourced from Halberstadt et al., 2019.[2]

Table 2: In Vivo Potency of other FLY Analogs in the Head-Twitch Response (HTR) Assay

CompoundHTR ED₅₀ (μmol/kg)
2C-I-FLY5.12
2C-E-FLY2.10
2C-EF-FLY4.37

Data sourced from Halberstadt et al., 2019.[2]

Structure-Activity Relationship (SAR) Analysis

The data presented in the tables reveals a clear SAR trend. The incorporation of the 2- and 5-methoxy groups into a fully aromatic benzodifuran system, as seen in the DragonFLY compounds, leads to a significant increase in both 5-HT₂A receptor binding affinity and in vivo potency.[2][4] Bromo-DragonFLY, for instance, exhibits sub-nanomolar affinity for the 5-HT₂A receptor and is considerably more potent in the head-twitch response (HTR) assay than its non-rigid analog, DOB.[2]

In contrast, the creation of a tetrahydrobenzodifuran ring system (FLY compounds) does not substantially alter the binding affinity or in vivo potency compared to the parent 2C compounds.[2] This suggests that the conformation adopted by the dihydrofuran rings in the FLY series likely mimics the preferred conformation of the methoxy (B1213986) groups in the non-rigid 2C compounds when they bind to the 5-HT₂A receptor.

The high potency of Bromo-DragonFLY is likely attributable to the combination of the rigid, aromatic benzodifuran core and the presence of an α-methyl group, both of which are known to enhance the potency of phenethylamine hallucinogens.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway activated by these compounds and a typical workflow for their pharmacological characterization.

G Agonist FLY / DragonFLY Agonist HTR2A 5-HT2A Receptor Agonist->HTR2A Gq11 Gq/11 HTR2A->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: 5-HT₂A Receptor Signaling Pathway.

G synthesis Compound Synthesis (FLY & DragonFLY Analogs) invitro In Vitro Characterization synthesis->invitro binding Radioligand Binding Assays (Ki at 5-HT receptors) invitro->binding functional Functional Assays (e.g., Ca²⁺ Flux - EC₅₀, Emax) invitro->functional invivo In Vivo Evaluation invitro->invivo sar SAR Analysis & Comparison binding->sar functional->sar htr Head-Twitch Response (HTR) in Rodents (ED₅₀) invivo->htr htr->sar

Caption: Experimental Workflow for SAR Studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols represent standard procedures in the field; however, specific parameters may vary between laboratories.

Radioligand Binding Assay (for 5-HT₂A Receptor Affinity)

This assay determines the binding affinity (Ki) of a test compound for the 5-HT₂A receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT₂A receptor or from rodent brain tissue (e.g., frontal cortex). The tissue or cells are homogenized in a buffer and centrifuged to isolate the membrane fraction.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled 5-HT₂A antagonist (e.g., [³H]ketanserin), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Calcium Flux Assay (for 5-HT₂A Receptor Functional Activity)

This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound by quantifying the increase in intracellular calcium following 5-HT₂A receptor activation.

  • Cell Culture: Cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Varying concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: The plate reader measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is plotted against the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ and Eₘₐₓ values.

Head-Twitch Response (HTR) Assay (for In Vivo Potency)

The HTR in rodents is a well-established behavioral proxy for 5-HT₂A receptor activation and is used to assess the in vivo potency of psychedelic compounds.[5]

  • Animals: Male mice (e.g., C57BL/6J strain) are commonly used.

  • Drug Administration: Test compounds are dissolved in a suitable vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (i.p.) injection.

  • Observation: Following administration, the mice are placed in an observation chamber. The number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes). This can be done by a trained observer or using an automated system.

  • Data Analysis: The number of head twitches is recorded for each dose of the test compound. A dose-response curve is generated, and the dose that produces 50% of the maximal response (ED₅₀) is calculated.

Conclusion

The comparison of FLY and DragonFLY compounds provides a compelling example of how subtle structural modifications can dramatically alter pharmacological activity. The key takeaway from this analysis is the profound impact of the aromaticity of the fused furan ring system. The fully aromatic benzodifuran core of the DragonFLY series confers significantly higher potency, likely due to a more favorable binding orientation within the 5-HT₂A receptor. In contrast, the dihydrofuran system of the FLY series results in potencies that are largely comparable to their non-rigid phenethylamine precursors. This guide, with its compiled data, pathway diagrams, and experimental protocols, serves as a foundational resource for further research and development of novel serotonergic agents.

References

Correlating In Vitro Receptor Affinity with In Vivo Effects of 2C-B-Fly: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2C-B-Fly, a psychedelic phenethylamine (B48288) of the FLY family, focusing on the correlation between its in vitro pharmacological profile and its observed in vivo effects. Data is presented in comparison with its structural analog, 2C-B, to offer a clearer perspective on its structure-activity relationships. This document is intended for an audience with a professional background in pharmacology, neuroscience, and drug development.

Introduction

This compound, or 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethanamine, is a rigid analog of the classic psychedelic 2C-B.[1] The defining structural feature of this compound is the incorporation of the 2- and 5-methoxy groups of 2C-B into dihydrofuran rings fused to the central benzene (B151609) ring.[2] This structural constraint has significant implications for its pharmacological activity. Understanding the relationship between its receptor binding affinity and its physiological and behavioral outcomes is crucial for elucidating the mechanisms of psychedelic action and for the development of novel therapeutics.

In Vitro Receptor Affinity Profile

This compound is a potent agonist at several serotonin (B10506) 5-HT₂ receptors, which is characteristic of classic psychedelics.[3][4] Its primary activity is mediated through the 5-HT₂ₐ receptor. The binding affinities (Ki) of this compound and its counterpart 2C-B at key serotonin receptors are summarized below. Lower Ki values indicate a higher binding affinity.

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)

Compound5-HT₂ₐ5-HT₂B5-HT₂C5-HT₁D
This compound 11 nM[1]High Affinity[2]High Affinity[2]High Affinity[3]
2C-B 8.6 nM[1]High Affinity[2]High Affinity[2]-

Notably, this compound demonstrates a slightly lower but comparable affinity for the 5-HT₂ₐ receptor than 2C-B.[1] Unusually for a 2C-x compound, this compound also shows high affinity for the 5-HT₁D receptor.[3] It exhibits weaker affinity for the 5-HT₁ₐ, 5-HT₁B, and 5-HT₁E receptors.[3] Furthermore, it has been shown to act as a biased agonist at the 5-HT₂C receptor.[3]

In Vivo Effects and Potency

The in vivo effects of this compound are consistent with its in vitro profile as a potent 5-HT₂ₐ agonist. In preclinical models, its potency has been quantified using the head-twitch response (HTR) assay in mice, a widely accepted behavioral proxy for hallucinogenic potential in humans.[5][6]

Table 2: Comparative In Vivo Potency (Head-Twitch Response in Mice)

CompoundED₅₀ (μmol/kg)
This compound 1.79[1]
2C-B 2.43[1]

The data indicates that this compound is approximately equipotent to 2C-B in inducing the head-twitch response in mice.[1] This finding in an animal model correlates well with the reported effective oral doses in humans, where this compound (10-20 mg) and 2C-B (12-24 mg) are also considered to be of similar potency.[1][3]

In humans, the subjective effects of this compound are reported to be psychedelic and entactogenic, with a duration of 6 to 10 hours, though some reports suggest it can last up to 20 hours.[3] Reported effects include euphoria, enhanced interpersonal communication, mood improvement, and significant visual and perceptual alterations.[3]

Correlation Analysis

The presented data illustrates a direct correlation between the in vitro 5-HT₂ₐ receptor affinity of this compound and its in vivo psychedelic-like effects. The high affinity for the 5-HT₂ₐ receptor (Ki = 11 nM) translates to a high potency in the HTR assay (ED₅₀ = 1.79 μmol/kg), a key preclinical indicator of hallucinogenic activity.[1] The structural modification of tethering the methoxy (B1213986) groups into dihydrofuran rings, as seen in this compound, does not significantly alter its 5-HT₂ₐ receptor affinity or its in vivo potency in the HTR assay when compared to the more flexible 2C-B molecule.[1] This suggests that the conformation adopted by the methoxy groups in 2C-B is already near-optimal for 5-HT₂ₐ receptor binding.

However, it is important to note that while HTR potency is comparable, this compound has been shown to have almost fourfold higher potency than 2C-B in drug discrimination studies in LSD-trained rats.[1] This suggests that while 5-HT₂ₐ activation is the primary driver of the HTR, the nuanced subjective effects and discriminative stimulus properties may be influenced by its interactions with other receptors, such as the 5-HT₂C and 5-HT₁D receptors, where this compound also shows high affinity.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for replication and validation purposes.

In Vitro: Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of a test compound against a radiolabeled ligand at the human 5-HT₂ₐ receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]Ketanserin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM Methysergide or another suitable 5-HT₂ₐ antagonist.

  • 96-well microfilter plates (e.g., GF/B filters).

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest HEK-293 cells expressing the 5-HT₂ₐ receptor. Homogenize the cells in cold lysis buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.[7][8]

  • Assay Setup: In a 96-well plate, add the following components in triplicate for a final volume of 200 µL:

    • Total Binding: Assay buffer, [³H]Ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.[9][10]

    • Non-specific Binding (NSB): Non-specific binding control (e.g., 10 µM Methysergide), [³H]Ketanserin, and membrane suspension.[8]

    • Test Compound: Serial dilutions of the test compound (e.g., this compound), [³H]Ketanserin, and membrane suspension.[9]

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.[8]

  • Filtration: Terminate the assay by rapidly filtering the contents of the plate through the pre-soaked microfilter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[9]

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[9]

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is the dissociation constant of the radioligand.[9]

In Vivo: Mouse Head-Twitch Response (HTR) Assay

This protocol describes the procedure for quantifying the head-twitch response in mice as a measure of 5-HT₂ₐ receptor agonist activity.

Materials:

  • Male C57BL/6J mice.[1]

  • Test compounds (e.g., this compound, 2C-B) dissolved in a suitable vehicle (e.g., saline).

  • Observation chambers (e.g., cylindrical acrylic arenas).[11]

  • Video recording equipment or a manual scoring system.

Procedure:

  • Acclimation: Transport mice to the testing room at least 60 minutes before the experiment to allow for acclimation to the new environment.[11]

  • Drug Administration: Administer the test compound or vehicle via a specified route (e.g., intraperitoneal, subcutaneous). Doses should be selected to establish a dose-response curve.[11]

  • Observation: Immediately after injection, place each mouse individually into an observation chamber. Record the number of head twitches for a set period, typically 30-60 minutes.[11] A head twitch is defined as a rapid, side-to-side rotational movement of the head.[12]

  • Scoring:

    • Manual Scoring: A trained observer, blind to the experimental conditions, counts the number of head twitches for each animal.

    • Automated Scoring: Utilize video analysis software or magnetometer-based systems to automatically detect and quantify HTR events.[12][13]

  • Data Analysis:

    • Analyze the total number of head twitches per observation period for each dose group.

    • Plot the mean number of head twitches against the drug dose (on a log scale).

    • Determine the ED₅₀ value (the dose that produces 50% of the maximal response) using non-linear regression analysis.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the primary signaling pathway associated with 5-HT₂ₐ receptor activation and the workflows for the key experimental assays described.

G cluster_0 5-HT2A Receptor Signaling Cascade Agonist This compound (Agonist) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds to Gq11 Gαq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Psychedelic Effects) Ca2->Response PKC->Response

Caption: 5-HT₂ₐ receptor Gq/11 signaling pathway.

G cluster_1 Radioligand Binding Assay Workflow P1 Prepare 5-HT2A Receptor Membranes P2 Incubate Membranes with [3H]Radioligand & Test Compound P1->P2 P3 Separate Bound/Free Ligand (Vacuum Filtration) P2->P3 P4 Quantify Bound Radioactivity (Scintillation Counting) P3->P4 P5 Data Analysis (Calculate IC50 and Ki) P4->P5

Caption: Workflow for a competition radioligand binding assay.

G cluster_2 Head-Twitch Response (HTR) Assay Workflow A1 Acclimate Mice to Testing Environment A2 Administer Test Compound (e.g., this compound) or Vehicle A1->A2 A3 Place Mouse in Observation Chamber A2->A3 A4 Record Behavior (30-60 min) A3->A4 A5 Quantify Head Twitches (Manual or Automated) A4->A5 A6 Data Analysis (Calculate ED50) A5->A6

Caption: Workflow for the mouse head-twitch response (HTR) assay.

References

A Comparative Guide to the Synthesis and Analysis of 2C-B-Fly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and analytical characterization of 2C-B-Fly, a psychoactive phenethylamine, with its non-rigid analogue 2C-B. The information is intended for a scientific audience and focuses on the reproducibility of synthetic methods and the corresponding analytical results. All data presented is collated from publicly available scientific literature and forensic reports.

Introduction

This compound, or 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethanamine, is a rigid analogue of the more widely known psychedelic, 2C-B (4-bromo-2,5-dimethoxyphenethylamine). The defining structural feature of this compound is the incorporation of the two methoxy (B1213986) groups of 2C-B into dihydrofuran rings, which restricts the conformational flexibility of the molecule. This structural rigidity is of significant interest in neuropharmacology for studying structure-activity relationships at serotonin (B10506) receptors.

The reproducibility of the synthesis of this compound and the consistency of its analytical characterization are critical for researchers investigating its pharmacological and toxicological properties. This guide compares common synthetic routes and analytical findings for both this compound and 2C-B.

Synthesis of this compound: A Multi-Step Process

A common synthetic route proceeds as follows:

  • Formation of the Tetrahydrobenzodifuran Core : The synthesis typically begins with the acid-catalyzed cyclization of 1,4-bis(2-hydroxyethoxy)benzene (B89644) to form the 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran backbone.

  • Formylation : The difuran core then undergoes a Vilsmeier-Haack formylation to introduce an aldehyde group at the 4-position.

  • Henry Condensation : The resulting aldehyde is reacted with nitroethane in a Henry condensation to form the corresponding nitrostyrene (B7858105) derivative. The choice of catalyst in this step can significantly impact the yield.

  • Reduction of the Nitroalkene : The nitro group is then reduced to a primary amine to yield 2C-H-Fly. This is a critical step where different reducing agents show significant variation in reported yields.

  • Bromination : The final step is the electrophilic bromination of the aromatic ring to introduce a bromine atom at the 8-position, yielding this compound.

Comparison of Key Synthetic Steps and Reproducibility

The reproducibility of the this compound synthesis is highly dependent on the reagents and conditions used, particularly in the reduction and bromination steps. The following table summarizes different approaches for these key transformations, highlighting the variability in reported yields.

StepReagent/Method for this compoundReported YieldReagent/Method for 2C-BReported YieldReproducibility Considerations
Reduction of Nitroalkene Lithium Aluminium Hydride (LiAlH₄)68-74%Lithium Aluminium Hydride (LiAlH₄)Good to HighLiAlH₄ is a powerful but hazardous reagent requiring strict anhydrous conditions. Yields can be highly variable if moisture is present.
Sodium Borohydride/Copper(II) Chloride (NaBH₄/CuCl₂)18-22%Sodium Borohydride (NaBH₄)ModerateA safer alternative to LiAlH₄, but with significantly lower reported yields for the 2C-Fly precursor, indicating potential reproducibility issues in achieving higher conversions.
Bromination Elemental Bromine (Br₂) in Acetic AcidNot specifiedElemental Bromine (Br₂) in Acetic AcidGoodElemental bromine is highly corrosive and toxic. The reaction can produce side products if not carefully controlled, affecting purity and yield.
N-Bromosuccinimide (NBS)Not specifiedN-Bromosuccinimide (NBS)GoodNBS is a safer and more convenient brominating agent than elemental bromine, potentially leading to more reproducible results with easier handling.

Experimental Protocols

Synthesis of this compound (A Composite Protocol)

The following is a composite protocol assembled from multiple sources and should be considered a general guideline. Researchers should consult the primary literature for more detailed procedures.

  • 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran : Synthesized from 1,4-bis(2-hydroxyethoxy)benzene via acid-catalyzed cyclization.

  • 4-formyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran : The difuran is formylated using a Vilsmeier-Haack reaction (e.g., with POCl₃ and DMF).

  • 1-(2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-nitroprop-1-ene : The aldehyde is condensed with nitroethane using a catalyst such as ammonium (B1175870) acetate (B1210297) or an ethanolamine-formic acid ionic liquid in a suitable solvent.

  • 2C-H-Fly : The nitropropene derivative is reduced to the corresponding amine using a reducing agent like LiAlH₄ in an anhydrous solvent (e.g., THF).

  • This compound : The final product is obtained by brominating 2C-H-Fly with a brominating agent such as elemental bromine in acetic acid or NBS. Purification is typically achieved by acid-base extraction and crystallization of the hydrochloride or hydrobromide salt.

Synthesis of 2C-B (A Representative Protocol)
  • 2,5-dimethoxy-β-nitrostyrene : 2,5-dimethoxybenzaldehyde (B135726) is condensed with nitromethane (B149229) in the presence of a catalyst like ammonium acetate.

  • 2,5-dimethoxyphenethylamine (2C-H) : The nitrostyrene is reduced to the amine using a reducing agent such as LiAlH₄ or through catalytic hydrogenation.

  • 4-bromo-2,5-dimethoxyphenethylamine (2C-B) : 2C-H is dissolved in glacial acetic acid and treated with elemental bromine. The product is then precipitated as a salt, typically the hydrobromide or hydrochloride, and can be further purified by recrystallization.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound and 2C-B.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques used for the separation and identification of these compounds.

AnalyteTechniqueRetention Time (min)Instrumentation DetailsSource
This compound GC-MS6.20Agilent 5975 Series GC/MSD[1]
This compound LC-QTOF-MS5.57Sciex X500R LC-QTOF-MS[1]
2C-B HPLC-DADNot specified-[2]
2C-B GC-MSNot specified-[3]

Experimental Protocol: HPLC Analysis of this compound Related Compounds

A general HPLC method for the analysis of related "Fly" compounds can be adapted for this compound.[4]

  • LC System : A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient : A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 8 minutes).

  • Flow Rate : 0.4 mL/min.

  • Detection : Diode Array Detector (DAD) or Mass Spectrometry (MS).

Spectroscopic Methods

Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns. The presence of bromine results in a characteristic isotopic pattern (M+ and M+2 peaks of similar intensity).

  • This compound Molecular Weight : 284.15 g/mol [5]

  • Molecular Ion [M+] : m/z 283 (and 285 due to ⁸¹Br isotope)[1]

  • Protonated Molecule [M+H]⁺ : m/z 284.0281[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Visualizations

Synthesis_Pathway_2C_B_Fly start 1,4-bis(2-hydroxyethoxy)benzene difuran Tetrahydrobenzodifuran Core start->difuran Acid-catalyzed cyclization aldehyde Formylated Difuran difuran->aldehyde Vilsmeier-Haack formylation nitroalkene Nitroalkene Intermediate aldehyde->nitroalkene Henry condensation amine 2C-H-Fly nitroalkene->amine Reduction product This compound amine->product Bromination

Caption: Generalized synthetic pathway for this compound.

Analytical_Workflow cluster_chromatography Chromatographic Separation cluster_detection Detection & Characterization sample Synthesized Product hplc HPLC sample->hplc gc GC sample->gc nmr NMR Spectroscopy sample->nmr dad DAD hplc->dad ms Mass Spectrometry (MS) hplc->ms gc->ms data Purity & Structural Confirmation dad->data ms->data nmr->data

Caption: Typical analytical workflow for this compound characterization.

Conclusion

The synthesis of this compound presents a greater challenge in terms of complexity and reproducibility compared to its non-rigid counterpart, 2C-B. The multi-step process, particularly the reduction of the nitroalkene intermediate, offers different pathways with significant variations in reported yields, which can impact the reproducibility of the synthesis. For researchers, the choice of reagents for key steps such as reduction and bromination involves a trade-off between safety, convenience, and yield.

The analytical characterization of this compound relies on standard chromatographic and spectroscopic methods. While forensic laboratories have established methods for its identification, detailed and publicly available analytical data, such as assigned NMR spectra, are less common than for more established compounds like 2C-B. The successful and reproducible synthesis and analysis of this compound are paramount for advancing the understanding of its pharmacology and for ensuring the quality and consistency of materials used in scientific research.

References

Inter-Laboratory Validation of 2C-B-Fly Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methodologies for the Detection and Quantification of 2C-B-Fly and Its Analogs

Introduction

The emergence of novel psychoactive substances (NPS) like this compound (2-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f]benzofuran-8-yl)ethanamine) presents a significant challenge to forensic and research laboratories. The development and validation of robust analytical methods are crucial for the accurate identification and quantification of such compounds. While a formal inter-laboratory validation study for this compound has not been identified in the published literature, this guide provides a comprehensive comparison of existing single-laboratory validated analytical methods for this compound and its close structural analog, 2C-B. The data herein is compiled from various forensic laboratories and research studies, offering a valuable resource for researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical strategies.

The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common methods for the analysis of phenethylamines. This guide summarizes quantitative performance data, details experimental protocols, and provides visual workflows to aid in the understanding and application of these methods.

Quantitative Performance Comparison

The following tables summarize the performance of different analytical techniques based on published validation data for this compound and its analog, 2C-B. These parameters are critical for assessing a method's suitability for specific applications, such as forensic toxicology, clinical analysis, or quality control of research materials.

Table 1: Comparison of LC-MS/MS Method Validation Parameters for this compound and Analogs

ParameterMethodAnalyteMatrixLODLOQLinearity (Range)Accuracy (% Recovery)Precision (%RSD)Laboratory/Reference
LC-MS/MS UHPLC-HRMS/MS2C-BHair10 pg/mgNot ReportedNot ReportedNot ReportedNot ReportedNational Institute of Toxicology and Forensic Sciences, Spain[1]
LC/MS UHPLC-QqQ-MSThis compound-NBOMeRat Serum & Brain TissueNot Reported1 ng/mL (serum), 1 ng/g (brain)Not ReportedNot ReportedNot ReportedCharles University, Czech Republic[2]

Table 2: Comparison of GC-MS Method Validation Parameters for 2C-B

ParameterMethodAnalyteMatrixLODLOQLinearity (Range)Accuracy (Z-score)Precision (%RSD)Laboratory/Reference
GC-MS (with derivatization) GC-EI-MS (SIM)2C-B (as TFA derivative)UrineNot ReportedNot Reported0.5 - 1.5 µg/mL0.6 (at 1.38 µg/mL)Not ReportedUNODC ICE Program Participant[3]
GC-MS GC/MSDThis compoundDrug MaterialNot ReportedNot ReportedNot Applicable (Qualitative)Not ApplicableNot ApplicableCenter for Forensic Science Research and Education (CFSRE), USA[4]

Note: LOD = Limit of Detection; LOQ = Limit of Quantification; RSD = Relative Standard Deviation. Data for this compound is limited, and data from its analog 2C-B and a derivative this compound-NBOMe are included for comparison. The Z-score in the GC-MS method for 2C-B in urine indicates satisfactory performance in an international proficiency test.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are adapted from published research and can serve as a foundation for the analysis of this compound.

LC-MS/MS Analysis of 2C-B in Hair
  • Sample Preparation:

    • Collect an aliquot of hair (e.g., 6 cm length).

    • Decontaminate the hair sample by washing with an appropriate solvent (e.g., dichloromethane).

    • Pulverize the hair sample.

    • Extract the analyte from the pulverized hair using an appropriate solvent (e.g., methanol) and incubation.

    • Centrifuge the extract and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.

  • Instrumentation and Conditions:

    • Chromatography System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

    • Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Orbitrap).

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Full scan with data-dependent acquisition (FS-DDA) for fragmentation in MS/MS or targeted SIM for higher sensitivity.[1]

GC-MS Analysis of 2C-B in Urine (with Derivatization)
  • Sample Preparation (Solid-Phase Extraction):

    • To a urine sample, add an internal standard.

    • Perform solid-phase extraction (SPE) using a strong cation exchange cartridge.

    • Wash the cartridge with deionized water and methanol.

    • Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide.

    • Evaporate the eluate to dryness.

  • Derivatization:

    • Reconstitute the dried extract in an appropriate solvent (e.g., ethyl acetate).

    • Add a derivatizing agent, such as N-methyl-bis-trifluoroacetamide (MBTFA), to form the trifluoroacetyl (TFA) derivative of 2C-B.[3]

    • Heat the mixture to facilitate the reaction.

  • Instrumentation and Conditions:

    • Gas Chromatograph: A standard GC system equipped with a capillary column.

    • Column: A non-polar or medium-polarity column (e.g., DB-5MS).

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

    • Ionization: Electron Ionization (EI) at 70 eV.[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.[3]

Qualitative Analysis of this compound in Seized Material by GC-MS and LC-QTOF-MS
  • GC-MS Method:

    • Sample Preparation: Acid-base extraction.[4]

    • Instrument: Agilent 5975 Series GC/MSD.[4]

  • LC-QTOF-MS Method:

    • Sample Preparation: Dilution in mobile phase.[4]

    • Instrument: Sciex X500R LC-QTOF-MS.[4]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation (Urine) cluster_analysis GC-MS Analysis Urine_Sample Urine Sample SPE Solid-Phase Extraction (SPE) Urine_Sample->SPE Derivatization Derivatization (MBTFA) SPE->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (DB-5MS column) GC_Injection->GC_Separation EI_Ionization EI Ionization (70 eV) GC_Separation->EI_Ionization MS_Detection MS Detection (SIM) EI_Ionization->MS_Detection

Caption: Workflow for GC-MS analysis of 2C-B in urine with derivatization.

LCMSMS_Workflow cluster_prep Sample Preparation (Hair) cluster_analysis LC-MS/MS Analysis Hair_Sample Hair Sample Decontamination Decontamination Hair_Sample->Decontamination Extraction Extraction Decontamination->Extraction Reconstitution Reconstitution Extraction->Reconstitution UHPLC_Injection UHPLC Injection Reconstitution->UHPLC_Injection LC_Separation LC Separation UHPLC_Injection->LC_Separation ESI_Ionization ESI Ionization (+) LC_Separation->ESI_Ionization HRMS_Detection HRMS/MS Detection ESI_Ionization->HRMS_Detection

Caption: Workflow for LC-MS/MS analysis of 2C-B in hair.

SeizedMaterial_Workflow cluster_gcms GC-MS Analysis cluster_lcms LC-QTOF-MS Analysis Seized_Material Seized Drug Material GCMS_Prep Acid-Base Extraction Seized_Material->GCMS_Prep LCMS_Prep Dilution in Mobile Phase Seized_Material->LCMS_Prep GCMS_Analysis GC-MSD Analysis GCMS_Prep->GCMS_Analysis LCMS_Analysis LC-QTOF-MS Analysis LCMS_Prep->LCMS_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the neurotoxic profiles of 2C-B-Fly and related phenethylamine (B48288) compounds, providing researchers, scientists, and drug development professionals with comparative data from in vitro and in vivo studies. This guide summarizes key findings on cytotoxicity, receptor interactions, and potential mechanisms of neurotoxicity to inform future research and drug development efforts.

The landscape of novel psychoactive substances (NPS) is continually evolving, with phenethylamine derivatives, particularly the 2C series, representing a significant class of compounds with potent psychoactive effects. Among these, this compound, a rigid analog of 2C-B, has garnered interest for its distinct pharmacological profile. However, a comprehensive understanding of its neurotoxic potential in comparison to its parent compound, 2C-B, and the notoriously potent analog, Bromo-DragonFLY, is crucial for both harm reduction and therapeutic development. This guide provides a comparative overview of the available experimental data on the neurotoxicity of these compounds.

Comparative Analysis of In Vitro and In Vivo Data

To date, direct comparative in vitro neurotoxicity studies on this compound are limited. However, by collating data from various studies on related compounds, a comparative picture begins to emerge. The following tables summarize key findings from the available literature.

Table 1: Comparative In Vitro Cytotoxicity of 2C-B and its NBOMe Analog

This table presents the half-maximal effective concentration (EC50) values for cytotoxicity, providing a quantitative measure of a compound's potential to cause cell death in a laboratory setting. A lower EC50 value indicates higher cytotoxicity.

CompoundCell LineAssayEC50 (µM)Reference
2C-BDifferentiated SH-SY5YNeutral Red Uptake> 1000[1]
2C-BDifferentiated SH-SY5YResazurin Reduction> 1000[1]
25B-NBOMe (NBOMe analog of 2C-B)Differentiated SH-SY5YNeutral Red Uptake33.86[1]
25B-NBOMe (NBOMe analog of 2C-B)Differentiated SH-SY5YResazurin Reduction58.36[1]

Note: Direct in vitro cytotoxicity data for this compound and Bromo-DragonFLY in comparable assays were not available in the reviewed literature.

Table 2: Comparative In Vivo Potency in Mouse Head-Twitch Response (HTR) Assay

The head-twitch response in mice is a behavioral proxy for 5-HT2A receptor activation, which is a key mechanism for the psychedelic effects of these compounds. The ED50 value represents the dose required to produce a half-maximal response. A lower ED50 value indicates higher potency.

CompoundED50 (µmol/kg)Reference
2C-B2.43[2][3]
This compound1.79[2][3]
2C-B-DragonFLY1.07[2]
Bromo-DragonFLY (DOB-DFLY)0.20[2]
Table 3: Comparative Serotonin (B10506) 5-HT2A Receptor Binding Affinity

The binding affinity of a compound to a receptor is indicative of its potency. The inhibition constant (Ki) represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

CompoundReceptorRadioligandSystemAffinity (Ki, nM)Reference
2C-BHuman 5-HT2A[³H]ketanserinCloned human receptors8.6[2]
This compoundHuman 5-HT2A[³H]ketanserinCloned human receptors11[2]
Bromo-DragonFLYHuman 5-HT2A[¹²⁵I]DOICloned human receptor0.04[2]

Mechanisms of Neurotoxicity

The neurotoxic effects of phenethylamines are believed to be mediated through several mechanisms, primarily revolving around their interaction with the serotonergic system and the induction of cellular stress.

Serotonergic System and 5-HT2A Receptor Activation

The primary pharmacological target of these compounds is the serotonin 5-HT2A receptor.[4] Overactivation of this receptor can lead to downstream effects that may contribute to neurotoxicity.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin_Storage Serotonin Vesicles Serotonin_Release Serotonin Release Serotonin_Storage->Serotonin_Release SERT SERT (Reuptake) Serotonin_Release->SERT Reuptake 5HT2A 5-HT2A Receptor Serotonin_Release->5HT2A Binds Gq_PLC Gq/PLC Activation 5HT2A->Gq_PLC IP3_DAG IP3 & DAG Increase Gq_PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation Ca_PKC->Neuronal_Excitation Downstream_Effects Downstream Signaling Cascades Neuronal_Excitation->Downstream_Effects 2C_Compound This compound / Related Compound 2C_Compound->5HT2A Agonist Binding

Figure 1: Simplified 5-HT2A receptor signaling pathway activated by 2C compounds.

Oxidative Stress and Apoptosis

A growing body of evidence suggests that oxidative stress plays a significant role in the neurotoxicity of various psychoactive substances. The generation of reactive oxygen species (ROS) can damage cellular components, leading to mitochondrial dysfunction and the initiation of apoptotic cell death pathways.

G Compound Phenethylamine Compound Mitochondria Mitochondria Compound->Mitochondria ROS Increased ROS Production Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Apoptosis_Pathway Apoptotic Pathway Activation Oxidative_Stress->Apoptosis_Pathway Caspase3 Caspase-3 Activation Apoptosis_Pathway->Caspase3 Cell_Death Neuronal Cell Death Caspase3->Cell_Death

Figure 2: Proposed pathway of oxidative stress-induced neurotoxicity.

Experimental Protocols

Standardized in vitro assays are essential for the comparative assessment of neurotoxicity. The following are detailed methodologies for key experiments cited in the literature.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of metabolically active (viable) cells.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Expose cells to a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

2. LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which serves as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (fully lysed cells) and determine the EC50 value.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 LDH Assay Seed_Cells Seed Neuronal Cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (various concentrations) Incubate_24h->Add_Compound Incubate_Exposure Incubate for Exposure Period (e.g., 24h) Add_Compound->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Collect_Supernatant Collect Supernatant Incubate_Exposure->Collect_Supernatant Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Abs_MTT Read Absorbance (570 nm) Solubilize->Read_Abs_MTT Transfer_Supernatant Transfer to New Plate Collect_Supernatant->Transfer_Supernatant Add_LDH_Reagent Add LDH Reaction Mix Transfer_Supernatant->Add_LDH_Reagent Incubate_LDH Incubate (30 min) Add_LDH_Reagent->Incubate_LDH Read_Abs_LDH Read Absorbance (490 nm) Incubate_LDH->Read_Abs_LDH

Figure 3: Experimental workflow for in vitro cytotoxicity assays (MTT and LDH).

Assessment of Oxidative Stress and Apoptosis

1. Reactive Oxygen Species (ROS) Detection

Cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), are commonly used to measure intracellular ROS levels.

  • Cell Culture and Treatment: Culture and treat cells as described for viability assays.

  • Probe Loading: Incubate cells with DCFH-DA (e.g., 10 µM) for a specified time (e.g., 30 minutes) at 37°C.

  • Fluorescence Measurement: After washing to remove excess probe, measure the fluorescence intensity using a microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Quantify the change in fluorescence relative to control cells.

2. Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic substrate.

  • Cell Lysis: After treatment, lyse the cells to release their contents.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C.

  • Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a microplate reader (excitation ~380 nm, emission ~460 nm).

  • Data Analysis: Quantify caspase-3 activity relative to a standard curve and control samples.

Conclusion and Future Directions

The available data suggest that structural modifications to the 2C-B molecule can significantly impact its pharmacological and toxicological profile. While this compound shows comparable in vivo potency to 2C-B in the head-twitch response assay, the fully aromatic Bromo-DragonFLY is substantially more potent. This trend is also reflected in their 5-HT2A receptor binding affinities. The NBOMe analog of 2C-B demonstrates significantly higher in vitro cytotoxicity than 2C-B itself, highlighting the profound effect of N-benzyl substitution.

A significant gap in the current understanding is the lack of direct comparative in vitro neurotoxicity data for this compound and Bromo-DragonFLY. Future research should prioritize conducting standardized cytotoxicity assays (e.g., LDH and MTT) on these compounds in relevant neuronal cell lines, such as SH-SY5Y, to establish their EC50 values. Furthermore, mechanistic studies investigating their impact on mitochondrial function, oxidative stress, and apoptosis are crucial for a comprehensive risk assessment. Such data will be invaluable for the scientific and drug development communities in understanding the structure-toxicity relationships within this class of psychoactive compounds.

References

Safety Operating Guide

Proper Disposal of 2C-B-Fly: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of psychoactive compounds like 2C-B-Fly is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to ensure the safe and legal disposal of this compound, minimizing risks to personnel and the environment. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with federal and local regulations.

Understanding this compound and Its Associated Hazards

This compound is a synthetic phenethylamine (B48288) and a structural analog of the Schedule I controlled substance 2C-B. It is classified as a hazardous chemical and, due to its psychoactive nature, is subject to stringent disposal regulations. The primary hazards associated with this compound include its potent psychoactive effects and its classification as a brominated organic compound. Improper disposal can lead to environmental contamination and legal consequences.

Core Principles of this compound Disposal

The fundamental principle for the disposal of a controlled substance analog like this compound is to render it "non-retrievable." This means the substance must be physically or chemically altered to a state where it can no longer be readily isolated or abused. The U.S. Drug Enforcement Administration (DEA) provides strict guidelines for the disposal of controlled substances, which should be followed for this compound.

Recommended Disposal Procedures

Given the nature of this compound, two primary methods are recommended for its disposal. These methods ensure compliance with DEA regulations and effectively neutralize the hazardous properties of the chemical.

Method 1: High-Temperature Incineration

High-temperature incineration is the preferred method for the complete destruction of this compound. This process should be carried out by a licensed hazardous waste disposal company with the appropriate permits to handle and incinerate controlled substances and halogenated organic compounds.

Experimental Protocol for Incineration:

  • Segregation and Collection:

    • Collect all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), in a designated, clearly labeled, and leak-proof container for "Halogenated Organic Waste."

    • Do not mix this compound waste with non-halogenated organic waste.

  • Packaging and Labeling:

    • Package the waste container according to the specifications of the licensed hazardous waste disposal company.

    • The container must be labeled as "Hazardous Waste," with a clear indication of its contents, including "this compound" and "Brominated Organic Compound."

  • Arranging for Pickup:

    • Contact a certified hazardous waste disposal company that is also registered with the DEA to handle controlled substances.

    • Schedule a pickup and provide the company with a detailed inventory of the waste.

  • Documentation:

    • Complete a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") to document the disposal of the this compound.

    • Retain a copy of this form and any documentation provided by the disposal company for a minimum of two years, as required by the DEA.

Method 2: Use of a DEA-Registered Reverse Distributor

A DEA-registered reverse distributor is an entity authorized to accept controlled substances for the purpose of returning them to the manufacturer or arranging for their disposal. This is a compliant and secure method for disposing of unwanted or expired this compound.

Experimental Protocol for Using a Reverse Distributor:

  • Identify and Contact a Reverse Distributor:

    • Locate a DEA-registered reverse distributor in your area.

    • Contact them to inquire about their services and procedures for accepting a Schedule I substance analog.

  • Packaging and Documentation:

    • Package the this compound according to the reverse distributor's instructions. This will typically involve placing the material in its original or a securely sealed container.

    • Complete the necessary paperwork provided by the reverse distributor, which may include an inventory of the substance.

  • Transfer of Custody:

    • Arrange for the secure transfer of the this compound to the reverse distributor. This may involve a scheduled pickup or shipment according to their protocols.

  • Record Keeping:

    • Obtain and retain all documentation from the reverse distributor confirming the receipt and planned disposal of the this compound.

    • As with incineration, complete and retain a DEA Form 41 for your records.

Summary of Disposal Considerations

ConsiderationKey Points
Regulatory Compliance Adherence to DEA regulations for controlled substances and EPA guidelines for hazardous waste is mandatory.
Waste Segregation This compound waste must be collected as "Halogenated Organic Waste" and kept separate from other waste streams.
Containerization Use chemically compatible, leak-proof containers that are clearly and accurately labeled.
"Non-Retrievable" Standard The chosen disposal method must permanently alter the substance, rendering it unusable.
Documentation Meticulous record-keeping, including the use of DEA Form 41, is a legal requirement.

Logical Workflow for this compound Disposal

DisposalWorkflow start Unwanted this compound Identified waste_collection Collect in Designated 'Halogenated Organic Waste' Container start->waste_collection labeling Label Container with Contents and Hazard Information waste_collection->labeling decision Select Disposal Method labeling->decision incineration High-Temperature Incineration decision->incineration  Preferred Method reverse_distributor DEA-Registered Reverse Distributor decision->reverse_distributor  Alternative Method contact_vendor Contact Licensed Hazardous Waste Vendor incineration->contact_vendor contact_rd Contact DEA-Registered Reverse Distributor reverse_distributor->contact_rd packaging_incineration Package Waste per Vendor Specifications contact_vendor->packaging_incineration packaging_rd Package Material per Reverse Distributor Instructions contact_rd->packaging_rd dea_form_41_incineration Complete DEA Form 41 packaging_incineration->dea_form_41_incineration dea_form_41_rd Complete DEA Form 41 packaging_rd->dea_form_41_rd schedule_pickup_incineration Schedule Waste Pickup dea_form_41_incineration->schedule_pickup_incineration schedule_transfer_rd Arrange for Secure Transfer dea_form_41_rd->schedule_transfer_rd documentation_incineration Retain All Disposal Records schedule_pickup_incineration->documentation_incineration documentation_rd Retain All Transfer Records schedule_transfer_rd->documentation_rd end_process Disposal Process Complete documentation_incineration->end_process documentation_rd->end_process

Caption: Workflow for the proper disposal of this compound.

Decision Pathway for Chemical Waste Segregation

WasteSegregation start Chemical Waste Generated is_halogenated Is the waste halogenated (contains F, Cl, Br, I)? start->is_halogenated non_halogenated_waste Non-Halogenated Organic Waste is_halogenated->non_halogenated_waste No is_2cbfly Does the waste contain this compound? is_halogenated->is_2cbfly Yes halogenated_waste Halogenated Organic Waste is_2cbfly->halogenated_waste Yes

Caption: Decision pathway for segregating chemical waste.

By adhering to these detailed procedures, laboratories can ensure the safe, responsible, and compliant disposal of this compound, thereby protecting their personnel, the community, and the environment.

Essential Safety and Handling Protocols for 2C-B-Fly

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH AND LABORATORY USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2C-B-Fly. The following guidelines are based on established laboratory safety protocols for hazardous chemicals and should be strictly adhered to in a controlled laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a psychoactive phenethylamine (B48288) and, according to its Safety Data Sheet (SDS), is classified as a substance that causes skin irritation and serious eye irritation.[1] Due to its potent and under-researched toxicological profile, it should be handled with the utmost care to prevent accidental exposure.

Minimum PPE Requirements:

  • Body Protection: A properly fitting, buttoned lab coat should be worn at all times.

  • Hand Protection: Chemical-resistant gloves are mandatory. While specific breakthrough time data for this compound is not available, nitrile gloves are generally recommended for handling non-halogenated organic compounds.[2][3] It is crucial to double-glove and change gloves immediately if contamination is suspected.

  • Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are required.[1] When there is a risk of splashes or handling larger quantities, a full-face shield should be worn in addition to safety goggles.

  • Footwear: Fully enclosed shoes must be worn. Open-toed shoes are strictly prohibited in the laboratory.

Quantitative PPE Data Summary:

Due to a lack of specific permeation and breakthrough data for this compound, the following table provides general recommendations for handling potent research chemicals. Researchers should consult glove manufacturers' compatibility charts for the most up-to-date information.

PPE ComponentSpecificationRecommendation
Gloves MaterialNitrile (double-gloved)
Thickness>5 mil
Breakthrough TimeData not available for this compound. Assume short contact time and change gloves frequently, especially after any suspected contact.
Eye Protection TypeChemical splash goggles (ANSI Z87.1 certified)
Face Protection TypeFull-face shield (in addition to goggles for splash hazards)
Respirator Type (for handling powders or creating aerosols)NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges and P100 particulate filters, or a powered air-purifying respirator (PAPR).[4][5]

Experimental Protocols and Safe Handling

All work with this compound, particularly the handling of the solid powder, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Handling Procedure:

  • Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly. Decontaminate the work surface. Assemble all necessary equipment, including a calibrated scale, weighing paper/boats, spatulas, and appropriate glassware.

  • Weighing:

    • Perform all weighing operations of solid this compound within the fume hood.

    • Use a dedicated, labeled spatula for handling the compound.

    • To minimize the generation of airborne particles, handle the powder gently.

  • Dissolving:

    • If preparing a solution, add the solvent to the weighed this compound in a suitable container within the fume hood.

    • Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.

    • Dispose of all contaminated disposables as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, eye protection.

    • Wash hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Plans

A comprehensive plan for the entire lifecycle of the chemical, from receipt to disposal, is essential for maintaining a safe laboratory environment.

Operational Plan:

  • Procurement and Storage:

    • This compound should be stored in a cool, dry, and dark place, in a clearly labeled and sealed container.

    • Access to the chemical should be restricted to authorized personnel only.

    • Maintain an accurate inventory of the amount of this compound on hand.

  • Spill and Emergency Procedures:

    • In case of a small spill, cordon off the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

    • For larger spills or if the substance becomes airborne, evacuate the laboratory and contact the institution's Environmental Health and Safety (EHS) department immediately.

    • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

    • In case of eye contact, immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[2]

Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including unused product, solutions, contaminated PPE, and cleaning materials, must be treated as hazardous chemical waste.

  • Containerization:

    • Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container.

    • Collect liquid waste in a separate, compatible, and labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[6]

  • Disposal Procedure:

    • Follow your institution's specific procedures for the disposal of hazardous chemical waste.

    • Contact your institution's EHS department to arrange for the pickup and disposal of the waste by a licensed hazardous waste contractor.

Visualizations

Logical Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Management A Verify Fume Hood Operation B Don Appropriate PPE A->B C Prepare Work Area and Equipment B->C D Weigh Solid this compound C->D Begin Experiment E Prepare Solution (if applicable) D->E F Decontaminate Surfaces and Equipment E->F Complete Experiment G Segregate and Dispose of Waste F->G H Doff PPE Correctly G->H J Store Hazardous Waste Securely G->J Transfer to Storage I Wash Hands Thoroughly H->I K Arrange for Professional Disposal J->K

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

References

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2C-B-Fly
Reactant of Route 2
2C-B-Fly

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.